methyl 1-methyl-1H-pyrazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-3-5(7-8)6(9)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOFOYBXXQAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426885 | |
| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17827-61-1 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17827-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80426885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential data including physicochemical parameters, spectral characteristics, and safety information. Furthermore, it details an established laboratory protocol for its synthesis via Fischer esterification, offering insights into the underlying chemical principles and practical considerations for its successful preparation and characterization.
Introduction
Methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS No. 17827-61-1) is a disubstituted pyrazole derivative featuring a methyl group at the N1 position of the pyrazole ring and a methyl ester at the C3 position. The pyrazole scaffold is a privileged structure in drug discovery, renowned for its presence in a wide array of therapeutic agents. The specific substitution pattern of this molecule imparts unique electronic and steric properties, making it a valuable synthon for the elaboration of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, process development, and analytical sciences.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions. Methyl 1-methyl-1H-pyrazole-3-carboxylate is typically a powder or liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 1-methyl-1H-pyrazole-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Appearance | Powder or liquid | [1] |
| Boiling Point | 108-110 °C at 1 Torr | [1] |
| Density | 1.18 g/cm³ | [1] |
| Solubility | Soluble in water. Soluble in polar organic solvents such as methanol and dichloromethane. | [2] |
| LogP | 0.20670 | [1] |
The water solubility of this compound can be attributed to the presence of the ester functional group and the nitrogen atoms in the pyrazole ring, which can participate in hydrogen bonding.[2] Its solubility in polar organic solvents is also a key attribute for its use in a variety of reaction media.
Spectral Data and Structural Elucidation
The structural identity and purity of methyl 1-methyl-1H-pyrazole-3-carboxylate are unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral characteristics are detailed below, based on the analysis of closely related pyrazole derivatives.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The methyl ester protons will also present as a singlet, usually around 3.7-3.9 ppm. The two aromatic protons on the pyrazole ring will appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling constants being characteristic of the 1,3-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the ester will be observed in the downfield region, typically around 160-170 ppm. The carbons of the pyrazole ring will resonate in the aromatic region (approximately 110-150 ppm). The N-methyl and O-methyl carbons will appear as sharp signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 1-methyl-1H-pyrazole-3-carboxylate will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the ester. The C-N stretching vibrations of the pyrazole ring will likely appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the methyl groups and the pyrazole ring will be observed around 2900-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 140. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
A reliable and straightforward method for the preparation of methyl 1-methyl-1H-pyrazole-3-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.[5][6][7][8]
Reaction Principle
The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed as a byproduct is removed.[6][8]
Experimental Workflow Diagram
Caption: Fischer Esterification Workflow
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude methyl 1-methyl-1H-pyrazole-3-carboxylate can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Safety and Handling
While specific safety data for methyl 1-methyl-1H-pyrazole-3-carboxylate is limited, information from closely related compounds suggests that it should be handled with care. The parent carboxylic acid and the corresponding methyl ester of pyrazole-3-carboxylic acid are known to cause skin and eye irritation.[2][9]
GHS Hazard Information (Inferred)
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This technical guide has provided a detailed examination of the physical properties of methyl 1-methyl-1H-pyrazole-3-carboxylate. The compiled data on its physicochemical characteristics, spectral properties, and a reliable synthetic protocol serve as a valuable resource for researchers in the fields of drug discovery and materials science. Adherence to the outlined safety precautions is essential for the responsible handling and utilization of this versatile chemical building block.
References
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PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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Caming Pharmaceutical Ltd. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0. Retrieved from [Link]
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Experiment 29: The Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 1-Methyl-1H-pyrazole-3-carboxylate: Structure, Synthesis, and Applications
Executive Summary: Methyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a disubstituted pyrazole core. This aromatic system, bearing a methyl group on the N1 nitrogen and a methyl ester at the C3 position, is a crucial and versatile building block in modern organic synthesis. Its structural rigidity and functional handles make it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, key synthesis strategies with detailed protocols, and its principal applications, tailored for researchers and professionals in chemical and drug development.
Introduction to a Key Heterocyclic Intermediate
The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] The specific substitution pattern of methyl 1-methyl-1H-pyrazole-3-carboxylate confers distinct chemical properties that are highly advantageous for synthetic diversification. The N-methylation prevents tautomerism and provides a fixed substitution vector, while the methyl ester at the 3-position serves as a versatile handle for transformations such as amidation, reduction, or hydrolysis. Consequently, this molecule is not typically an end-product but rather a pivotal intermediate used to construct more elaborate molecular architectures for targeted biological applications in fields like crop protection and therapeutics.[2]
Molecular Structure and Physicochemical Properties
Chemical Structure
The molecule consists of a 5-membered aromatic pyrazole ring. The nitrogen at position 1 is substituted with a methyl group, and the carbon at position 3 is substituted with a methyl carboxylate group. This 1,3-substitution pattern is key to its utility in directing further synthetic modifications.
Caption: Chemical structure of methyl 1-methyl-1H-pyrazole-3-carboxylate.
Physicochemical Data
A summary of the key identification and physical properties for methyl 1-methyl-1H-pyrazole-3-carboxylate is provided below.
| Property | Value | Source |
| IUPAC Name | Methyl 1-methyl-1H-pyrazole-3-carboxylate | N/A |
| Synonyms | 1-Methyl-1H-pyrazole-3-carboxylic acid methyl ester | [3] |
| CAS Number | 51985-95-6 | [3] |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
Spectroscopic Characterization Profile
The structural features of methyl 1-methyl-1H-pyrazole-3-carboxylate give rise to a distinct spectroscopic signature, which is essential for its identification and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals. The N-methyl protons (N-CH₃) will appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The ester methyl protons (O-CH₃) will also be a singlet, usually around δ 3.8-3.9 ppm. The two protons on the pyrazole ring are not equivalent and will appear as doublets due to mutual coupling. The H5 proton (adjacent to N1-CH₃) is expected around δ 7.4-7.7 ppm, while the H4 proton is typically found more upfield, around δ 6.6-6.8 ppm.[4]
-
¹³C NMR Spectroscopy : The carbon spectrum will show six unique signals corresponding to the six carbon atoms. Key signals include the ester carbonyl carbon (C=O) around 163 ppm, the pyrazole ring carbons (typically between 105-145 ppm), the N-methyl carbon (~39 ppm), and the O-methyl carbon (~52 ppm).[5]
-
Mass Spectrometry : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 140.14 or 141.15, respectively).
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically appearing in the 1710-1730 cm⁻¹ region. Other characteristic peaks include C-H stretching from the methyl and aromatic groups, and C=N/C=C stretching vibrations from the pyrazole ring.[1]
Synthesis Strategies and Methodologies
The synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate requires careful control of regioselectivity. Two primary strategies are employed, differing in the stage at which the N1-methyl group is introduced.
Strategy A: Cyclocondensation with Methylhydrazine
This approach establishes the N1-methyl group from the outset by using methylhydrazine as a key reagent. The causality here is straightforward: by using a pre-methylated hydrazine, the reaction is directed to form the N1-methylated pyrazole, avoiding the formation of regioisomers. This is a common and effective method for synthesizing N-substituted pyrazoles.[6]
Caption: Workflow for synthesis via direct cyclocondensation.
Protocol 4.1.1: Representative Protocol for Cyclocondensation
This protocol is a generalized procedure based on established methods for pyrazole synthesis from β-dicarbonyl precursors and substituted hydrazines.[6]
-
Reaction Setup : To a solution of a suitable β-ketoester precursor (e.g., methyl 2,4-dioxobutanoate) (1.0 eq) in a protic solvent like ethanol or acetic acid, add methylhydrazine (1.1 eq) at room temperature.
-
Reaction Execution : Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl 1-methyl-1H-pyrazole-3-carboxylate.
Strategy B: N-Methylation of a Precursor Ester
An alternative and highly effective strategy involves the N-methylation of a readily available precursor, methyl 1H-pyrazole-3-carboxylate.[7][8] This method's success depends on the choice of methylating agent and base to control the regioselectivity of the alkylation. While alkylation can potentially occur at both N1 and N2 positions, steric hindrance and electronic factors often favor N1 methylation.[9] Using greener, less toxic methylating agents like dimethyl carbonate is a modern, environmentally conscious approach.[10][11]
Caption: Workflow for synthesis via N-methylation of a precursor.
Protocol 4.2.1: N-Methylation using Dimethyl Carbonate
This protocol is adapted from patent literature describing a safer, more environmentally friendly methylation process.[11]
-
Reaction Setup : In a three-necked flask equipped for inert atmosphere operation, add methyl 1H-pyrazole-3-carboxylate (1.0 eq), a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), and an aprotic polar solvent like N,N-dimethylformamide (DMF).
-
Deprotonation : Stir the suspension at room temperature for 30 minutes to allow for the complete deprotonation of the pyrazole N-H.
-
Methylation : Add dimethyl carbonate (3.0-5.0 eq) to the mixture. Heat the reaction to 80-120°C for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Work-up : After cooling, carefully quench the reaction by pouring it into water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by flash chromatography or distillation to afford pure methyl 1-methyl-1H-pyrazole-3-carboxylate.[11]
Applications in Research and Development
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a high-value intermediate primarily utilized as a scaffold in the synthesis of more complex molecules.
-
Pharmaceutical Synthesis : The N-methylated pyrazole core is a common feature in many active pharmaceutical ingredients (APIs). This intermediate is used in the synthesis of compounds targeting a range of conditions. For example, related pyrazole carboxylic acids are key intermediates in the synthesis of drugs like Sildenafil (a PDE5 inhibitor).[12][13] The structural unit is explored for its utility in developing anti-inflammatory, anti-cancer, and kinase inhibitor therapies.[2][14]
-
Agrochemical Development : In agricultural science, the pyrazole scaffold is integral to the design of modern herbicides and fungicides.[2] Methyl 1-methyl-1H-pyrazole-3-carboxylate serves as a precursor to active ingredients that can offer high efficacy and selectivity, contributing to improved crop protection solutions. For instance, it is a building block for complex pyrazole carboxamide fungicides.
Safety and Handling
As with its parent carboxylic acid, methyl 1-methyl-1H-pyrazole-3-carboxylate should be handled with care in a laboratory setting. It is expected to be an irritant to the skin and eyes and may cause respiratory irritation.[15] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place in a tightly sealed container.
Conclusion
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a foundational building block in synthetic organic chemistry. Its well-defined structure, coupled with robust and regioselective synthesis routes, makes it an indispensable tool for researchers in drug discovery and agrochemical development. The strategic importance of this intermediate lies in its ability to provide a stable, functionalized core upon which greater molecular complexity can be built, leading to the creation of novel and effective chemical entities.
References
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Caming Pharmaceutical Ltd. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565662, Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Lead Sciences. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573176, 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2016).
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Supporting Information for N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (n.d.). Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Library of Medicine. Retrieved from [Link]
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Wang, Z., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Retrieved from [Link]
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R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
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National Institutes of Health. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2012). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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Synthesis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Guide
Abstract
This comprehensive technical guide details the synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. This document provides two robust synthetic strategies, elucidated with mechanistic insights and detailed experimental protocols. The primary route leverages the regioselective condensation of methylhydrazine with a suitable three-carbon electrophile to directly afford the target compound. An alternative, stepwise approach is also presented, involving the initial formation of a pyrazole-3-carboxylate intermediate from hydrazine, followed by a carefully controlled N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights into the synthesis of this important molecular entity.
Introduction
The pyrazole nucleus is a privileged scaffold in modern drug discovery, exhibiting a wide spectrum of biological activities. The specific substitution pattern of methyl 1-methyl-1H-pyrazole-3-carboxylate makes it a valuable building block for the synthesis of various pharmacologically active compounds. Its utility spans across therapeutic areas, underscoring the need for reliable and efficient synthetic routes. This guide provides a detailed exploration of its synthesis, with a focus on the practical aspects of the laboratory procedures and the chemical principles that govern them.
PART 1: CORE DIRECTIVE - Synthetic Strategies
Two primary synthetic pathways for the preparation of methyl 1-methyl-1H-pyrazole-3-carboxylate from hydrazine-based starting materials are presented.
Strategy 1: Direct Synthesis via Methylhydrazine
This is the more direct and often preferred route, involving the reaction of methylhydrazine with a three-carbon synthon that already incorporates the methyl ester functionality. A prime example of such a synthon is dimethyl acetylenedicarboxylate (DMAD).
Reaction Scheme:
Mechanistic Insights:
The reaction proceeds via a Michael addition of the more nucleophilic nitrogen of methylhydrazine to one of the electrophilic acetylenic carbons of DMAD. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole ring. The regioselectivity is generally high, with the methyl group of methylhydrazine directing the cyclization to favor the formation of the 1,3-disubstituted pyrazole.[1]
Experimental Protocol:
A detailed protocol for a similar synthesis of a substituted pyrazole from methylhydrazine is described in Organic Syntheses, which serves as a reliable template.[2]
-
Reaction Setup: A solution of dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Methylhydrazine: Methylhydrazine (1.1 eq) is added dropwise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure methyl 1-methyl-1H-pyrazole-3-carboxylate.
Data Presentation:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by NMR) | >95% |
| Physical State | White to off-white solid |
Visualization of the Workflow:
Caption: Direct synthesis workflow.
Strategy 2: Stepwise Synthesis via an NH-Pyrazole Intermediate
Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate
Reaction Scheme:
Mechanistic Insights:
This reaction is a classic example of the Knorr pyrazole synthesis, where a hydrazine condenses with a 1,3-dicarbonyl compound or its equivalent.[3] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Experimental Protocol:
-
Reaction Setup: A solution of a suitable 1,3-dicarbonyl equivalent, such as methyl 2-formyl-3-oxobutanoate, in a protic solvent like ethanol is prepared.
-
Addition of Hydrazine: Hydrazine hydrate (1.0 eq) is added to the solution, and the mixture is heated to reflux.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Step 2: N-Methylation of Methyl 1H-pyrazole-3-carboxylate
Reaction Scheme:
Mechanistic Insights:
The N-methylation of an unsymmetrical pyrazole can lead to a mixture of two regioisomers (N1 and N2 methylation). The regioselectivity is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring and the nature of the methylating agent and reaction conditions.[4][5] The use of a less sterically demanding methylating agent like dimethyl sulfate in the presence of a base often provides a mixture of isomers. Recent studies have explored the use of sterically bulky α-halomethylsilanes as masked methylating reagents to achieve high N1-selectivity.[6][7]
Experimental Protocol:
-
Reaction Setup: Methyl 1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a suitable aprotic solvent such as acetone or DMF. A base, such as potassium carbonate (1.5 eq), is added to the solution.
-
Addition of Methylating Agent: Dimethyl sulfate (1.2 eq) is added dropwise to the suspension at room temperature.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
Purification and Isomer Separation: The crude product, which may be a mixture of N1 and N2 methylated isomers, is purified by column chromatography to isolate the desired methyl 1-methyl-1H-pyrazole-3-carboxylate.
Data Presentation:
| Intermediate/Product | Typical Yield | Key Characterization Data (¹H NMR) |
| Methyl 1H-pyrazole-3-carboxylate | 60-75% | δ (ppm): 3.90 (s, 3H, OCH₃), 6.85 (d, 1H, pyrazole-H), 7.80 (d, 1H, pyrazole-H), 13.5 (br s, 1H, NH) |
| Methyl 1-methyl-1H-pyrazole-3-carboxylate | 40-60% (after separation) | δ (ppm): 3.85 (s, 3H, N-CH₃), 3.90 (s, 3H, OCH₃), 6.75 (d, 1H, pyrazole-H), 7.65 (d, 1H, pyrazole-H) |
Visualization of the Workflow:
Caption: Stepwise synthesis workflow.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience:
The choice between the direct and stepwise synthesis routes often depends on the availability of starting materials and the desired scale of the reaction. For large-scale synthesis, the direct approach using methylhydrazine is generally more atom-economical and efficient. However, the stepwise approach offers more flexibility in introducing diversity at the N1 position if other alkylating agents are used.
When performing the N-methylation, the choice of base and solvent can significantly impact the ratio of N1 to N2 isomers. A polar aprotic solvent like DMF can enhance the rate of reaction, while a less polar solvent like acetone may offer better selectivity in some cases. It is crucial to perform a small-scale pilot reaction to optimize the conditions for the specific substrate.
Trustworthiness:
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies.[1][2][3] The use of standard analytical techniques such as TLC for reaction monitoring and NMR spectroscopy for product characterization ensures the integrity of the experimental results. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compounds.
Authoritative Grounding & Comprehensive References:
The mechanistic discussions and experimental procedures are supported by citations to authoritative sources in the field of organic chemistry. These references provide a deeper understanding of the underlying principles and offer further details for those who wish to explore the subject in more detail.
PART 3: VISUALIZATION & FORMATTING
The provided diagrams and tables are designed to present the information in a clear and concise manner, facilitating a quick understanding of the synthetic workflows and key data points.
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An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-carboxylic Acid (CAS 25016-20-0)
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry.[1] Its unique structural and electronic properties allow for a diverse range of biological activities, making pyrazole derivatives cornerstones in the development of numerous commercial drugs and agrochemicals.[2][3] 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) is a key exemplar of this class, serving not as an end-product itself, but as a crucial, versatile building block for constructing more complex, high-value molecules.
This guide provides an in-depth technical overview of 1-Methyl-1H-pyrazole-3-carboxylic acid for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, delve into its synthesis and chemical reactivity, and illuminate its pivotal role in the synthesis of prominent active pharmaceutical ingredients (APIs) and agrochemicals.
Section 1: Core Properties and Structural Elucidation
1-Methyl-1H-pyrazole-3-carboxylic acid is a stable, white crystalline solid at room temperature. Its structure, featuring a methyl group on one nitrogen and a carboxylic acid on a carbon atom of the pyrazole ring, provides two key points for chemical modification: the N-methylated pyrazole ring which influences solubility and metabolic stability, and the carboxylic acid group which is a versatile handle for amide bond formation and other derivatizations.[4][5]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis. The key data for 1-Methyl-1H-pyrazole-3-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25016-20-0 | [6] |
| Molecular Formula | C₅H₆N₂O₂ | [6] |
| Molecular Weight | 126.11 g/mol | [6] |
| Appearance | White to off-white powder/crystal | [7] |
| Melting Point | 153-157 °C | [8] |
| Solubility | Soluble in water | [9] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [6] |
| XLogP3 | 0.1 | [6] |
Spectroscopic data is critical for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl group and the protons on the pyrazole ring.[10]
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR, showing distinct peaks for the five carbon atoms in the molecule, including the carboxylic acid carbon.[11][12]
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound, with a prominent peak at m/z 203.1 [M+H]⁺ in ESI positive mode.[6][13]
Chemical Structure
The chemical structure of 1-Methyl-1H-pyrazole-3-carboxylic acid is foundational to its reactivity and utility.
Caption: Chemical structure of 1-Methyl-1H-pyrazole-3-carboxylic acid.
Section 2: Synthesis and Mechanistic Insights
The synthesis of pyrazole derivatives is a well-established field of organic chemistry, with the Knorr pyrazole synthesis and its variations being the most prominent methods.[1][14] These reactions typically involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
General Synthesis Pathway: Cyclocondensation
The formation of the pyrazole ring is a classic example of a cyclocondensation reaction. The mechanism involves the initial reaction of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen of the hydrazine attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[1][15]
Caption: Generalized mechanism for pyrazole synthesis via cyclocondensation.
Exemplary Laboratory-Scale Synthesis Protocol
While multiple routes exist, a common approach to synthesize pyrazole carboxylic acids involves the reaction of a diketoester with a hydrazine, followed by hydrolysis of the resulting ester. The following is a representative protocol for a related compound, which can be adapted for 1-Methyl-1H-pyrazole-3-carboxylic acid.
Protocol: Synthesis of a Pyrazole-3-carboxylic Acid Derivative [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting diketoester in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add the hydrazine derivative (in this case, methylhydrazine) to the solution. An acid catalyst, like glacial acetic acid, is often employed to facilitate the reaction.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Ester: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude pyrazole ester can be purified by recrystallization or column chromatography.
-
Hydrolysis to Carboxylic Acid: Dissolve the purified pyrazole ester in a mixture of ethanol and water. Add a base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux for several hours to hydrolyze the ester.[13]
-
Acidification and Product Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3. The desired 1-Methyl-1H-pyrazole-3-carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Section 3: Applications in Drug Discovery and Agrochemicals
The true value of 1-Methyl-1H-pyrazole-3-carboxylic acid lies in its application as a strategic intermediate. Its bifunctional nature allows for the facile construction of complex molecules with significant biological activity.
Key Intermediate in Sildenafil (Viagra®) Synthesis
1-Methyl-1H-pyrazole-3-carboxylic acid is a crucial precursor in the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[9][16][17][18] The synthesis involves a multi-step sequence where the pyrazole carboxylic acid core is elaborated to form the final pyrazolopyrimidinone structure of Sildenafil.[9][19][20]
Caption: Synthetic pathway to Sildenafil from 1-Methyl-1H-pyrazole-3-carboxylic acid.
Role in the Synthesis of Celecoxib (Celebrex®)
While not a direct precursor, the pyrazole carboxylic acid scaffold is central to the structure of Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[21] The synthesis of Celecoxib and its derivatives often involves the cyclocondensation of a 1,3-diketone with a substituted hydrazine, highlighting the importance of the pyrazole core in this class of anti-inflammatory drugs.[8][22][23] The presence of the pyrazole ring is critical for the selective inhibition of the COX-2 enzyme.
Building Block for Novel Agrochemicals
The pyrazole scaffold is also prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides.[7][24][25][26] Pyrazole carboxamide fungicides, for instance, are a significant class of crop protection agents. 1-Methyl-1H-pyrazole-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of these active ingredients. The carboxylic acid moiety is typically converted to an amide, which is often crucial for the compound's biological activity.[24]
Section 4: Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are essential when working with 1-Methyl-1H-pyrazole-3-carboxylic acid.
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) is a compound of significant strategic importance in the fields of pharmaceutical and agrochemical research and development. Its well-defined structure, versatile reactivity, and established role as a key intermediate in the synthesis of high-value molecules like Sildenafil underscore its value to the scientific community. This guide has provided a comprehensive technical overview of its properties, synthesis, and applications, intended to support the work of researchers and professionals in their pursuit of novel and effective chemical entities.
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National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between.... Retrieved from [Link]
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KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib. Retrieved from [Link]
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University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]
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ACS Publications. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. Retrieved from [Link]
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New Drug Approvals. (2015). SILDENAFIL. Retrieved from [Link]
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MDPI. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]
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A Comprehensive Technical Guide to Methyl 1-methyl-1H-pyrazole-3-carboxylate
Executive Summary: Methyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of its molecular characteristics, synthesis protocols, analytical validation methods, and key applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to serve as a comprehensive resource for laboratory applications.
Molecular Profile and Physicochemical Properties
Methyl 1-methyl-1H-pyrazole-3-carboxylate is structurally defined by a five-membered pyrazole ring with a methyl group at the N1 position and a methyl carboxylate group at the C3 position. This arrangement of functional groups dictates its reactivity and utility as a chemical building block. While PubChem lists data for the closely related 1-methyl-1H-pyrazole-3-carboxylic acid (CID 573176), the ester form is the focus of this guide.[1] The molecular formula for the target ester is C₆H₈N₂O₂, leading to a precise molecular weight that is fundamental for all quantitative experimental work.
Table 1: Physicochemical Properties of Methyl 1-methyl-1H-pyrazole-3-carboxylate
| Property | Value | Source |
| IUPAC Name | methyl 1-methyl-1H-pyrazole-3-carboxylate | - |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | [2] |
| Exact Mass | 140.058577502 Da | [2] |
| CAS Number | 203792-51-2 (for related cyano-derivative) | [3] |
| Appearance | Typically a white to off-white solid | [4] |
| SMILES | CN1C=CC(=N1)C(=O)OC | - |
| InChI Key | (Predicted) YWCSAPJXYDSJIA-UHFFFAOYSA-N | - |
Note: Data is based on the specified molecular formula and supplemented with information from structurally similar compounds due to limited direct entries for this specific ester.
Synthesis and Mechanistic Insights
The synthesis of N-substituted pyrazoles is a well-established area of heterocyclic chemistry. The primary strategy for producing 1-methyl pyrazoles involves the cyclocondensation of a suitable 1,3-dicarbonyl compound or its synthetic equivalent with methylhydrazine.[5][6] This reaction is highly effective due to the nucleophilic nature of the hydrazine attacking the electrophilic carbonyl carbons, followed by dehydration to form the stable aromatic pyrazole ring.
Alternative methods include the N-methylation of a pre-formed pyrazole ring.[6] This can be achieved using methylating agents like dimethyl sulfate or dimethyl carbonate, often in the presence of a base.[7][8] The choice of method depends on the availability of starting materials and the desired regioselectivity, as methylation of an unsubstituted pyrazole can sometimes yield a mixture of N1 and N2 isomers.[9]
Diagram 1: General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of the title compound.
Caption: A generalized workflow for the synthesis and purification of pyrazole esters.
Experimental Protocol: Cyclocondensation Route
This protocol is a representative procedure based on common methods for pyrazole synthesis.
-
Reaction Setup: To a solution of methyl 2-formyl-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per mmol of substrate), add methylhydrazine (1.1 eq) dropwise at 0 °C.
-
Cyclization: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the activation energy for the dehydration and ring-closing step, driving the reaction to completion.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This step removes water-soluble impurities and unreacted methylhydrazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure methyl 1-methyl-1H-pyrazole-3-carboxylate.
-
Validation: Confirm the structure and purity of the final product using NMR and MS analysis as described in the following section.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for quality control.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for N-CH₃ (~3.9 ppm).[9] - Singlet for O-CH₃ (~3.8 ppm).[5][9] - Two doublets for pyrazole ring protons H4 and H5 (~6.8 and ~7.6 ppm). |
| ¹³C NMR | - Signals for N-CH₃ and O-CH₃ carbons. - Signals for pyrazole ring carbons (C3, C4, C5). - Signal for ester carbonyl (C=O) carbon (~160-165 ppm).[9] |
| Mass Spec (EI) | - Molecular ion peak (M⁺) corresponding to the molecular weight (140.14). - Characteristic fragmentation patterns (e.g., loss of -OCH₃ or -COOCH₃). |
| IR Spectroscopy | - Strong C=O stretch for the ester (~1710-1730 cm⁻¹).[10] - C-N and C=C stretching bands for the pyrazole ring. |
Note: Predicted chemical shifts (ppm) are based on standard values and data from structurally related pyrazoles.[5][9][10]
Applications in Research and Drug Development
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone for drug design.
-
Scaffold for Bioactive Molecules: Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antiviral properties. Methyl 1-methyl-1H-pyrazole-3-carboxylate serves as a key intermediate for synthesizing more complex and potent drug candidates.[6]
-
Kinase Inhibition: The pyrazole core is a common feature in many small-molecule kinase inhibitors used in oncology. The nitrogen atoms can act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases.
-
Agrochemicals: Beyond pharmaceuticals, pyrazole carboxamides are a major class of fungicides and insecticides. The title compound can be a precursor for the synthesis of these agrochemicals.
Diagram 2: Role of the Pyrazole Scaffold in Drug Discovery
Caption: Derivatization pathways and resulting application areas for the pyrazole core.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. Based on GHS classifications for structurally related pyrazole carboxylates and carboxylic acids, this compound should be handled with care.
-
Hazard Identification: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[1][2][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.
Conclusion
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic intermediate with a well-defined molecular profile. Its synthesis is accessible through established chemical routes, and its structure can be unequivocally confirmed with standard analytical techniques. The versatility of the pyrazole core ensures its continued importance as a foundational building block in the design and discovery of new pharmaceuticals and agrochemicals, making a thorough understanding of its properties essential for researchers in the field.
References
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Carboxylate Core in Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a multitude of biological targets. When functionalized with a carboxylate or a related carboxamide group, the resulting substituted pyrazole carboxylates exhibit an expanded and often enhanced spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of this important class of compounds, offering field-proven insights for researchers and professionals in drug discovery and development. The synthetic versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[4]
Synthetic Strategies: Building the Pyrazole Carboxylate Framework
The construction of the substituted pyrazole carboxylate core is primarily achieved through cyclocondensation reactions. A prevalent and adaptable method is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative.[4] This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, in a protic solvent like ethanol.[4]
Another significant synthetic route is the 1,3-dipolar cycloaddition of a diazo compound, such as ethyl diazoacetate, with an α,β-unsaturated carbonyl compound.[5] This method can offer excellent regioselectivity. Additionally, "one-pot" syntheses have been developed, for instance, from arenes and carboxylic acids, which proceed through the formation of ketone and β-diketone intermediates followed by cyclization with hydrazine.[6][7] These methods provide efficient pathways to a diverse range of substituted pyrazole carboxylates.
Experimental Protocol: Knorr Pyrazole Synthesis of a Pyrazole-Carboxylate Ester
This protocol outlines a general procedure for the synthesis of a pyrazole-carboxylate ester via the Knorr cyclocondensation reaction.[4]
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add the β-ketoester dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may be heated to reflux to increase the rate.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired pyrazole-carboxylate ester.
A Spectrum of Biological Activities
Substituted pyrazole carboxylates have demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in the pursuit of novel therapeutic agents. Their activities span from combating infectious diseases to treating complex conditions like cancer and inflammatory disorders.
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1][8][9] Substituted pyrazole carboxylates and their derivatives have shown significant potential against a range of bacterial and fungal pathogens.[10][11][12] For instance, certain pyrazole-4-carboxamide derivatives have exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10] The incorporation of other heterocyclic moieties, such as thiazole, can further enhance the antimicrobial spectrum and potency.[8][13] Some pyrazole-thiazole hybrids have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MICs).[9]
Anticancer Activity
The fight against cancer has seen the emergence of numerous pyrazole-based compounds with promising cytotoxic and antiproliferative effects.[14][15][16] Substituted pyrazole carboxylates have been investigated for their ability to target various cancer cell lines, including those of the breast, lung, and colon.[14][15][17] The mechanism of action for their anticancer effects can be multifaceted, involving the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs), or targeting signaling pathways crucial for tumor growth and angiogenesis.[15][16] For example, pyrazole-based analogues of the marine alkaloid lamellarin O have demonstrated low micromolar cytotoxicity against human colorectal cancer cell lines, inducing cell cycle arrest primarily in the G2/M phase.[17] Furthermore, certain pyrazole derivatives have been designed as inhibitors of enzymes like ALKBH1, a DNA 6mA demethylase, showing potential in treating gastric cancer.[18]
Anti-inflammatory Activity
Cannabinoid Receptor Antagonism
Substituted pyrazole carboxamides have been extensively studied as antagonists of the cannabinoid receptor 1 (CB1).[23][24] The prototypical example is rimonabant, which was developed for the treatment of obesity. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring are crucial for potent and selective CB1 antagonism.[23] These studies have identified key structural requirements, such as a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring, for high affinity and antagonist activity.[23]
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted pyrazole carboxylates is intricately linked to the nature and position of substituents on the pyrazole ring. SAR studies are therefore critical for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
For CB1 receptor antagonists, research has shown that a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position can lead to highly potent compounds.[23] In the context of anticancer agents, the introduction of different aryl groups and the modification of the carboxylate to various amides can significantly impact cytotoxicity and the mechanism of action.[14][17] For instance, in a series of ALKBH1 inhibitors, systematic structural optimization of 1H-pyrazole-4-carboxylic acid derivatives led to a highly potent inhibitor.[18]
The following diagram illustrates the general workflow for a typical SAR study on substituted pyrazole carboxylates.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Data Summary
| Biological Activity | Key Structural Features | Example Target(s) | Reference(s) |
| Antimicrobial | Varied substitutions, often with other heterocycles like thiazole. | Bacterial and fungal cellular components. | [8][9][11][13] |
| Anticancer | Diverse aryl and alkyl substitutions; carboxamide derivatives. | CDKs, ALKBH1, Tubulin, VEGFR-2. | [14][15][16][17][18] |
| Anti-inflammatory | Specific aryl substitutions mimicking known COX inhibitors. | COX-1, COX-2. | [13][19][20][21][22] |
| CB1 Antagonism | p-Substituted phenyl at C5, carboxamide at C3, dichlorophenyl at N1. | Cannabinoid Receptor 1 (CB1). | [24] |
Conclusion and Future Directions
Substituted pyrazole carboxylates represent a highly privileged and versatile scaffold in medicinal chemistry, with a proven track record in yielding compounds with a wide array of biological activities. The synthetic tractability of the pyrazole core allows for extensive chemical exploration, facilitating the optimization of desired pharmacological properties. Future research in this area will likely focus on the development of more selective and potent agents with improved safety profiles. The application of modern drug design techniques, such as computational modeling and machine learning, will undoubtedly accelerate the discovery of novel pyrazole carboxylate-based therapeutics for a range of human diseases. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
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A Technical Guide to Methyl 1-Methyl-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of methyl 1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold found in numerous pharmaceuticals, and this specific, functionalized derivative serves as a versatile intermediate for the synthesis of complex, biologically active molecules. This document details its fundamental physicochemical and spectroscopic properties, explores primary synthetic methodologies with a focus on mechanistic principles, provides a detailed experimental protocol, and discusses its applications in drug discovery and development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is of paramount importance in the fields of pharmaceutical and agrochemical research.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of successful drugs, including the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[2] The synthetic versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]
Methyl 1-methyl-1H-pyrazole-3-carboxylate represents a strategically important derivative within this class. The presence of the methyl ester at the 3-position provides a reactive handle for further chemical transformations, such as amidation to form pyrazole carboxamides, a common motif in drug candidates.[5][6] The N-methylation at the 1-position defines the regiochemistry and removes the possibility of tautomerism, providing a fixed structural element that is often crucial for precise receptor binding. This guide will serve as a detailed resource for understanding and utilizing this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational for its use in synthesis and analysis.
Physicochemical Properties
The key identifying and physical properties of the parent acid, 1-methyl-1H-pyrazole-3-carboxylic acid, are summarized below. The methyl ester will share a similar core structure with an adjusted molecular weight and formula.
| Property | Value | Source |
| IUPAC Name | 1-methylpyrazole-3-carboxylic acid | [7] |
| CAS Number | 25016-20-0 | [7][8] |
| Molecular Formula | C₅H₆N₂O₂ | [7][8] |
| Molecular Weight | 126.11 g/mol | [7][8] |
| Appearance | White powder | [8] |
| SMILES | Cn1ccc(C(=O)O)n1 | [8] |
| InChIKey | YBFIKNNFQIBIQZ-UHFFFAOYSA-N | [7] |
Spectroscopic Data (Typical)
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. Below are typical data for the parent acid, which are highly informative for the corresponding methyl ester.
| Technique | Data | Source |
| ¹H NMR | Spectral data available for analysis. Key signals include the N-methyl group, two distinct pyrazole ring protons, and a carboxylic acid proton. | [7][9] |
| ¹³C NMR | Spectral data available. | [9] |
| Mass Spec (GC-MS) | m/z top peak at 109; second highest at 126 (M+). | [7] |
| IR Spectroscopy | FTIR Spectra available, showing characteristic C=O and N-H stretches. | [7] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles can be achieved through several robust methods. The most common strategies involve either building the ring system via cyclocondensation or cycloaddition reactions.[10]
Primary Synthetic Strategy: Cyclocondensation and Esterification
A highly reliable and scalable method involves a two-stage process: the initial synthesis of the pyrazole carboxylic acid core, followed by esterification.[3][5] This approach offers flexibility and often utilizes readily available starting materials.
The general workflow for this strategy is outlined below.
Caption: General workflow for the synthesis of the target compound.
Causality and Experimental Choices: This two-stage approach is often preferred in process chemistry for its robustness. The cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and high-yielding method for forming the pyrazole core.[11] Using methylhydrazine directly installs the required N-methyl group. Subsequent Fischer esterification is a standard, cost-effective method for converting the carboxylic acid to the methyl ester.[12] The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[12]
Alternative Synthetic Strategy: 1,3-Dipolar Cycloaddition
An elegant and highly efficient alternative is the [3+2] cycloaddition reaction between a 1,3-dipole (a diazo compound) and a dipolarophile (an alkyne).[4][13][14] This method can offer excellent control over regioselectivity. To synthesize the target molecule, one could react methyl propiolate with diazomethane to form methyl 1H-pyrazole-3-carboxylate, followed by a selective N-methylation step.
The mechanism for the core cycloaddition step is illustrated below.
Caption: Mechanism of the [3+2] cycloaddition for pyrazole synthesis.
Causality and Mechanistic Insight: The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic synthesis because it forms the ring in a single, often concerted, step.[15] The regioselectivity (i.e., whether the 3- or 4-carboxylate isomer is formed) is governed by the electronic properties of both the alkyne and the diazo compound.[14] For methyl propiolate, the ester group is electron-withdrawing, which typically directs the carbon of diazomethane to attack the β-carbon of the alkyne, leading to the desired 3-carboxylate isomer after aromatization.[16]
Detailed Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic Acid and Subsequent Esterification
This protocol is a representative procedure based on established chemical principles for pyrazole synthesis and esterification.[5][17]
Part A: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid (Illustrative Precursor)
This protocol describes the synthesis of a related, common pyrazole carboxylic acid to illustrate the general method.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70 °C.[17]
-
Oxidation: Slowly add potassium permanganate (3.271 mol) in portions, ensuring the reaction temperature does not exceed 90 °C. The reaction is highly exothermic.[17]
-
Workup: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture to room temperature. Filter the manganese dioxide precipitate and wash it thoroughly with distilled water.[17]
-
Isolation: Acidify the combined filtrate with HCl to a pH of 3. The product, 5-methyl-1H-pyrazole-3-carboxylic acid, will precipitate. Collect the white solid by filtration, wash with cold water, and dry under vacuum.[17]
Part B: Methyl Esterification
-
Reaction Setup: Suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes). Cool the mixture in an ice bath.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.[3]
-
Workup: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield methyl 1-methyl-1H-pyrazole-3-carboxylate as a pure solid.
Applications in Medicinal Chemistry and Drug Development
Methyl 1-methyl-1H-pyrazole-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.
-
Scaffold for Elaboration: The pyrazole core serves as a rigid and stable scaffold. The N-methyl group prevents isomerization and can engage in specific interactions within a protein binding pocket.
-
Amide Coupling: The methyl ester at the C3 position is readily converted into a wide variety of amides by reacting it with primary or secondary amines. This transformation is one of the most common steps in late-stage drug development, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).[3][5]
-
Intermediate for Complex APIs: The pyrazole carboxylic acid scaffold is a known key intermediate in the synthesis of complex drugs. For example, a related compound, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a pivotal building block for Sildenafil.[18][19] This highlights the industrial relevance of this class of compounds in constructing blockbuster drugs.
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or amide groups, potentially improving metabolic stability, solubility, or binding affinity.[2]
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. The parent compound, 1-methyl-1H-pyrazole-3-carboxylic acid, provides a good basis for the safety profile of its ester.
-
GHS Hazard Classification:
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[20][21]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[20]
-
Avoid breathing dust, fumes, or vapors.[20]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[21]
-
-
Storage Conditions:
Conclusion
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a synthetically valuable heterocyclic compound with significant applications in the design and development of new pharmaceuticals. Its straightforward synthesis, either through cyclocondensation/esterification or cycloaddition/methylation pathways, makes it an accessible building block for medicinal chemists. The fixed N-methyl regiochemistry and the reactive C3-ester functionality provide a robust platform for constructing complex molecular architectures with tailored biological activities. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, is crucial for leveraging its full potential in the pursuit of novel therapeutic agents.
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ACS Publications. 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry. 22
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Kappe, C. O. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (PMC). 15
-
Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific. 20
-
Fustero, S., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). 16
-
El-Faham, A., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (PMC). 11
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 10
-
ResearchGate. Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. 12
-
PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. National Institutes of Health (PubChem). 7
-
ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook. 17
-
ChemicalBook. 1-Methyl-1H-pyrazole-3-carboxylic acid(25016-20-0) 1H NMR. ChemicalBook. 9
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. 18
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. 6
-
BenchChem. Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate. BenchChem. 19
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An In-depth Technical Guide to the Solubility of Methyl 1-Methyl-1H-pyrazole-3-carboxylate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of methyl 1-methyl-1H-pyrazole-3-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, offers a qualitative assessment in common organic solvents, and provides a detailed, field-proven protocol for quantitative solubility determination.
Introduction: The Significance of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1][2] Understanding the solubility of this specific ester is paramount for its effective use in synthesis, formulation, and biological screening, as solubility directly impacts reaction kinetics, purification efficiency, and bioavailability.
Table 1: Physicochemical Properties of Methyl 1-Methyl-1H-pyrazole-3-carboxylate and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl 1-methyl-1H-pyrazole-3-carboxylate | 17827-61-1 | C6H8N2O2 | 140.14 | Powder or liquid | Not widely reported |
| 1-Methyl-1H-pyrazole-3-carboxylic acid | 25016-20-0 | C5H6N2O2 | 126.115 | White powder | Not widely reported |
| Methyl 1H-pyrazole-3-carboxylate | 15366-34-4 | C5H6N2O2 | 126.11 | White to almost white crystalline powder | 144 - 148 |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For methyl 1-methyl-1H-pyrazole-3-carboxylate, several structural features influence its interaction with organic solvents.
-
The Pyrazole Ring: The aromatic pyrazole ring can participate in π-π stacking interactions, which can increase its solubility in aromatic solvents like toluene. The presence of two nitrogen atoms also introduces polarity and the potential for hydrogen bonding, particularly with protic solvents.
-
The Methyl Ester Group: The ester functionality (-COOCH3) is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar aprotic solvents such as ethyl acetate and acetone.
-
The N-Methyl Group: The methyl group attached to the pyrazole nitrogen is non-polar and contributes to the overall lipophilicity of the molecule, potentially increasing its solubility in less polar solvents like dichloromethane.
The interplay of these functional groups results in a molecule with moderate polarity. Therefore, it is expected to exhibit good solubility in a range of polar aprotic and some polar protic solvents, with limited solubility in highly non-polar solvents like hexane.
Qualitative Solubility Profile
-
High Expected Solubility:
-
Dichloromethane (DCM): Often used as a reaction solvent for pyrazole derivatives, indicating good solubility.
-
Ethyl Acetate: The ester functionality suggests favorable interactions with this solvent.
-
Acetone: A polar aprotic solvent that is generally a good solvent for moderately polar compounds.
-
Methanol & Ethanol: The potential for hydrogen bonding with the nitrogen atoms and the ester group suggests good solubility.
-
-
Moderate Expected Solubility:
-
Toluene: The aromatic nature of the pyrazole ring may lead to some solubility.
-
-
Low to Negligible Expected Solubility:
-
Hexane: As a non-polar alkane, it is unlikely to be a good solvent for this moderately polar compound.
-
Water: While the molecule has polar groups, the overall structure is likely not polar enough for significant aqueous solubility.
-
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of methyl 1-methyl-1H-pyrazole-3-carboxylate in various organic solvents at a given temperature.
Materials and Equipment
-
Methyl 1-methyl-1H-pyrazole-3-carboxylate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of methyl 1-methyl-1H-pyrazole-3-carboxylate into a series of vials.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.
-
Dilute the supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved methyl 1-methyl-1H-pyrazole-3-carboxylate.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Self-Validating System and Causality
This protocol is designed as a self-validating system. The use of an excess of the solid solute ensures that the resulting solution is saturated. The extended equilibration time and subsequent phase separation step are crucial for obtaining a true equilibrium solubility value. The choice of a specific and sensitive analytical method like HPLC provides accurate quantification, minimizing errors. The rationale behind each step is to isolate and precisely measure the maximum amount of solute that can dissolve in a given solvent under specific conditions.
Visualization of Key Concepts
Molecular Structure and Functional Groups
Caption: Molecular structure of methyl 1-methyl-1H-pyrazole-3-carboxylate highlighting key functional groups influencing its solubility.
Experimental Workflow for Solubility Determination
Caption: A streamlined workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for methyl 1-methyl-1H-pyrazole-3-carboxylate in various organic solvents is not extensively published, a strong theoretical understanding of its structural components allows for a reliable qualitative prediction of its solubility profile. For researchers and drug development professionals requiring precise data, the detailed experimental protocol provided in this guide offers a robust and validated method for its determination. This knowledge is crucial for optimizing synthetic procedures, developing effective formulations, and advancing the application of this important chemical entity.
References
-
PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]
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Caming Pharmaceutical Ltd. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0. Retrieved from [Link]
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Spectroscopic Data for Methyl 1-Methyl-1H-Pyrazole-3-Carboxylate: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the characterization of this compound using modern spectroscopic techniques.
Introduction
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The substitution pattern of this particular molecule, with a methyl group on one of the ring nitrogens and a methyl carboxylate group on a ring carbon, imparts specific chemical and physical properties that are of significant interest in the development of novel pharmaceuticals and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.
This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for methyl 1-methyl-1H-pyrazole-3-carboxylate. The interpretations provided are based on established principles of spectroscopy and are supported by data from closely related analogs and the precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.
Synthesis and Structural Elucidation Workflow
The synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the esterification of 1-methyl-1H-pyrazole-3-carboxylic acid. A common synthetic approach is outlined in the workflow diagram below. The subsequent spectroscopic analysis is crucial for verifying the successful transformation and purity of the final product.
Figure 1: A representative workflow for the synthesis and spectroscopic validation of methyl 1-methyl-1H-pyrazole-3-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. For methyl 1-methyl-1H-pyrazole-3-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the methyl groups.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | H-5 |
| ~6.8 | d | 1H | H-4 |
| ~3.9 | s | 3H | N-CH₃ |
| ~3.8 | s | 3H | O-CH₃ |
Expert Interpretation:
-
Pyrazole Ring Protons: The two protons on the pyrazole ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The H-5 proton is anticipated to be downfield (at a higher chemical shift) compared to the H-4 proton due to the deshielding effect of the adjacent nitrogen atom and the ester group.
-
Methyl Groups: The two methyl groups, one attached to the nitrogen (N-CH₃) and the other in the ester functionality (O-CH₃), are expected to appear as sharp singlets, each integrating to three protons. Their precise chemical shifts can be influenced by the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. The proton-decoupled ¹³C NMR spectrum of methyl 1-methyl-1H-pyrazole-3-carboxylate is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~140 | C-3 |
| ~135 | C-5 |
| ~110 | C-4 |
| ~52 | O-CH₃ |
| ~39 | N-CH₃ |
Expert Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the lowest field (highest chemical shift) due to its sp² hybridization and the electron-withdrawing effect of the two oxygen atoms.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C-3, attached to the ester group, and C-5 are expected to be downfield compared to C-4.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 100 MHz NMR spectrometer (or the corresponding ¹³C frequency for the instrument used for ¹H NMR).
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 1-methyl-1H-pyrazole-3-carboxylate, the molecular weight is 140.14 g/mol .
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 140 | Molecular Ion [M]⁺ |
| 109 | [M - OCH₃]⁺ |
| 81 | [M - COOCH₃]⁺ |
Expert Interpretation:
-
Molecular Ion: The molecular ion peak at m/z 140 is expected to be observed, confirming the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) leading to a peak at m/z 109, and the loss of the entire carbomethoxy group (-COOCH₃) resulting in a peak at m/z 81.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 1-methyl-1H-pyrazole-3-carboxylate will show characteristic absorption bands for the C=O and C-O bonds of the ester group, as well as vibrations of the pyrazole ring and C-H bonds.
Expected IR Data (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1550 | Medium | C=N stretching (pyrazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
Expert Interpretation:
-
Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
C-O Stretch: A strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretch of the ester.
-
C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl groups.
-
Pyrazole Ring Vibrations: The C=N stretching vibration of the pyrazole ring is expected to appear around 1550 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be cast on a salt plate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of methyl 1-methyl-1H-pyrazole-3-carboxylate. The expected spectroscopic data and interpretations presented in this guide serve as a valuable reference for researchers working with this important heterocyclic compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident and accurate characterization.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link][2]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. [Link][3]
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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Evolution of Pyrazole Synthesis
Part 1: Introduction - The Pyrazole Core: A Privileged Scaffold in Modern Science
The Significance of the Pyrazole Moiety in Pharmaceuticals and Agrochemicals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and agrochemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of commercially successful products. In the pharmaceutical arena, pyrazole-containing compounds have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic properties.[1][3] A notable example is Celecoxib, a potent and selective COX-2 inhibitor widely used for the treatment of arthritis.[1] Other significant drugs include Rimonabant for obesity, Sildenafil for erectile dysfunction, and various agents for treating cancer and infections.[3][4] The prevalence of this scaffold in drug discovery underscores its status as a "privileged structure."
In agriculture, pyrazole derivatives are integral components of many modern pesticides.[1] They are found in insecticides, herbicides, and fungicides, contributing to global food security.[1][5] Compounds like Fipronil, a broad-spectrum insecticide, highlight the impact of pyrazole chemistry on crop protection. The widespread application of pyrazoles in these critical sectors is a direct consequence of the synthetic methodologies developed over the past century, which allow for the tailored construction of diverse and complex pyrazole-containing molecules.
A Glimpse into the Past: The Dawn of Pyrazole Chemistry
The history of pyrazole synthesis is a compelling narrative of discovery, beginning in the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883.[1][2][5][6][7] His work involved the reaction of ethyl acetoacetate with phenylhydrazine, leading to the formation of a pyrazolone.[6] This seminal discovery, now known as the Knorr pyrazole synthesis, opened the door to a new class of heterocyclic compounds.[7][8] Shortly after, in 1898, another German chemist, Hans von Pechmann, developed an alternative route to pyrazoles through the reaction of diazomethane with acetylenes, a method now referred to as the Pechmann pyrazole synthesis.[9][10][11] These foundational discoveries laid the groundwork for over a century of research and innovation in pyrazole chemistry, leading to the development of numerous synthetic strategies that are still in use today.
Part 2: The Classical Era - Foundational Syntheses of the Pyrazole Ring
The Knorr Pyrazole Synthesis (1883): The First Gateway to a New Heterocycle
The Knorr pyrazole synthesis remains one of the most fundamental and widely employed methods for constructing the pyrazole ring. Its discovery was a pivotal moment in heterocyclic chemistry, providing a straightforward and versatile route to a previously inaccessible class of compounds.
2.1.1. The Discovery by Ludwig Knorr: A Serendipitous Condensation
Ludwig Knorr, a prominent German chemist, was investigating the reactions of 1,3-dicarbonyl compounds when he made his landmark discovery.[12][13][14] In 1883, he reported that the condensation of a β-diketone with a hydrazine derivative resulted in the formation of a substituted pyrazole.[1][5] This reaction, which involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water, proved to be a remarkably efficient way to construct the five-membered heterocyclic ring.[8] Knorr's initial work laid the foundation for the synthesis of a vast number of pyrazole derivatives and sparked significant interest in their chemical and biological properties.[14][15]
2.1.2. Mechanistic Insights: Understanding the Cyclocondensation of 1,3-Dicarbonyls and Hydrazines
The mechanism of the Knorr pyrazole synthesis is a classic example of a cyclocondensation reaction.[16] The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[17] When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, a mixture of two regioisomeric pyrazoles can be formed, which can be a limitation of this method.[2][7]
2.1.3. Causality in Experimental Design: The Role of Acid Catalysis and Solvent Choice
The efficiency of the Knorr synthesis is often enhanced by the use of an acid catalyst.[17][18] The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This accelerates the initial condensation step. The choice of solvent also plays a crucial role. Protic solvents, such as ethanol or acetic acid, are commonly used as they can facilitate the proton transfer steps involved in the mechanism. The selection of the appropriate catalyst and solvent is critical for optimizing the reaction rate and yield, and for potentially influencing the regioselectivity of the reaction.
2.1.4. Detailed Experimental Protocol: A Representative Knorr Synthesis
Synthesis of 1-phenyl-3-methyl-5-pyrazolone
-
Reagents: Ethyl acetoacetate, phenylhydrazine, glacial acetic acid, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired pyrazolone.
-
The Pechmann Pyrazole Synthesis (1898): A [3+2] Cycloaddition Approach
The Pechmann pyrazole synthesis provided a valuable alternative to the Knorr method, expanding the range of pyrazole derivatives that could be accessed. This reaction is a classic example of a 1,3-dipolar cycloaddition.
2.2.1. Hans von Pechmann's Contribution: Expanding the Synthetic Toolbox
Hans von Pechmann, another influential German chemist, discovered this synthetic route in 1898.[9][10][19][20][21][22] His method involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) to form the pyrazole ring.[10][23] This discovery was significant as it provided a pathway to pyrazoles from different starting materials and offered a different regiochemical outcome compared to the Knorr synthesis.
2.2.2. The Mechanism of 1,3-Dipolar Cycloaddition: Acetylenes and Diazo Compounds
The Pechmann synthesis proceeds through a concerted pericyclic reaction mechanism. The diazo compound, such as diazomethane, reacts with the alkyne in a single step to form a five-membered ring intermediate, which then tautomerizes to the aromatic pyrazole. The regioselectivity of the reaction is determined by the electronic properties of the substituents on both the diazo compound and the alkyne.
2.2.3. Experimental Considerations: Handling of Diazo Compounds and Substrate Scope
A key consideration in the Pechmann synthesis is the handling of diazo compounds, which can be explosive and toxic. Diazomethane, the simplest diazo compound, is a gas and is typically generated in situ for immediate use. The substrate scope of the Pechmann synthesis is broad, accommodating a variety of substituted acetylenes and diazo compounds, allowing for the synthesis of a wide range of pyrazole derivatives.
2.2.4. Detailed Experimental Protocol: A Representative Pechmann Synthesis
Synthesis of Pyrazole from Acetylene and Diazomethane (Conceptual)
-
Warning: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
-
Reagents: A source of diazomethane (e.g., from the reaction of a Diazald® with a strong base), an alkyne (e.g., acetylene gas), an inert solvent (e.g., diethyl ether).
-
Procedure:
-
A solution of the alkyne in an inert solvent is prepared in a reaction vessel.
-
A freshly prepared solution of diazomethane in the same solvent is slowly added to the alkyne solution at a low temperature (e.g., 0 °C).
-
The reaction is allowed to proceed until the consumption of the starting materials is observed (e.g., by the disappearance of the yellow color of diazomethane).
-
The excess diazomethane is carefully quenched (e.g., by the addition of acetic acid).
-
The solvent is removed under reduced pressure to yield the pyrazole product.
-
Part 3: Evolution and Modernization - Advancements in Pyrazole Synthesis
While the classical methods of Knorr and Pechmann remain highly relevant, the field of pyrazole synthesis has seen continuous innovation, driven by the need for greater efficiency, diversity, and sustainability.
Beyond the Classics: Synthesis from α,β-Unsaturated Carbonyls and Other Precursors
An important extension of the classical methods is the synthesis of pyrazoles from α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines.[2][24] This reaction proceeds through a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and dehydration. This approach provides access to a different substitution pattern on the pyrazole ring compared to the Knorr synthesis.
The Rise of Efficiency: Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, and their application to pyrazole synthesis has been extensively explored.[16][25][26][27] MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly efficient and atom-economical manner.
3.2.1. The Logic of MCRs: Atom Economy and Procedural Simplification
The primary advantage of MCRs lies in their operational simplicity and efficiency. By avoiding the isolation of intermediates, MCRs reduce the number of synthetic steps, minimize waste generation, and save time and resources. For pyrazole synthesis, MCRs often involve the in-situ generation of a 1,3-dicarbonyl or a related intermediate, which then reacts with a hydrazine to form the pyrazole ring.[16]
3.2.2. A Representative Multicomponent Protocol for Pyrazole Synthesis
Four-Component Synthesis of a Tetrasubstituted Pyrazole
-
Reagents: An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), malononitrile, and a hydrazine.
-
Procedure:
-
In a suitable solvent (often ethanol or water), combine the aldehyde, β-ketoester, malononitrile, and hydrazine.
-
A catalyst, such as a base (e.g., piperidine) or a Lewis acid, may be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to reflux.
-
The product often precipitates from the reaction mixture and can be isolated by filtration.
-
Green and Sustainable Approaches: The Future of Pyrazole Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This has led to the emergence of "green" approaches to pyrazole synthesis that focus on reducing waste, using less hazardous reagents, and minimizing energy consumption.
3.3.1. Microwave-Assisted Synthesis: Accelerating Reactions and Improving Yields
Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of pyrazoles.[28] The rapid and uniform heating provided by microwaves can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
3.3.2. The Use of Benign Solvents and Catalysts
The use of water as a solvent and the development of reusable, non-toxic catalysts are key aspects of green pyrazole synthesis.[28] Reactions performed in water can reduce the reliance on volatile and often toxic organic solvents. Furthermore, the use of solid-supported or nano-catalysts allows for easy separation and recycling, further enhancing the sustainability of the process.
Part 4: Comparative Analysis and Data Presentation
Table of Comparison: Knorr vs. Pechmann vs. Modern Methods
| Feature | Knorr Synthesis | Pechmann Synthesis | Multicomponent Reactions (MCRs) | Microwave-Assisted Synthesis |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | Alkynes, Diazo Compounds | Aldehydes, β-ketoesters, etc. | Varies, often classical reagents |
| Key Transformation | Cyclocondensation | 1,3-Dipolar Cycloaddition | One-pot, multiple bond formations | Accelerated classical reactions |
| Advantages | Readily available starting materials, versatile | Access to different substitution patterns | High atom economy, operational simplicity | Rapid reaction times, high yields |
| Limitations | Potential for regioisomer formation | Use of hazardous diazo compounds | Optimization can be complex | Requires specialized equipment |
| Year of Discovery | 1883 | 1898 | Late 20th / Early 21st Century | Late 20th / Early 21st Century |
Mechanistic Diagrams (Graphviz)
Caption: The Knorr Pyrazole Synthesis Workflow.
Caption: The Pechmann Pyrazole Synthesis Workflow.
Part 5: Conclusion - The Enduring Legacy and Future Directions
Summary of Key Synthetic Milestones
The journey of pyrazole synthesis, from Knorr's foundational discovery to the sophisticated multicomponent and green methodologies of today, is a testament to the ingenuity and adaptability of organic chemistry. The classical syntheses of Knorr and Pechmann provided the initial access to this important heterocyclic system, while subsequent innovations have focused on improving efficiency, expanding the scope of accessible structures, and enhancing the environmental sustainability of these processes.
Future Outlook: Innovations on the Horizon
The future of pyrazole synthesis will likely be shaped by the continuing drive for more sustainable and efficient methods. The development of novel catalysts, the expanded use of flow chemistry for continuous production, and the application of computational tools for reaction design are all areas that hold significant promise.[29] As the demand for new and improved pyrazole-based drugs and agrochemicals continues to grow, so too will the need for innovative synthetic strategies to meet these challenges. The rich history of pyrazole synthesis provides a strong foundation upon which future generations of chemists will undoubtedly build.
Part 6: References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. [Link]
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Hans von Pechmann. Wikidata. [Link]
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Pechmann Pyrazole Synthesis. Merck & Co., Inc.. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link]
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Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]
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Hans von Pechmann. Wikipedia. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]
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Hans von Pechmann Biography. Pantheon. [Link]
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Hans von Pechmann Facts for Kids. Kiddle. [Link]
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Ludwig Knorr. Britannica. [Link]
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Ludwig Knorr. Wikipedia. [Link]
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Knorr, Ludwig. Encyclopedia.com. [Link]
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Hans von Pechmann. Alchetron. [Link]
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Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. [Link]
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A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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Knorr pyrazole synthesis. ResearchGate. [Link]
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Knorr Pyrazole Synthesis. Merck & Co., Inc.. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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100th Anniversary: Death of Ludwig Knorr. ChemistryViews. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]
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Pechmann pyrazole synthesis. ResearchGate. [Link]
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Pechmann pyrazole synthesis. Semantic Scholar. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Process for the preparation of pyrazoles. Google Patents.
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Chronological representation of some approved pyrazole derivative drugs. ResearchGate. [Link]
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ChemInform Abstract: Pechmann Pyrazole Synthesis. ResearchGate. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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An In-depth Technical Guide to the Stability and Storage of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Chemical Stability in Research and Development
In the landscape of pharmaceutical research and fine chemical synthesis, the integrity of starting materials and intermediates is paramount. The stability of a chemical entity like methyl 1-methyl-1H-pyrazole-3-carboxylate, a versatile heterocyclic building block, directly impacts the reproducibility of experimental results, the impurity profile of synthesized active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability profile of methyl 1-methyl-1H-pyrazole-3-carboxylate and outlines best practices for its storage and handling. We will delve into the chemical causality behind its degradation pathways and provide actionable protocols for assessing its stability, ensuring the integrity of your research and development endeavors.
Physicochemical Properties and General Handling
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature.[1] Its chemical structure, featuring a pyrazole ring and a methyl ester functional group, dictates its reactivity and stability.
Table 1: Physicochemical Properties of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | Echemi |
| Molecular Weight | 140.14 g/mol | Echemi |
| Appearance | White to off-white powder or crystals | [2] |
| Boiling Point | 108-110 °C @ 1 Torr | [2] |
| Flash Point | 87.8 °C | [2] |
| InChI Key | WUUOFOYBXXQAGD-UHFFFAOYSA-N | [2] |
General handling precautions, as outlined in numerous safety data sheets, include wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of dust.[3]
Core Stability Profile and Degradation Pathways
The stability of methyl 1-methyl-1H-pyrazole-3-carboxylate is influenced by several environmental factors, including moisture, pH, light, and temperature. Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and analytical methods.
Hydrolytic Stability
The ester functional group is the most susceptible moiety to hydrolysis. This reaction can be catalyzed by both acids and bases, leading to the formation of 1-methyl-1H-pyrazole-3-carboxylic acid and methanol.[4]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. This process is irreversible.
Caption: General pathway for the hydrolysis of methyl 1-methyl-1H-pyrazole-3-carboxylate.
Photostability
Pyrazole derivatives can be susceptible to photochemical transformations.[8] Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to induce electronic transitions, leading to the formation of excited states that can undergo various reactions such as ring opening, rearrangement, or dimerization. The ICH Q1B guideline provides a framework for the photostability testing of new drug substances and products.[9][10][11][12][13] This involves exposing the compound to a defined light source and assessing the extent of degradation.
Forced photostability studies are necessary to determine the intrinsic photosensitivity of methyl 1-methyl-1H-pyrazole-3-carboxylate and to identify its photolytic degradation products.
Caption: A simplified workflow for assessing the photostability of the compound.
Thermal Stability
While pyrazole rings are generally thermally stable, the overall thermal stability of methyl 1-methyl-1H-pyrazole-3-carboxylate will also depend on its substituent groups. Information on highly nitrated pyrazoles suggests that thermal decomposition can occur at elevated temperatures.[14] However, for this specific compound under typical laboratory storage conditions (ambient temperature), significant thermal degradation is less likely to be a primary concern compared to hydrolysis and photolysis. Nevertheless, exposure to high temperatures during processing or improper storage can accelerate other degradation pathways. A comprehensive stability study should include thermal stress testing (e.g., exposure to dry heat) to evaluate its thermal liability.[6][7]
Oxidative Stability
The pyrazole ring is relatively electron-deficient and generally resistant to oxidation. However, the presence of the methyl group on the nitrogen and the ester functionality could potentially be sites for oxidative attack under harsh conditions. Safety data sheets for related compounds often list incompatibility with strong oxidizing agents.[3] Therefore, it is advisable to avoid contact with strong oxidizers. Forced degradation studies using an oxidizing agent like hydrogen peroxide are a standard part of assessing the intrinsic stability of a compound.[6][7]
Recommended Storage and Handling Conditions
Based on the stability profile and information from safety data sheets, the following storage conditions are recommended to ensure the long-term integrity of methyl 1-methyl-1H-pyrazole-3-carboxylate:
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of all potential degradation reactions. |
| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture (preventing hydrolysis) and oxygen (preventing oxidation). |
| Humidity | Store in a dry place. The use of a desiccator is advisable. | To minimize exposure to moisture and prevent hydrolysis. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could lead to degradation. |
Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method that can separate and quantify the parent compound from its degradants.[5][7] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[8][15][16][17][18]
Forced Degradation Protocol
Objective: To generate degradation products of methyl 1-methyl-1H-pyrazole-3-carboxylate under various stress conditions.
Materials:
-
Methyl 1-methyl-1H-pyrazole-3-carboxylate
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber (compliant with ICH Q1B)[9][10][11][12][13]
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of methyl 1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Repeat the experiment with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
Repeat with 30% H₂O₂ if needed.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80 °C for 48 hours.
-
At the end of the study, dissolve the sample in the initial solvent and dilute for HPLC analysis.
-
Also, subject a solution of the compound to the same thermal stress.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
-
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating methyl 1-methyl-1H-pyrazole-3-carboxylate from all its potential degradation products.
Initial Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Development and Validation:
-
Method Development: Inject the unstressed sample and the samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the mobile phase gradient, pH, and organic modifier as needed.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion: A Proactive Approach to Ensuring Compound Integrity
The stability of methyl 1-methyl-1H-pyrazole-3-carboxylate is a critical parameter that underpins its successful application in research and development. While inherently stable under ideal conditions, it is susceptible to degradation via hydrolysis, photolysis, and to a lesser extent, thermal and oxidative stress. Adherence to the recommended storage conditions—cool, dry, and dark, preferably under an inert atmosphere—is the first line of defense in preserving its purity.
For researchers and drug development professionals, a proactive approach is essential. This involves not only proper storage but also the implementation of robust analytical methods to monitor stability over time. The forced degradation study and the development of a validated stability-indicating HPLC method, as outlined in this guide, represent a self-validating system that ensures the quality and reliability of this important chemical building block. By understanding the "why" behind the storage and handling protocols, scientists can mitigate risks, ensure the integrity of their results, and contribute to the development of safe and effective medicines.
References
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European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA/CHMP/ICH/279/95. Retrieved from [Link]
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International Journal of Current Pharmaceutical and Clinical Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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Pharma Growth Hub. (2023, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]
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European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.
- Thermo Fisher Scientific. (2024, March 30).
- Raghavendra, G. M., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00040.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stoyanova, V., & Zidarova, V. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 133-139.
- Singh, R., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
- Panda, S. S., et al. (2013). Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole.
- S. D. Shanmuga Kumar, D. Nagasamy Venkatesh. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
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Caming Pharmaceutical Ltd. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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The Alchemist's Guide to the Pyrazole Nucleus: A Technical Treatise on Fundamental Reaction Mechanisms
Foreword: The Enduring Legacy of the Pyrazole Scaffold
Since its initial synthesis by Ludwig Knorr in 1883, the pyrazole ring system has established itself as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1] This five-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[2] Its remarkable versatility is showcased in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] The widespread biological activities of pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the critical importance of understanding the fundamental mechanisms that govern their formation.[5]
This technical guide provides an in-depth exploration of the core reaction mechanisms for pyrazole synthesis. Moving beyond a mere recitation of synthetic protocols, we will delve into the causality behind experimental choices, examining the interplay of reactants, catalysts, and reaction conditions that dictate the outcome of these elegant transformations. For the researcher, scientist, and drug development professional, a profound grasp of these mechanisms is not merely academic; it is the bedrock upon which novel molecular architectures with tailored functionalities are built.
I. The Classic Condensation: Hydrazine and 1,3-Dicarbonyl Compounds
The most fundamental and widely employed route to the pyrazole nucleus is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation famously known as the Knorr Pyrazole Synthesis.[6][7] This reaction's enduring popularity stems from its reliability and the ready availability of the starting materials.[7]
A. The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive
The Knorr synthesis is typically facilitated by an acid catalyst, which plays a crucial role in activating the carbonyl groups for nucleophilic attack.[8][9] The generally accepted mechanism proceeds through the following key stages:
-
Initial Nucleophilic Attack and Hydrazone Formation: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7] Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack.[10] This is followed by dehydration to form a hydrazone intermediate.[7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[8] This cyclization step leads to the formation of a five-membered ring intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water from the cyclic intermediate to yield the stable, aromatic pyrazole ring.[6] The thermodynamic driving force of forming an aromatic system is a key contributor to the success of this reaction.
Diagram: The Knorr Pyrazole Synthesis Mechanism
Caption: A simplified workflow of the Knorr Pyrazole Synthesis.
B. The Question of Regioselectivity: A Scientist's Conundrum
A critical consideration in the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[11] The outcome is a delicate balance of several factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. For instance, a trifluoromethyl group will strongly activate the adjacent carbonyl group.[12]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly influence the regiochemical outcome.[10] For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some cases.
The ability to predict and control the regioselectivity is paramount for the efficient synthesis of a specific, desired isomer, a common requirement in drug development.
C. Experimental Protocol: Synthesis of a Pyrazolone via Knorr Condensation
The following protocol details the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, which is a common outcome when a β-ketoester is used as the 1,3-dicarbonyl component.[7]
Objective: To synthesize 2,4-dihydro-5-phenyl-3H-pyrazol-3-one.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the reaction is complete (as indicated by the consumption of the starting material), add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[7]
-
Allow the mixture to cool to room temperature with continuous stirring to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
II. Reactions Involving α,β-Unsaturated Carbonyl Compounds
Another versatile and widely utilized strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones.[11] This approach typically leads to the formation of pyrazoline intermediates, which are subsequently oxidized to the corresponding pyrazoles.[13]
A. Mechanism of Pyrazoline Formation and Subsequent Aromatization
The reaction proceeds via a conjugate addition-cyclization pathway:
-
Michael Addition: The reaction is initiated by the nucleophilic 1,4-addition (Michael addition) of the hydrazine to the α,β-unsaturated carbonyl system.[13] This results in the formation of a hydrazone enolate intermediate.
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of a dihydropyrazole, commonly known as a pyrazoline.[14]
-
Oxidation to Pyrazole: The final step involves the oxidation of the pyrazoline to the aromatic pyrazole. This can be achieved using a variety of oxidizing agents, or in some cases, occurs spontaneously in the presence of air.[13]
Diagram: Pyrazole Synthesis from α,β-Unsaturated Carbonyls
Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
III. Modern Catalytic Approaches and Green Synthesis
While the classical condensation reactions remain highly relevant, the field of pyrazole synthesis has seen significant innovation with the development of advanced catalytic systems and a growing emphasis on green chemistry principles.
A. The Role of Catalysis in Enhancing Efficiency and Selectivity
A diverse array of catalysts has been employed to improve the efficiency, yield, and selectivity of pyrazole synthesis.[15] These can be broadly categorized as:
-
Homogeneous Catalysts: Simple acids like acetic acid are commonly used.[15] More sophisticated systems, such as silver triflate (AgOTf), have been shown to be highly effective in promoting the reaction of trifluoromethylated ynones with hydrazines, leading to excellent yields and regioselectivity.[11]
-
Heterogeneous Catalysts: The use of solid-supported catalysts offers advantages in terms of ease of separation and reusability, aligning with the principles of green chemistry. Examples include nano-ZnO and other metal-based nanoparticles.[16]
-
Organocatalysts: Small organic molecules can also effectively catalyze pyrazole formation.
The choice of catalyst is a critical experimental parameter that can profoundly impact the reaction outcome. A comparative analysis of different catalytic systems is often necessary to identify the optimal conditions for a specific transformation.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [15] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [11] |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not Specified | Not Specified | Not Specified | Not Specified | 95% | Reported | [17] |
| Ammonium Chloride | Acetylacetone, Hydrazine Hydrate | Not Specified | Ethanol | Not Specified | Not Specified | Good | Not Reported | [18] |
B. The Imperative of Green Chemistry in Pyrazole Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly methods for pyrazole synthesis.[19] Key strategies in green pyrazole synthesis include:
-
Use of Greener Solvents: Replacing traditional volatile organic solvents with water or ionic liquids.[19]
-
Solvent-Free Conditions: Conducting reactions in the absence of a solvent, often with microwave irradiation to accelerate the reaction.
-
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product without the need to isolate intermediates, thereby improving atom economy and reducing waste.[13]
These green approaches not only minimize the environmental footprint of chemical synthesis but can also lead to improved efficiency and cost-effectiveness.
IV. Case Studies: The Synthesis of Pyrazole-Containing Drugs
The practical importance of the fundamental reaction mechanisms discussed is vividly illustrated in the synthesis of prominent pharmaceutical agents.
A. Celecoxib (Celebrex®): A Triumph of Regioselective Synthesis
Celecoxib, a selective COX-2 inhibitor, features a trisubstituted pyrazole core.[20] Its synthesis is a prime example of a regioselective Knorr-type condensation. The key transformation involves the reaction of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[1] The strong electron-withdrawing effect of the trifluoromethyl group dictates the regioselectivity of the initial nucleophilic attack, leading to the desired isomer as the major product.[21]
B. Sildenafil (Viagra®): A Multi-step Synthesis Featuring Pyrazole Formation
The synthesis of Sildenafil, a potent inhibitor of phosphodiesterase 5 (PDE5), also incorporates a crucial pyrazole-forming step.[4] The initial step in one of the common synthetic routes involves the reaction of a diketoester with hydrazine to construct the pyrazole ring.[22] This is followed by a series of transformations, including N-methylation, nitration, reduction, and cyclization, to build the final complex molecular architecture.[23]
V. Conclusion: From Fundamental Principles to Pharmaceutical Innovation
The synthesis of the pyrazole nucleus is a testament to the enduring power and elegance of organic chemistry. The fundamental reaction mechanisms, primarily the Knorr synthesis and its variations, provide a robust and versatile platform for the construction of this vital heterocyclic scaffold. A deep understanding of the mechanistic nuances, particularly the factors governing regioselectivity, is indispensable for the modern medicinal chemist. The ongoing development of novel catalytic systems and green synthetic methodologies continues to expand the synthetic chemist's toolkit, enabling the creation of increasingly complex and functionally diverse pyrazole-containing molecules. Ultimately, it is this mastery of fundamental principles that paves the way for the discovery and development of the next generation of life-changing pharmaceuticals.
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A Technical Guide to Identifying Regioisomers in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1][2][3] Their derivatives exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1] The classical and most prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5][6]
A significant challenge in this synthesis, particularly when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, is the potential formation of two distinct regioisomers.[1][7][8] The precise substitution pattern on the pyrazole ring is critical as it profoundly influences the molecule's three-dimensional structure, its interaction with biological targets, and ultimately its pharmacological profile. Therefore, the unambiguous identification and characterization of the correct regioisomer are paramount for the advancement of any research or drug development program.
This in-depth guide provides a technical overview of the primary analytical methodologies employed to identify and differentiate pyrazole regioisomers, with a strong focus on spectroscopic techniques. It is designed to provide both the theoretical basis and practical insights required to confidently assign the correct structure.
The Genesis of Regioisomerism: The Knorr Synthesis
The Knorr pyrazole synthesis and its variations are workhorse reactions for constructing the pyrazole ring. The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic or sometimes basic conditions.[4][5] When an unsymmetrical 1,3-dicarbonyl (where R1 ≠ R3) reacts with a substituted hydrazine (R2 ≠ H), the initial nucleophilic attack by one of the hydrazine's nitrogen atoms can occur at either of the two distinct carbonyl carbons. This leads to two different intermediate pathways, culminating in the formation of a mixture of two regioisomeric pyrazoles.[1][4][8]
The regioselectivity of the reaction can be influenced by several factors, including pH, solvent, and the steric and electronic properties of the substituents on both precursors.[8] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in certain cases.[9] However, in many instances, a mixture is unavoidable, necessitating robust analytical methods for separation and identification.
Definitive Identification: A Multi-Technique Approach
A combination of chromatographic separation and spectroscopic analysis is the standard workflow for tackling the challenge of pyrazole regioisomerism.
Chromatographic Separation
The first step is typically the separation of the isomeric mixture. As regioisomers have different substitution patterns, they often exhibit slight differences in polarity, allowing for their separation.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating gram-scale quantities of pyrazole regioisomers.[10] A systematic trial of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is usually required to achieve baseline separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical-scale separation and purity assessment, HPLC is an invaluable tool.[11][12] It can also be scaled to preparative HPLC for isolating pure isomers.
Spectroscopic Identification of Regioisomers
Once the isomers are isolated, spectroscopic techniques are employed for definitive structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. By comparing the NMR spectra of the two isolated isomers, a definitive structural assignment can be made.
A. 1D NMR (¹H and ¹³C): The First Clue
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and its substituents are sensitive to their electronic environment. The proton at the C4 position typically appears as a singlet (if unsubstituted). The key differences often lie in the chemical shifts of the substituent protons (e.g., N-alkyl, C-aryl), which will be influenced by their proximity to other groups in one isomer versus the other.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly diagnostic.[13][14] The carbon atom attached to a more electron-withdrawing group will resonate at a lower field (higher ppm). By analyzing the shifts of C3 and C5 in the two isomers, one can often make a preliminary assignment. For example, in a 1,3,5-trisubstituted pyrazole, the chemical shifts of C3 and C5 will differ significantly between the two regioisomers, reflecting the different substituents attached to them.[14]
| Spectroscopic Data | Regioisomer 1 (e.g., 1-Phenyl-3-CF₃-5-CH₃) | Regioisomer 2 (e.g., 1-Phenyl-3-CH₃-5-CF₃) | Rationale for Distinction |
| ¹H NMR (δ, ppm) | N-Ph: ~7.5-7.7, C5-CH₃: ~2.4 | N-Ph: ~7.5-7.7, C3-CH₃: ~2.3 | The chemical shift of the methyl group protons can be subtly different based on whether it is at the C3 or C5 position. |
| ¹³C NMR (δ, ppm) | C3: ~148 (q, J ≈ 38 Hz), C5: ~142 | C3: ~151, C5: ~140 (q, J ≈ 38 Hz) | The key differentiator. The carbon attached to the electron-withdrawing CF₃ group shows a characteristic quartet splitting and a distinct chemical shift compared to the carbon attached to the methyl group.[15] |
B. 2D NMR: Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR techniques offer definitive proof by establishing through-bond and through-space correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful technique for assigning pyrazole regiochemistry.[16][17] HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. To distinguish isomers, one looks for a correlation between protons on a substituent and a specific carbon atom in the pyrazole ring. For example, a correlation between the protons of the N1-substituent and the C5 carbon atom unequivocally establishes their connectivity and thus the regiochemistry.[16][17]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or 1D NOE): NOE detects correlations between protons that are close in space, regardless of their bonding connectivity.[10][16][18] By irradiating the protons of a substituent (e.g., the N-methyl group) and observing which protons on another substituent show an enhancement, one can confirm their spatial proximity. For instance, an NOE between N-methyl protons and the ortho-protons of a C5-phenyl group would confirm that specific isomer.[16]
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A Theoretical Deep Dive into Methyl 1-Methyl-1H-pyrazole-3-carboxylate: A Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet representative, member of this family: methyl 1-methyl-1H-pyrazole-3-carboxylate . Our objective is to provide researchers, scientists, and drug development professionals with an in-depth theoretical understanding of this molecule, moving beyond simple empirical data to explore the quantum mechanical underpinnings of its behavior. By dissecting its electronic structure, spectroscopic signatures, and reactivity profile through the lens of computational chemistry, we aim to furnish a robust framework for its rational application in drug design and development.
Molecular Architecture and Electronic Landscape
The foundational step in understanding any molecule is to elucidate its three-dimensional structure and the distribution of electrons within it. For methyl 1-methyl-1H-pyrazole-3-carboxylate, density functional theory (DFT) calculations serve as a powerful tool to predict these properties with a high degree of accuracy.[5][6][7][8]
Optimized Molecular Geometry
Computational optimization of the molecule's geometry reveals key structural parameters. A typical and reliable method involves utilizing a functional such as B3LYP with a 6-311++G(d,p) basis set to find the lowest energy conformation.[5] The resulting bond lengths and angles within the pyrazole ring are indicative of its aromatic character, a crucial factor in its stability and interactions.[5]
Table 1: Predicted Geometric Parameters for Methyl 1-Methyl-1H-pyrazole-3-carboxylate (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| N1-N2 Bond Length | ~1.35 Å |
| N2-C3 Bond Length | ~1.33 Å |
| C3-C4 Bond Length | ~1.42 Å |
| C4-C5 Bond Length | ~1.37 Å |
| C5-N1 Bond Length | ~1.38 Å |
| N1-C(Methyl) Bond Length | ~1.47 Å |
| C3-C(Carbonyl) Bond Length | ~1.48 Å |
| C=O Bond Length | ~1.21 Å |
| O-C(Methyl Ester) Bond Length | ~1.35 Å |
| N1-N2-C3 Bond Angle | ~112° |
| N2-C3-C4 Bond Angle | ~105° |
| C3-C4-C5 Bond Angle | ~108° |
| C4-C5-N1 Bond Angle | ~107° |
| C5-N1-N2 Bond Angle | ~108° |
Note: These are representative values based on DFT calculations for similar pyrazole structures. Actual values may vary slightly.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions.[6][9][10] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.[11]
For methyl 1-methyl-1H-pyrazole-3-carboxylate, the HOMO is typically delocalized over the pyrazole ring, indicating its electron-donating capability. The LUMO, conversely, is often centered around the electron-withdrawing carboxylate group, highlighting its potential as an electron acceptor. This separation of frontier orbitals has significant implications for its interaction with biological targets.
Caption: Frontier Molecular Orbitals of the target molecule.
Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, offering crucial insights into its electrophilic and nucleophilic reactive sites.[6][7][10][12] The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
-
Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In methyl 1-methyl-1H-pyrazole-3-carboxylate, these are expected around the carbonyl oxygen of the ester group and the nitrogen atoms of the pyrazole ring.
-
Blue Regions: Denote areas of low electron density and positive electrostatic potential, suggesting favorable sites for nucleophilic attack. These are anticipated around the hydrogen atoms.
-
Green Regions: Represent areas of neutral potential.
The MEP map is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.[13]
Caption: Conceptual MEP map of the target molecule.
Spectroscopic Profile: A Theoretical Fingerprint
While experimental spectroscopic data provides the ultimate confirmation of a molecule's structure, theoretical calculations can predict these spectra with remarkable accuracy, aiding in their interpretation and even in the identification of unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide a predicted spectrum that closely mirrors experimental results.[14] The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation. For methyl 1-methyl-1H-pyrazole-3-carboxylate, distinct signals are expected for the two methyl groups, the two pyrazole ring protons, and the carbonyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| N-CH₃ | ~3.9 | ~40 |
| O-CH₃ | ~3.8 | ~52 |
| Ring H4 | ~6.8 | ~110 |
| Ring H5 | ~7.6 | ~135 |
| Ring C3 | - | ~145 |
| Ring C4 | - | ~110 |
| Ring C5 | - | ~135 |
| C=O | - | ~162 |
Note: These are representative values based on GIAO calculations for similar pyrazole structures and are referenced against TMS. Experimental values can be influenced by solvent and concentration.
Vibrational (Infrared and Raman) Spectroscopy
Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations not only help in assigning experimental peaks to specific molecular motions but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).[5] Key vibrational modes for methyl 1-methyl-1H-pyrazole-3-carboxylate would include C-H stretching of the methyl groups and the pyrazole ring, C=O stretching of the ester, and various ring stretching and bending vibrations.
Reactivity and Potential in Drug Development
The theoretical properties discussed above converge to paint a picture of the molecule's potential reactivity and its suitability as a scaffold in drug design.
Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity.[10]
-
Ionization Potential (I): Approximated as -E_HOMO
-
Electron Affinity (A): Approximated as -E_LUMO
-
Electronegativity (χ): (I + A) / 2
-
Chemical Hardness (η): (I - A) / 2
-
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of different pyrazole derivatives and for predicting their behavior in chemical reactions.
Implications for Drug Design
The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][15] The theoretical properties of methyl 1-methyl-1H-pyrazole-3-carboxylate offer several insights for its application in drug development:
-
Scaffold for Derivatization: The pyrazole ring provides a stable, aromatic core that can be readily functionalized at various positions to modulate its physicochemical and pharmacological properties.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Modulation of Electronic Properties: The substituent at the 3-position (the methyl carboxylate group) significantly influences the electronic properties of the pyrazole ring. By modifying this group, the molecule's reactivity and binding affinity can be fine-tuned.
Experimental Protocols: A Theoretical Framework for Practical Application
While this guide focuses on theoretical properties, these are intrinsically linked to experimental validation. The following outlines a standard computational workflow for determining the theoretical properties of methyl 1-methyl-1H-pyrazole-3-carboxylate.
Computational Methodology Workflow
Caption: A typical DFT workflow for theoretical analysis.
Step-by-Step Protocol:
-
Structure Input: The 2D structure of methyl 1-methyl-1H-pyrazole-3-carboxylate is drawn in a molecular editor and converted to a 3D structure.
-
Geometry Optimization: A geometry optimization is performed using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set, to find the most stable conformation.[5]
-
Frequency Analysis: A frequency calculation is carried out on the optimized geometry to ensure it is a true minimum on the potential energy surface (no imaginary frequencies).[5]
-
Property Calculations: Single-point energy, NMR, NBO, MEP, and FMO calculations are then performed on the optimized structure to obtain the desired theoretical properties.
-
Data Analysis: The output data is analyzed to interpret the molecule's electronic structure, spectroscopic properties, and reactivity.
Conclusion: From Theory to Therapeutic Innovation
This technical guide has provided a comprehensive overview of the theoretical properties of methyl 1-methyl-1H-pyrazole-3-carboxylate, grounded in the principles of quantum chemistry. By leveraging computational tools, we can gain a profound understanding of its molecular structure, electronic landscape, and potential for interaction with biological systems. This theoretical framework is not merely an academic exercise; it is a powerful predictive tool that can guide the rational design of novel pyrazole-based therapeutics, ultimately accelerating the journey from concept to clinic.
References
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- (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
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Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including celecoxib and rimonabant.[1] The specific derivative, methyl 1-methyl-1H-pyrazole-3-carboxylate, serves as a crucial building block for more complex molecules in drug discovery and materials science. Traditional multi-step syntheses of such pyrazoles can be time-consuming and inefficient. This application note details a robust and efficient one-pot protocol for the synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate. The procedure leverages a [3+2] cycloaddition reaction between methyl propiolate and methylhydrazine, offering a streamlined approach for researchers in organic synthesis and drug development.[2]
Reaction Principle and Mechanism
The synthesis proceeds via a Huisgen [3+2] cycloaddition, a powerful and versatile method for constructing five-membered heterocyclic rings.[3] In this specific application, methylhydrazine acts as the 1,3-dipole precursor, and methyl propiolate, an activated alkyne, serves as the dipolarophile.[4]
The reaction is initiated by the nucleophilic attack of the unsubstituted nitrogen of methylhydrazine onto the electrophilic alkyne of methyl propiolate. This is followed by an intramolecular cyclization and subsequent proton transfer to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction, yielding the 1,3-disubstituted pyrazole, is governed by both steric and electronic factors.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for methyl 1-methyl-1H-pyrazole-3-carboxylate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Methyl Propiolate | C₄H₄O₂ | 84.07 | 1.0 g | 11.89 mmol |
| Methylhydrazine | CH₆N₂ | 46.07 | 0.55 g | 11.89 mmol |
| Methanol (anhydrous) | CH₄O | 32.04 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl propiolate (1.0 g, 11.89 mmol) in 10 mL of anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate vial, dissolve methylhydrazine (0.55 g, 11.89 mmol) in 10 mL of anhydrous methanol. Add this solution dropwise to the cooled methyl propiolate solution over 15 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure methyl 1-methyl-1H-pyrazole-3-carboxylate.
Safety Precautions:
-
Methylhydrazine is highly toxic, flammable, and corrosive.[5] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Methyl propiolate is a flammable liquid and an irritant.[4] Avoid inhalation and contact with skin and eyes.
-
All operations should be carried out in a fume hood.
Characterization of the Final Product
The structure of the synthesized methyl 1-methyl-1H-pyrazole-3-carboxylate can be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl ester protons, the N-methyl protons, and the two aromatic pyrazole protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the pyrazole ring carbons, and the two methyl carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O (ester), C=N, and C-H stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the product's molecular weight (140.14 g/mol ). |
Process Optimization and Troubleshooting
-
Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (40-50 °C) may reduce the reaction time. However, this may also lead to the formation of side products.
-
Solvent: Methanol is a suitable solvent. Other polar aprotic solvents can be explored, but may require optimization of reaction conditions.
-
Purification: If the crude product is highly impure, a preliminary filtration through a short plug of silica gel may be beneficial before column chromatography.
-
Regioisomer Formation: The formation of the regioisomeric product, methyl 1-methyl-1H-pyrazole-5-carboxylate, is possible. The purification step is crucial for isolating the desired isomer.
Conclusion
This application note provides a detailed and efficient one-pot protocol for the synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate. The method is based on a well-established [3+2] cycloaddition reaction and offers a significant improvement over traditional multi-step approaches. This streamlined synthesis is expected to be of great value to researchers in medicinal chemistry and organic synthesis.
References
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. Available at: [Link]
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Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of CN‐pyrazoles through [3+2]‐cycloaddition of electron‐deficient alkynes and in situ generated diazoacetonitrile (1). ResearchGate. Available at: [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]
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Research Module 2021 Methylhydrazine and N-Arylation Draft 1. University of Missouri-St. Louis. Available at: [Link]
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The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Iowa State University. Available at: [Link]
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Methyl propiolate. Wikipedia. Available at: [Link]
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-
Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. ResearchGate. Available at: [Link]
-
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The Versatile Synthon: Methyl 1-Methyl-1H-pyrazole-3-carboxylate as a Pivotal Intermediate in Chemical Synthesis
Introduction
Methyl 1-methyl-1H-pyrazole-3-carboxylate, with CAS Number 17827-61-1, is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique structural arrangement, featuring a methylated pyrazole ring and a reactive ester group, makes it a versatile intermediate for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore its primary applications, detail robust synthetic protocols for its derivatization, and explain the chemical principles that underpin its reactivity. The stability and reactivity of pyrazole derivatives make them ideal for creating innovative compounds in drug discovery and agricultural science.[1]
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C6H8N2O2 | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | White powder | [3] |
| Storage | Store at room temperature, sealed in a dry place away from light. | [2][3] |
Safety Profile: Methyl 1-methyl-1H-pyrazole-3-carboxylate is considered hazardous. It can cause skin and serious eye irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][6]
Core Applications: A Gateway to Bioactive Molecules
The strategic placement of functional groups on the pyrazole ring allows for its elaboration into a diverse array of bioactive molecules. This intermediate is particularly prominent in the pharmaceutical and agrochemical industries.
Pharmaceutical Development
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. Methyl 1-methyl-1H-pyrazole-3-carboxylate serves as a key precursor for the synthesis of various therapeutic agents.
-
Inhibitors of Metabolic Enzymes: The corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid, is a known intermediate in the synthesis of potent inhibitors of Stearoyl-CoA Desaturase (SCD1 and SCD5), which are targets for metabolic disorders.[8]
-
Sildenafil Synthesis: The related compound, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a crucial intermediate in the manufacture of Sildenafil, a widely used medication.[9] This highlights the utility of N-methylated pyrazole carboxylic acids in constructing complex drug molecules.[9]
Agrochemical Innovation
In agricultural chemistry, pyrazole-containing compounds are integral to the development of modern herbicides and fungicides, contributing to enhanced crop protection and yield.[1] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide moiety, in particular, is a key feature in a number of commercially successful fungicides.[10] While not the exact compound, this demonstrates the importance of the N-methyl pyrazole carboxylate scaffold in this sector.
Experimental Protocols: Harnessing the Reactivity of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
The true utility of a chemical intermediate is realized through its successful transformation into more complex molecules. The ester functionality of methyl 1-methyl-1H-pyrazole-3-carboxylate is the primary site of its reactivity, allowing for a range of derivatization strategies.
Protocol 1: Saponification to 1-Methyl-1H-pyrazole-3-carboxylic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is often the first step in preparing for subsequent amide coupling reactions. This transformation is typically achieved under basic conditions.
Caption: Saponification Workflow.
Step-by-Step Protocol:
-
Dissolution: Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent mixture, such as methanol and water.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1 to 1.5 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (methanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of a mineral acid (e.g., 1M HCl).
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum to yield the pure 1-methyl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Amide Bond Formation with 1-Methyl-1H-pyrazole-3-carboxylic acid
The resulting carboxylic acid is a versatile precursor for the synthesis of a wide range of pyrazole amides. Amide coupling reactions are fundamental in drug discovery for creating libraries of compounds for biological screening. Standard coupling reagents are highly effective for this transformation.
Caption: Amide Coupling Workflow.
Key Reagents and Rationale:
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that forms a reactive active ester, particularly useful for less reactive or sterically hindered substrates.[11]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): A classic combination where EDC activates the carboxylic acid, and HOBt forms a more stable and reactive intermediate, which helps to minimize side reactions.[11]
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling process.[11]
-
-
Solvent:
-
DMF (N,N-Dimethylformamide) or DCM (Dichloromethane): Common aprotic solvents that are well-suited for amide coupling reactions.[11]
-
Step-by-Step Protocol (using HATU):
-
Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole amide.
Synthetic Routes to Methyl 1-Methyl-1H-pyrazole-3-carboxylate
While often purchased from commercial suppliers, understanding the synthesis of the title compound is valuable. The N-methylation of a pre-formed pyrazole ring is a common and effective strategy. The direct cyclocondensation with methylhydrazine can often lead to a mixture of regioisomers, making a two-step process of pyrazole formation followed by methylation a more controlled approach.[12] More recent methods have explored the use of sterically bulky α-halomethylsilanes as masked methylating reagents to achieve high N1-selectivity.[13] Another approach involves the use of green reagents like dimethyl carbonate to replace more toxic methylating agents such as dimethyl sulfate.[14][15]
Caption: N-Methylation Synthesis Strategy.
Conclusion
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a cornerstone intermediate, providing a reliable and versatile platform for the synthesis of a multitude of high-value compounds in the pharmaceutical and agrochemical sectors. Its predictable reactivity, centered on the ester functionality, allows for straightforward and high-yielding transformations. The protocols detailed herein offer a robust framework for the effective utilization of this synthon. As the demand for novel bioactive molecules continues to grow, the importance of such fundamental building blocks in accelerating research and development cannot be overstated.
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Caming Pharmaceutical Ltd. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0. [Link]
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Khan, M. et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M856. [Link]
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Malinauskas, T. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. PubChem. [Link]
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Malinauskas, T. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]
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DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
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ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
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Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Heterocycles, 71(3), 539-576. [Link]
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ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
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ResearchGate. (2025). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. [Link]
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R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
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Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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ProQuest. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
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Application Notes and Protocols for Pyrazole Building Blocks in Medicinal Chemistry
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[3][4] This guide provides an in-depth exploration of the applications of pyrazole building blocks, moving beyond a simple recitation of facts to explain the causal relationships behind their efficacy and the strategic choices made during drug design and synthesis. We will dissect key FDA-approved drugs, providing detailed mechanisms of action, structure-activity relationship (SAR) insights, and field-proven synthetic protocols for researchers, scientists, and drug development professionals.
The Pyrazole Scaffold: A Foundation of Pharmacological Diversity
First synthesized in 1883, the pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an exceptional pharmacophore.[5] This structural feature allows pyrazole-containing compounds to bind to diverse biological targets with high affinity and specificity. The result is a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and anti-obesity effects.[6][7][8][9][10] The clinical and commercial success of drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity, withdrawn), Sildenafil (erectile dysfunction), and Apixaban (anticoagulant) validates the immense therapeutic potential of this heterocyclic core.[4][5][11]
Caption: General structure of the pyrazole ring with key substitution points.
Case Study: Celecoxib - A Paradigm of Selective Inhibition
Celecoxib (Celebrex®) revolutionized the treatment of inflammatory disorders by selectively targeting the cyclooxygenase-2 (COX-2) enzyme. This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[12]
Mechanism of Action & Scientific Rationale
Inflammation and pain are often mediated by prostaglandins, which are synthesized by COX enzymes. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is induced at sites of inflammation. The design of Celecoxib was a landmark achievement in exploiting the subtle structural differences between these two enzyme isoforms. The 1,5-diarylpyrazole core of Celecoxib, decorated with a p-sulfonamidophenyl group at the N1 position, allows it to fit into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[13] The trifluoromethyl group at the C3 position further enhances this binding affinity.[11] This structural complementarity is the causal basis for its >100-fold selectivity for COX-2.
Caption: Selective inhibition of the COX-2 pathway by Celecoxib.
Application Protocol: Synthesis of Celecoxib
The most robust and widely adopted synthesis of Celecoxib is a two-step process involving a Claisen condensation followed by a regioselective cyclocondensation.[12] This protocol is self-validating as the formation of the thermodynamically stable pyrazole ring drives the reaction to completion.
Caption: Synthetic workflow for Celecoxib.
Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Rationale: This step creates the 1,3-dicarbonyl electrophile required for the subsequent reaction with the hydrazine nucleophile. Sodium methoxide (NaOMe) is a strong base used to deprotonate the methyl ketone, forming an enolate that attacks the ethyl trifluoroacetate.
-
Protocol:
-
To a stirred solution of sodium methoxide (e.g., 1.1 eq) in a suitable solvent like toluene, add 4'-methylacetophenone (1.0 eq) dropwise at 20-25°C.[14]
-
After stirring for 30 minutes, add ethyl trifluoroacetate (1.1 eq) dropwise, maintaining the temperature below 30°C.[15]
-
Heat the reaction mixture to reflux (or ~60-75°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.[14][15]
-
Cool the mixture to room temperature and quench by carefully adding dilute hydrochloric acid (e.g., 15% HCl) until the pH is acidic.[15]
-
Perform a liquid-liquid extraction with an organic solvent (e.g., toluene or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dione intermediate, which can be used directly or purified by crystallization.[14]
-
Step 2: Cyclocondensation to Synthesize Celecoxib
-
Rationale: This is the key pyrazole-forming step. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyls of the 1,3-dione, followed by intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
-
Protocol:
-
In a reaction vessel, suspend the 1,3-dione intermediate (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.0-1.1 eq) in a solvent such as methanol or ethanol.[12][14]
-
Heat the mixture to reflux (typically 65-80°C) and stir for 10-12 hours.[12][14]
-
Monitor the reaction for completion. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under vacuum.[12]
-
The residue can be taken up in a mixture of ethyl acetate and water for extraction. The combined organic layers are washed, dried, and concentrated.[14]
-
The crude Celecoxib is purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield a pure white solid.
-
| Method Reference | Step 1 Yield | Step 2 Yield | Overall Yield |
| Patent US7919633B2[14] | ~85-90% | ~90% | ~76-81% |
| Patsnap CN105859734A[15] | 86-91% | Not specified | Not specified |
| BenchChem Protocol[12] | Not specified | ~85-90% | Not specified |
Case Study: Rimonabant - A Lesson in Central vs. Peripheral Targeting
Rimonabant (Acomplia®) was the first selective cannabinoid-1 (CB1) receptor antagonist approved for the treatment of obesity.[16][17] Its story is a critical case study in medicinal chemistry, highlighting the profound challenge of balancing therapeutic efficacy with on-target side effects.
Mechanism of Action & Scientific Rationale
The endocannabinoid system is a key regulator of appetite, energy homeostasis, and mood, primarily through the CB1 receptor in the brain and peripheral tissues.[16][18] Rimonabant was designed to act as an inverse agonist at the CB1 receptor, effectively blocking the "munchies" effect associated with endocannabinoids like anandamide.[18][19] By antagonizing central CB1 receptors, it reduced appetite and food intake.[20] Concurrently, it blocked peripheral CB1 receptors in adipose tissue and the liver, which improved insulin sensitivity and lipid metabolism.[16][19]
However, the same mechanism responsible for its efficacy—blockade of central CB1 receptors—also led to significant psychiatric side effects, including depression and anxiety, ultimately leading to its withdrawal from the market.[18][19] This outcome underscores a crucial principle: when a target is implicated in both metabolic and neurological regulation, achieving a safe therapeutic window can be exceedingly difficult. Current research focuses on developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, aiming to retain the metabolic benefits without the adverse psychiatric effects.
Case Study: Sildenafil - From Angina to Erectile Dysfunction
Sildenafil (Viagra®) is a household name, but its development path showcases serendipity in drug discovery and the power of a well-designed heterocyclic core. It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[21]
Mechanism of Action & Scientific Rationale
Sildenafil's core is a pyrazolo[4,3-d]pyrimidin-7-one structure, which was designed to mimic the purine ring of cyclic guanosine monophosphate (cGMP). In the presence of nitric oxide (NO), cGMP acts as a second messenger to cause smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for breaking down cGMP. By inhibiting PDE5, Sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and increased blood flow in the corpus cavernosum, facilitating an erection.[22][23]
The pyrazole fused to the pyrimidine ring is essential for positioning the key substituents that interact with the PDE5 active site. The ethoxyphenyl group and the methylpiperazine sulfonyl moiety are critical for potency and selectivity over other PDE isoforms.[21]
Application Notes: General Synthetic Strategy
The synthesis of Sildenafil is a multi-step process that demonstrates the construction of a complex, fused heterocyclic system. A generalized workflow is presented below. The key is the initial construction of a substituted pyrazole ester, which serves as the foundation for building the adjacent pyrimidine ring.
Caption: Generalized synthetic workflow for Sildenafil.
Foundational Protocols: General Synthesis of Pyrazole Scaffolds
For researchers aiming to develop novel pyrazole-based compounds, a mastery of the fundamental synthetic routes is essential. The Knorr synthesis and its variations remain the most powerful and versatile methods.[7][24]
Protocol: The Knorr Pyrazole Synthesis
-
Rationale: This is the archetypal method for pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction is robust, high-yielding, and its regioselectivity can often be controlled by the reaction conditions and the nature of the substituents.
-
General Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq) to the solution. The addition may be done at room temperature or 0°C if the reaction is highly exothermic.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
-
| Synthesis Method | Starting Materials | Key Features |
| Knorr Synthesis [7] | 1,3-Dicarbonyl + Hydrazine | Highly versatile, generally good yields, classic method. |
| From α,β-Unsaturated Carbonyls [6][24] | α,β-Unsaturated Ketone/Aldehyde + Hydrazine | Good for accessing pyrazolines, which can be oxidized to pyrazoles. |
| 1,3-Dipolar Cycloaddition | Alkyne + Diazo Compound | Excellent control over substitution, but diazo compounds can be hazardous. |
| Multicomponent Reactions [1][25] | Aldehyde + Malononitrile + Hydrazine, etc. | Rapid generation of complex molecules in one pot; efficient. |
Conclusion and Future Perspectives
The pyrazole scaffold is not merely a historical footnote in medicinal chemistry; it is a dynamic and continually evolving platform for innovation.[1][26] Its presence in numerous recently approved drugs, particularly as kinase inhibitors for oncology (e.g., Pralsetinib, Berotralstat), demonstrates its ongoing relevance.[27] The structural rigidity, synthetic accessibility, and favorable physicochemical properties of the pyrazole ring ensure that it will remain a go-to building block for medicinal chemists. Future research will undoubtedly uncover novel pyrazole derivatives targeting a new generation of biological targets, further expanding the therapeutic landscape and addressing unmet medical needs.[10][26]
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- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (Source: PMC - NIH)
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (Source: Not specified)
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (Source: Future Medicinal Chemistry)
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- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (Source: Not specified)
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Application Note: A Guide to the N-Alkylation of Pyrazole Carboxylates
Introduction: The Strategic Importance of Pyrazole N-Alkylation
Pyrazole-based compounds are foundational scaffolds in modern medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2] Their value lies in their ability to act as versatile bioisosteres and engage in specific hydrogen bonding interactions with biological targets. The N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, such as solubility and metabolic stability.[3]
However, the N-alkylation of unsymmetrically substituted pyrazoles, including pyrazole carboxylates, presents a persistent challenge: regioselectivity . The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring have similar electronic properties and nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers.[2][4] As the biological activity of these isomers can differ dramatically, controlling the regiochemical outcome of the alkylation is paramount.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic principles, key influencing factors, and field-proven protocols for achieving high regioselectivity in the N-alkylation of pyrazole carboxylates.
Section 1: Mechanistic Principles and the Regioselectivity Challenge
The N-alkylation of a pyrazole carboxylate typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process begins with the deprotonation of the acidic N-H proton by a base, generating a pyrazolate anion. This anion is the active nucleophile that subsequently attacks the electrophilic alkylating agent (e.g., an alkyl halide).
The core challenge arises from the delocalization of the negative charge across the N1-N2-C3 system of the pyrazolate anion. This resonance means both nitrogen atoms can act as nucleophiles, leading to two potential products.
Diagram 1: General Mechanism of Pyrazole N-Alkylation This diagram illustrates the initial deprotonation of the pyrazole ring and the subsequent nucleophilic attack by the resulting pyrazolate anion on an alkyl halide, leading to a mixture of N1 and N2 regioisomers.
Caption: General mechanism of pyrazole N-alkylation.
The ratio of the N1 to N2 product is not statistically determined but is a result of a delicate interplay between steric hindrance, electronics, and reaction conditions.
Section 2: Controlling Regioselectivity: Key Experimental Levers
Achieving a high degree of regioselectivity requires careful consideration and optimization of several experimental parameters.
Steric Effects
Steric hindrance is arguably the most dominant factor in directing regioselectivity.[4]
-
Substituents on the Pyrazole Ring: Alkylation generally occurs at the less sterically hindered nitrogen atom.[4] For a pyrazole carboxylate, if a bulky substituent is present at the C5 position, the incoming alkyl group will preferentially attack the N1 nitrogen. Conversely, a bulky C3 substituent directs alkylation to the N2 position.
-
Substituents on the Alkylating Agent: Using a sterically demanding alkylating agent can significantly enhance selectivity for the less hindered nitrogen. Recently, the use of bulky α-halomethylsilanes has been shown to achieve excellent N1/N2 selectivity (from 92:8 to >99:1).[5]
Reaction Conditions: Base, Solvent, and Counter-ion
The choice of base and solvent can dramatically influence the regiochemical outcome.[4]
-
Base and Counter-ion: Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation.[3] However, milder carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also highly effective, particularly in polar aprotic solvents like DMF or DMSO.[6][7][8][9] The "cesium effect," attributed to the high solubility and soft nature of the Cs⁺ ion, can enhance reaction rates and selectivity.[10][11][12][13] The nature of the cation (Na⁺, K⁺, Cs⁺) can influence the coordination with the pyrazolate anion, thereby affecting the nucleophilicity of each nitrogen.[1]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are standard choices as they effectively solvate the cation of the base while leaving the pyrazolate anion highly reactive. The combination of K₂CO₃ in DMSO has been shown to be particularly effective for achieving regioselective N1-alkylation.[8][9]
Nature of the Alkylating Agent
The reactivity of the alkylating agent (R-X) follows the expected trend for SN2 reactions: R-I > R-Br > R-Cl. For less reactive pyrazoles or alkylating agents, switching the leaving group from a chloride to a bromide or iodide can significantly improve the reaction yield and rate.[4]
Alternative Methodologies
While base-mediated alkylation is the most common approach, alternative methods have been developed:
-
Phase-Transfer Catalysis (PTC): PTC offers a mild and efficient method for N-alkylation, often performed without solvent using a quaternary ammonium salt as the catalyst.[14][15] This technique is particularly useful for large-scale synthesis.
-
Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid).[16][17] This approach avoids the need for a strong base and proceeds under mild conditions, making it suitable for sensitive substrates.[16][17]
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes have been developed that can perform pyrazole alkylation with unprecedented regioselectivity (>99%).[18][19]
Section 3: Validated Laboratory Protocols
The following protocols provide detailed, step-by-step methodologies for common N-alkylation procedures.
Diagram 2: General Experimental Workflow This diagram outlines the typical laboratory sequence for performing a base-mediated N-alkylation reaction, from setup to final product purification.
Caption: General experimental workflow for base-mediated N-alkylation.[7]
Protocol 3.1: N1-Selective Alkylation using Sodium Hydride (NaH)
This protocol is highly effective for achieving N1-alkylation, especially with primary alkyl halides.[20]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of the pyrazole carboxylate (1.0 equivalent) in anhydrous DMF to the stirred NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[3]
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.[3]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: N-Alkylation under Mild Conditions using Potassium Carbonate (K₂CO₃)
This method is often preferred for substrates with base-sensitive functional groups.
-
Setup: To a round-bottom flask, add the 3-substituted pyrazole carboxylate (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and anhydrous DMSO.[7][20]
-
Alkylation: Add the alkylating agent (1.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Data Summary and Troubleshooting
The choice of conditions can significantly impact both yield and regioselectivity.
Table 1: Influence of Reaction Conditions on N-Alkylation
| Pyrazole Substrate | Base | Solvent | Alkylating Agent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 3-CF₃-5-Ac-Pyrazole | K₂CO₃ | MeCN | ClCH₂CO₂Et | Reflux | 1.5 : 1 | - | MDPI[1] |
| 3-Methyl-5-Ph-Pyrazole | - | - | Ph(CH₂)₂-TCA | RT | 2.5 : 1 | 56% (Total) | Molecules[17] |
| 3-Cyclopropyl-Pyrazole | - | - | Iodomethane | 37°C | >99 : 1 | 37% | Angew. Chem.[18] |
| 6-Nitro-1H-indazole | NaH | THF | n-Pentyl Br | 25°C | 95 : 5 | >98% | BenchChem[20] |
| 6-Nitro-1H-indazole | K₂CO₃ | DMF | n-Pentyl Br | 25°C | 96 : 4 | >98% | BenchChem[20] |
| (TCA = Trichloroacetimidate) |
Table 2: Troubleshooting Guide for Pyrazole N-Alkylation
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Incomplete deprotonation. 2. Alkylating agent is not reactive enough. 3. Insufficient temperature. | 1. Switch from a carbonate base to a stronger base like NaH.[4] 2. Change the leaving group from -Cl to -Br, -I, or -OTs.[4] 3. Increase the reaction temperature. |
| Poor Regioselectivity | 1. Steric bias is minimal. 2. Reaction conditions are not optimized. | 1. Use a more sterically bulky alkylating agent.[5] 2. Screen different base/solvent combinations (e.g., K₂CO₃/DMSO, Cs₂CO₃/DMF).[8][9] |
| Formation of Side Products | 1. Over-alkylation (quaternary salt formation). 2. Reaction temperature is too high. | 1. Add the alkylating agent dropwise to maintain low concentration. 2. Perform the reaction at a lower temperature. |
Section 5: Characterization of Regioisomers
Unambiguous determination of the N1 and N2 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the pyrazole ring protons, particularly the proton at the C5 position, are sensitive to the substitution pattern.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons can also provide clear evidence. For example, in one study, the C5 carbon shift differed significantly between the N1-methyl (129.1 ppm) and N2-methyl (142.3 ppm) isomers.[21]
-
NOESY/HMBC: Two-dimensional NMR experiments are definitive. A Nuclear Overhauser Effect (NOE) between the protons of the N-alkyl group and a substituent at the C5 position confirms the N1 isomer.[17] Similarly, a Heteronuclear Multiple Bond Correlation (HMBC) showing a 3-bond coupling between the N-alkyl protons and the C5 carbon is also conclusive proof.[22]
Conclusion
The regioselective N-alkylation of pyrazole carboxylates is a controllable process that hinges on a rational understanding of steric and electronic factors. By carefully selecting the pyrazole substituents, alkylating agent, base, and solvent, researchers can steer the reaction towards the desired N1 or N2 isomer with high fidelity. The protocols and troubleshooting guide presented here offer a robust framework for developing and optimizing these critical transformations, empowering chemists to synthesize novel pyrazole-based molecules for advancements in drug discovery and materials science.
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Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). ResearchGate. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
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Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate. [Link]
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Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
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Zhu, Y., & Hammer, R. P. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. [Link]
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Katritzky, A. R., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]
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Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). ResearchGate. [Link]
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The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar. [Link]
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
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Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. [Link]
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Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
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Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones. (n.d.). ResearchGate. [Link]
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Wang, Z., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
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Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. (n.d.). ResearchGate. [Link]
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Escudero, M. I., et al. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal. [Link]
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Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
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Singh, S., et al. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. PubMed Central. [Link]
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S-a, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
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Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (2016). ResearchGate. [Link]
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El-Sayed, A. M., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. [Link]
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Alam, M. S., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. [Link]
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Alam, M. S., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Wellesley College. [Link]
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large-scale synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate
An Application Note for the Large-Scale Synthesis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
Abstract
This document provides a comprehensive guide for the , a pivotal building block in the pharmaceutical and agrochemical industries. This protocol is designed for researchers, chemists, and process development professionals, offering an in-depth examination of a robust and scalable synthetic route. The narrative emphasizes the underlying chemical principles, safety considerations, detailed procedural steps, and analytical validation, ensuring a reproducible and efficient outcome.
Introduction and Significance
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic intermediate. Its structural motif is integral to a variety of biologically active molecules. Notably, it forms the core scaffold for a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI), which have seen rapid growth in the agricultural sector.[1] The pyrazole ring system, in general, is a "privileged scaffold" in medicinal chemistry, appearing in drugs for pain relief, inflammation, and cancer treatment.[2][3][4]
Given its industrial importance, the development of an efficient, cost-effective, and scalable synthesis is of paramount importance. This guide details a common and reliable method: the cyclocondensation reaction between a 1,3-dicarbonyl equivalent and methylhydrazine.[3][5] This approach is favored for its high yields and operational simplicity.
Synthetic Strategy and Reaction Mechanism
The chosen synthetic pathway involves the reaction of methylhydrazine with a suitable three-carbon synthon that already contains the ester functionality. A highly effective precursor for this transformation is methyl 2-(ethoxymethylene)-3-oxobutanoate or a similar enamine/enone derivative. The reaction proceeds via a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrazole ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the β-carbon of the enone system, followed by cyclization and elimination of a water molecule to yield the stable aromatic pyrazole ring. The use of an unsymmetrical reagent like methylhydrazine introduces the possibility of forming two regioisomers. However, the reaction conditions and substrate can be chosen to favor the desired 1,3-substituted product.
Caption: Fig. 1: Reaction Mechanism for Pyrazole Synthesis.
Critical Safety and Handling (EHS)
Large-scale chemical synthesis demands rigorous adherence to safety protocols. The primary hazard in this synthesis is the use of methylhydrazine .
Methylhydrazine (CAS: 60-34-4):
-
Toxicity: Highly toxic if inhaled, swallowed, or absorbed through the skin. It is a suspected carcinogen and may cause heritable genetic damage.[6][7] Exposure can cause severe irritation, burns, and damage to the liver, red blood cells, and kidneys.[8]
-
Flammability: Highly flammable liquid and vapor.[9][10] Vapors can travel to an ignition source and flash back.
-
Handling: All operations must be conducted in a well-ventilated chemical fume hood or an enclosed, ventilated system.[9] Personnel must wear appropriate personal protective equipment (PPE), including solvent-resistant gloves (e.g., Tychem®), chemical safety goggles, a face shield, and a flame-retardant lab coat.[6][9] An emergency shower and eyewash station must be immediately accessible.[9]
General Precautions:
-
Solvents: Flammable solvents should be handled away from ignition sources. All equipment must be properly grounded to prevent static discharge.[8]
-
Exothermic Reaction: The addition of methylhydrazine can be exothermic. The addition rate must be carefully controlled, and the reactor must be equipped with an efficient cooling system.
-
Waste Disposal: All chemical waste must be classified and disposed of according to local, state, and federal regulations. Methylhydrazine is classified as a hazardous waste (RCRA P-Series: P068).[6]
Detailed Experimental Protocol
This protocol describes the synthesis on a 1.0 mole scale. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Reagents and Equipment
| Reagent | CAS No. | Molar Mass ( g/mol ) | Moles (mol) | Quantity | Density (g/mL) |
| Methyl 2-(ethoxymethylene)-3-oxobutanoate | 3788-94-1 | 172.18 | 1.0 | 172.2 g | 1.08 |
| Methylhydrazine | 60-34-4 | 46.07 | 1.1 | 50.7 g (58.5 mL) | 0.866 |
| Acetic Acid | 64-19-7 | 60.05 | - | ~200 mL | 1.049 |
| Toluene | 108-88-3 | 92.14 | - | 1.5 L | 0.867 |
| Saturated Sodium Bicarbonate Solution | - | - | - | ~1.0 L | - |
| Brine (Saturated NaCl) | - | - | - | ~500 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~50 g | - |
Equipment:
-
5 L three-neck round-bottom flask (reactor)
-
Overhead mechanical stirrer
-
Condenser with inert gas inlet
-
500 mL pressure-equalizing dropping funnel
-
Thermocouple and temperature controller
-
Heating/cooling bath
-
Rotary evaporator
-
Separatory funnel (2 L)
Synthesis Workflow
Caption: Fig. 2: Large-Scale Synthesis Workflow.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, condenser (with N₂ inlet), dropping funnel, and thermocouple. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: Charge the reactor with toluene (1.5 L), methyl 2-(ethoxymethylene)-3-oxobutanoate (172.2 g, 1.0 mol), and acetic acid (200 mL). Begin stirring to form a homogeneous solution.
-
Cooling: Cool the reactor contents to 0-5°C using an ice/water bath.
-
Methylhydrazine Addition: Charge the dropping funnel with methylhydrazine (50.7 g, 1.1 mol). Add the methylhydrazine dropwise to the stirred reaction mixture over 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir the mixture for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Carefully pour the reaction mixture into a 2 L separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 500 mL) to neutralize the acetic acid. (Caution: CO₂ evolution).
-
Water (500 mL).
-
Brine (500 mL).
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil or solid can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Product Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid/powder[11] |
| Molecular Formula | C₅H₆N₂O₂[12] |
| Molecular Weight | 126.11 g/mol [12] |
| Melting Point | 141-145 °C (Varies with purity)[11] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, 1H, pyrazole-H5), 6.70 (d, 1H, pyrazole-H4), 3.95 (s, 3H, N-CH₃), 3.90 (s, 3H, O-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0 (C=O), 143.0 (C3), 135.0 (C5), 110.0 (C4), 52.0 (O-CH₃), 39.0 (N-CH₃). |
| Mass Spec (EI) | m/z (%): 126 (M⁺), 95, 67. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Purity Assessment
-
HPLC/GC: Purity should be ≥97% as determined by High-Performance Liquid Chromatography or Gas Chromatography.
-
Yield: A typical yield for this process is in the range of 75-85%.
References
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Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. Available at: [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
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Material Safety Data Sheet - Methylhydrazine, 98%. Cole-Parmer. Available at: [Link]
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METHYL HYDRAZINE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]
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Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. Available at: [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
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Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
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1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org. Available at: [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme. Available at: [Link]
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Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health (NIH). Available at: [Link]
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1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2][3][4] The precise elucidation of their chemical structure, purity, and solid-state properties is paramount for understanding structure-activity relationships (SAR), ensuring quality control, and accelerating drug development pipelines. This guide provides a detailed, experience-driven framework for the comprehensive characterization of pyrazole derivatives, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section explains the causality behind experimental choices and provides robust, self-validating protocols.
The Strategic Importance of Pyrazole Characterization
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3][4] The substituents on the pyrazole ring dictate its three-dimensional structure, electronic properties, and ultimately, its biological activity.[1] A rigorous analytical workflow is therefore not merely a quality control step but a fundamental component of rational drug design. An integrated approach, leveraging the strengths of multiple analytical techniques, is essential to unambiguously determine molecular structure, confirm identity and purity, and understand intermolecular interactions.
This guide outlines a logical workflow for characterization, moving from initial structural confirmation to purity assessment and definitive solid-state analysis.
Caption: Logical workflow for pyrazole derivative characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the initial structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6] For pyrazole derivatives, specific challenges like annular tautomerism often arise, requiring advanced experimental design.[7]
Causality in Experimental Choices
-
1D NMR (¹H and ¹³C): The starting point for any analysis.[5] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms.
-
The Challenge of Tautomerism: Pyrazoles unsubstituted at the N1 position can undergo rapid proton exchange between the two nitrogen atoms.[7] If this exchange is fast on the NMR timescale, it leads to the averaging of signals for the C3 and C5 positions, often resulting in broadened peaks or a single averaged signal.[7]
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, definitively linking a proton to the carbon it is attached to.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[7] This is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons and different ring systems. For instance, the proton at the C4 position will show a correlation to both the C3 and C5 carbons, helping to assign them even in cases of tautomeric averaging.[7]
-
Protocol: Structure Elucidation of a Novel Pyrazole Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[8]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8][9]
-
Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9] Solid particles will degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (298 K).[7]
-
Acquire a standard ¹³C{¹H} proton-decoupled NMR spectrum.
-
If signal broadening or ambiguity is observed (suggesting tautomerism), perform a variable temperature (VT) experiment. Gradually lower the temperature in 10-20 K decrements, allowing the sample to equilibrate for 5-10 minutes at each step, and re-acquire the ¹H spectrum until sharp, distinct signals for each tautomer are resolved.[7]
-
Acquire 2D spectra:
-
HSQC: To identify ¹J(C,H) correlations.
-
HMBC: Set the long-range coupling constant (e.g., J(C,H)) to a typical value of 8-10 Hz to observe 2- and 3-bond correlations.[7]
-
-
-
Data Interpretation:
-
Integrate the ¹H NMR spectrum to determine the relative ratios of protons.
-
Use the HSQC spectrum to assign protons to their attached carbons.
-
Use the HMBC cross-peaks to establish long-range connectivity and build the molecular framework. Pay close attention to correlations from substituent protons to the pyrazole ring carbons (and vice-versa) to confirm substitution patterns.
-
Typical NMR Data for Pyrazole Scaffolds
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | H3 / H5 | 7.5 - 8.5 | Often appear as doublets or singlets depending on substitution. Subject to averaging in tautomers. |
| H4 | 6.3 - 6.7 | Typically a triplet or singlet. | |
| N-H | 10.0 - 14.0 | Often broad and may exchange with D₂O. Its visibility is highly dependent on solvent and concentration.[7] | |
| ¹³C | C3 / C5 | 130 - 150 | Chemical shift is sensitive to substituents. Subject to averaging in tautomers.[7] |
| C4 | 100 - 115 | Generally the most upfield of the ring carbons. |
Note: Chemical shifts are highly dependent on the solvent and the electronic nature of substituents.[10]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.
Causality in Experimental Choices
-
Ionization Technique:
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[11] The resulting fragmentation pattern is a molecular fingerprint that is highly useful for structural elucidation and library matching.[12]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): "Soft" ionization techniques that typically result in a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.[13] This is ideal for unequivocally determining the molecular weight.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which allows for the determination of the elemental formula of the molecular ion and its fragments. This is a critical step in confirming the identity of a new compound.
Protocol: Molecular Weight and Formula Determination
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation (ESI-HRMS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive or negative ion mode, depending on the nature of the analyte (pyrazoles, being basic, are typically observed in positive mode).
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
-
-
Data Interpretation:
-
Identify the molecular ion peak (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental formula based on the accurate mass. Compare this with the expected formula.
-
Analyze any observed fragment ions. Common fragmentation pathways for pyrazoles involve the loss of HCN, N₂, or substituent groups, providing clues to the structure.[14]
-
Caption: Common fragmentation pathways for pyrazole rings in MS.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity
HPLC is the gold standard for determining the purity of pharmaceutical compounds and for quantitative analysis.[15][16] For pyrazole derivatives, a robust, stability-indicating reversed-phase (RP-HPLC) method is often the goal.[17]
Causality in Experimental Choices
-
Mode of Chromatography: Reversed-phase HPLC is the most common choice for the majority of drug-like molecules, including pyrazoles.[18][19] A C18 bonded stationary phase is typically the first choice due to its versatility.[18]
-
Mobile Phase Selection: The mobile phase composition is the primary tool for controlling retention time and achieving separation.[16]
-
Solvent System: A mixture of water (or an aqueous buffer) and an organic modifier (typically acetonitrile or methanol) is used.[16] Acetonitrile often provides better peak shape and lower UV cutoff.
-
pH Control: The basic nitrogen atoms in the pyrazole ring mean that the analyte's ionization state is pH-dependent. Using a buffer to control the mobile phase pH (at least 1-2 pH units away from the analyte's pKa) ensures consistent retention times and good peak shape.[20] For basic compounds like pyrazoles, an acidic mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) is common.[17][21]
-
-
Detector Selection: The UV detector is the workhorse for this application, as the aromatic pyrazole ring system contains chromophores that absorb UV light.[18] Analysis should be performed at the λmax (wavelength of maximum absorbance) to ensure the highest sensitivity.[18]
Protocol: HPLC Purity Method Development
-
Initial Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[21]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[17]
-
Detector: UV, set to a preliminary wavelength of 254 nm or scan for λmax.
-
Column Temperature: 30-40°C to ensure reproducibility.[17]
-
-
Method Development:
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the pyrazole derivative in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter.[17]
-
Gradient Run: Perform an initial broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and identify any impurities.
-
Optimization:
-
Adjust the gradient slope and time to ensure all impurities are well-resolved from the main peak and from each other. Aim for a resolution (Rs) of ≥1.5.[16]
-
If peak shape is poor, adjust the mobile phase pH or try a different buffer.
-
Once optimized, the method can be converted to a faster isocratic method if all components elute within a reasonable time frame.
-
-
-
Validation (as per ICH Q2(R1) Guidelines): [17][21]
-
Specificity: Ensure the method can separate the analyte from degradation products and impurities.
-
Linearity: Construct a calibration curve over a range of concentrations (e.g., 2.5 - 50 µg/mL) and confirm the correlation coefficient (r²) is >0.999.[17][21]
-
Accuracy & Precision: Determine the % recovery and relative standard deviation (%RSD) over multiple injections and concentrations.
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification.[17][21]
-
FT-IR Spectroscopy: A Vibrational Fingerprint
FT-IR provides valuable information about the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it is a fast and simple method to confirm the presence of key structural motifs and to check for the absence of starting materials.
Interpreting the Spectrum
For pyrazole derivatives, key vibrational bands to look for include:
-
N-H Stretch: A broad band around 3100-3500 cm⁻¹ for N-H containing pyrazoles.
-
C-H Stretch (Aromatic): Bands typically appear just above 3000 cm⁻¹.
-
C=N and C=C Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region. A strong band around 1580-1600 cm⁻¹ is often characteristic of the pyrazole ring.[22]
-
C-N Stretching: An intense band often observed around 1290 cm⁻¹.[23]
-
Substituent Groups: Look for characteristic bands of other functional groups (e.g., C=O stretch for amides/ketones at ~1650-1750 cm⁻¹, NO₂ stretches for nitro groups).[24]
Protocol: FT-IR Analysis
-
Sample Preparation: No extensive preparation is needed. The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid pyrazole derivative onto the crystal and apply pressure.
-
Acquire the sample spectrum (typically by co-adding 16 or 32 scans).
-
-
Data Analysis: Identify the key vibrational bands and correlate them with the expected functional groups of the target molecule.
X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray crystallography provides unambiguous proof of structure, including absolute stereochemistry. It reveals precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state, which are crucial for understanding crystal packing and its influence on physical properties.[1][2]
Causality and Importance
The 3D arrangement of atoms is fundamental to a molecule's interaction with a biological target.[1] Crystallography provides the ultimate validation of a proposed structure and is often a requirement for regulatory submissions. It can reveal subtle conformational features and intermolecular hydrogen bonding networks that are not observable in solution-state NMR.[1]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow a suitable single crystal (typically 0.1-0.3 mm in size, with no visible defects) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.[1]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, torsional angles, and identify key intermolecular interactions like hydrogen bonds and π-π stacking.[3]
Conclusion
The characterization of pyrazole derivatives is a multi-faceted process that requires a strategic application of orthogonal analytical techniques. By following a logical workflow—from NMR and MS for initial structure elucidation, to HPLC for purity assessment, FT-IR for functional group confirmation, and finally X-ray crystallography for definitive 3D structural analysis—researchers can build a comprehensive and robust data package. This rigorous approach ensures scientific integrity, supports intellectual property claims, and accelerates the journey of these vital compounds from laboratory synthesis to potential therapeutic application.
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Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (n.d.). Retrieved January 9, 2026, from [Link]
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Application Notes & Protocols: The Pivotal Role of Methyl 1-Methyl-1H-Pyrazole-Carboxylate Scaffolds in Modern Agrochemical Synthesis
Abstract
The pyrazole ring is a cornerstone of modern agrochemical design, forming the backbone of numerous high-performance fungicides, insecticides, and herbicides.[1][2][3] This guide provides an in-depth exploration of methyl 1-methyl-1H-pyrazole-carboxylate, a critical building block in the synthesis of advanced crop protection agents. We will delve into the synthesis of this key intermediate, detail its conversion into commercially significant fungicides, and elucidate the biochemical mechanism that underpins their efficacy. This document is intended for researchers and process chemists in the agrochemical industry, offering both foundational knowledge and actionable laboratory protocols. While methyl 1-methyl-1H-pyrazole-3-carboxylate is a valuable synthon, this guide will focus predominantly on the closely related and commercially prevalent 1-methyl-pyrazole-4-carboxylate core, which is central to a blockbuster class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).
The Strategic Importance of Pyrazole Carboxamides in Crop Protection
Pyrazole derivatives have emerged as a privileged scaffold in agricultural chemistry due to their remarkable versatility and broad spectrum of biological activities.[3][4] The precise arrangement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's physical properties and biological target specificity.
The introduction of an amide linkage, typically at the 4-position of the pyrazole ring, gave rise to the pyrazole carboxamide class of fungicides.[1][2] These compounds, particularly those featuring a 3-(trifluoromethyl) or 3-(difluoromethyl) group, have proven to be exceptionally potent inhibitors of the fungal enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain.[5][6] This mode of action effectively halts energy production in pathogenic fungi, providing robust protection for a wide range of crops.[4]
Table 1: Prominent Agrochemicals Derived from the 1-Methyl-Pyrazole-Carboxamide Scaffold
| Agrochemical | Class | Primary Application | Key Structural Feature |
| Fluxapyroxad | Fungicide (SDHI) | Control of Ascomycetes fungal diseases in various crops.[7] | 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide core.[8] |
| Penthiopyrad | Fungicide (SDHI) | Broad-spectrum control of diseases like rusts, powdery mildew, and scab.[9][10] | 1-methyl-3-(trifluoromethyl)-pyrazole-4-carboxamide core.[9] |
| Furametpyr | Fungicide (SDHI) | Control of Rhizoctonia diseases in turf and other crops. | 5-chloro-1,3-dimethyl-pyrazole-4-carboxamide core.[11][12] |
| Bixafen | Fungicide (SDHI) | Control of diseases in cereals and oilseed rape. | 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide core.[5] |
| Sedaxane | Fungicide (SDHI) | Seed treatment for control of seed- and soil-borne pathogens.[4][5] | Substituted 1-methyl-pyrazole-4-carboxamide core. |
Synthesis of the Core Intermediate: 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
The foundation for many pyrazole-based agrochemicals is the corresponding pyrazole carboxylic acid. The synthesis is a robust process, typically involving a cyclocondensation reaction followed by hydrolysis. This protocol outlines the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a frequently used intermediate.
Workflow for Core Intermediate Synthesis
Caption: Synthesis of the pyrazole carboxylic acid intermediate.
Protocol 2.1: Synthesis of Ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol (approx. 4.5 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methyl hydrazine (1.1 eq) in ethanol dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Work-up: Allow the reaction to cool to room temperature overnight. If a precipitate forms, filter the solid to collect the product. If no precipitate forms, concentrate the filtrate under reduced pressure to yield the crude product as an oil. The product can be purified by distillation or chromatography if necessary.
Protocol 2.2: Hydrolysis to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[13][14]
-
Reaction Setup: To a solution of ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent like methanol or THF (approx. 9 mL per gram), add a solution of sodium hydroxide or lithium hydroxide (1.1 - 4.0 eq) in water.
-
Reaction: Heat the mixture to reflux (approx. 70 °C) for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture and concentrate it in vacuo to remove the organic solvent.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 3-5 by the slow addition of 2N hydrochloric acid.
-
Isolation: The desired carboxylic acid will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Table 2: Characterization Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [13]
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 133–134 °C |
| ¹H-NMR (DMSO-d₆) | δ: 12.90 (s, 1H, COOH), 8.46 (s, 1H, pyrazole H), 3.93 (s, 3H, N-CH₃) |
| MS (ESI) | m/z: 195 [M+H]⁺ |
Application Case Study: Synthesis of Fluxapyroxad
Fluxapyroxad is a leading SDHI fungicide developed by BASF.[4] Its synthesis is a prime example of modern agrochemical process chemistry, involving the coupling of the pyrazole acid core with a complex aniline derivative.
Overall Synthesis Strategy for Fluxapyroxad
The industrial synthesis involves two key fragments: the pyrazole acid chloride and a specific biphenyl-aniline. These are combined in a final amidation step.[7][8] The synthesis of the aniline fragment itself is a significant chemical challenge, often accomplished via metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling.[7][8][14]
Caption: General synthetic route for Fluxapyroxad.
Protocol 3.1: Preparation of the Pyrazole Acid Chloride[1][16]
Causality: The carboxylic acid is not reactive enough for direct amidation. Conversion to the more electrophilic acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride is a standard and necessary activation step.
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) in excess (e.g., 5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-6 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure. The resulting pyrazole acid chloride is often a yellow oil and is typically used immediately in the next step without further purification.[15]
Protocol 3.2: Amidation to Fluxapyroxad[7][8]
Causality: This is the key bond-forming reaction. The nucleophilic amine of the aniline intermediate attacks the electrophilic carbonyl carbon of the pyrazole acid chloride, forming the stable amide bond that defines the final product. A base is typically added to neutralize the HCl byproduct.
-
Reaction Setup: Dissolve the aniline intermediate, 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine (1.0 eq), in a suitable aprotic solvent such as toluene, THF, or dichloromethane. Add a base, such as triethylamine or pyridine (1.1-1.5 eq).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0-1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates completion.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude Fluxapyroxad can be purified by recrystallization or column chromatography to yield the final product.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
The fungicidal power of pyrazole carboxamides like Fluxapyroxad stems from their ability to disrupt cellular respiration.[4] They act as Succinate Dehydrogenase Inhibitors (SDHIs).[7][16]
-
Target Site: The target is Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain.[16]
-
Inhibition: The fungicide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme.[13] This binding event physically blocks the natural substrate, ubiquinone, from accessing the enzyme.
-
Consequence: The blockage prevents the oxidation of succinate to fumarate in the Krebs cycle (TCA cycle) and halts the transfer of electrons to the rest of the respiratory chain.[4]
-
Cellular Death: This disruption of electron flow stops the production of ATP, the cell's primary energy currency. The fungus is starved of energy, leading to the inhibition of spore germination and mycelial growth, and ultimately, cell death.[4][17]
Caption: Mechanism of SDHI fungicides.
Conclusion
The methyl 1-methyl-1H-pyrazole-carboxylate framework is a validated and highly fruitful platform for the discovery and development of novel agrochemicals. The synthetic routes, while requiring multi-step processes, are robust and scalable. The resulting pyrazole carboxamide fungicides, particularly the SDHIs, demonstrate exceptional potency and have become indispensable tools in modern agriculture for the effective management of fungal diseases. Continued research into this scaffold promises the development of next-generation crop protection agents with improved efficacy, broader spectrums of activity, and enhanced environmental profiles.
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experimental procedure for hydrolysis of methyl 1-methyl-1H-pyrazole-3-carboxylate
An Application Guide for the Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic acid via Ester Hydrolysis
Introduction: Strategic Synthesis of a Key Heterocyclic Building Block
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. This application note provides a detailed protocol for the base-catalyzed hydrolysis (saponification) of methyl 1-methyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid. Pyrazole-based carboxylic acids are highly valued scaffolds in medicinal chemistry and agrochemical research, serving as crucial intermediates for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and fungicides.[1][2][3][4]
This protocol is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a robust, reproducible, and high-yielding synthesis. The methodology follows a classic nucleophilic acyl substitution pathway, which is reliable and scalable.[5]
Mechanistic Rationale: The Saponification Pathway
The hydrolysis of an ester under basic conditions, known as saponification, is an effectively irreversible process that proceeds in two primary stages.[5][6][7] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Acyl Substitution : The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the ester. This forms a high-energy tetrahedral intermediate.[8]
-
Elimination & Deprotonation : This intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to form the carboxylic acid. In the basic medium, a rapid and irreversible acid-base reaction occurs where the strongly basic methoxide ion deprotonates the newly formed carboxylic acid. This generates a resonance-stabilized carboxylate salt and methanol.[5][8] This final deprotonation step renders the overall reaction irreversible and drives it to completion.
-
Acidification (Work-up) : The desired carboxylic acid is liberated in a final work-up step by acidifying the reaction mixture, which protonates the carboxylate salt.[5]
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purification of methyl 1-methyl-1H-pyrazole-3-carboxylate by recrystallization
An Application Guide for the Purification of Methyl 1-methyl-1H-pyrazole-3-carboxylate by Recrystallization
Abstract
This comprehensive application note provides a detailed guide for the purification of methyl 1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. Recognizing that a one-size-fits-all protocol is often suboptimal, this guide emphasizes the foundational principles and empirical steps necessary for developing a robust, optimized recrystallization procedure. It equips researchers with the methodology for rational solvent selection, detailed single-solvent and two-solvent protocols, post-purification analysis, and troubleshooting, ensuring the attainment of high-purity material essential for drug development and scientific discovery.
Introduction: The Imperative of Purity
In the synthesis of novel chemical entities, achieving high purity is not merely a formality but a prerequisite for accurate biological and chemical characterization. Pyrazole derivatives, such as methyl 1-methyl-1H-pyrazole-3-carboxylate, are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Crude synthetic products, however, are invariably contaminated with by-products, unreacted starting materials, and reagents. Recrystallization is a powerful and cost-effective purification technique for solids that leverages differences in solubility to separate the desired compound from such impurities.[2]
The underlying principle is straightforward: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, and upon controlled cooling, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.[2] The slow, ordered formation of the crystal lattice inherently excludes foreign molecules, leading to a significant increase in purity.[3]
Part 1: Foundational Strategy - Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent exhibits a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at or below room temperature.[4]
Physicochemical Profile of Methyl 1-methyl-1H-pyrazole-3-carboxylate
-
Molecular Formula: C₆H₈N₂O₂
-
Molecular Weight: 140.14 g/mol
-
Appearance: Typically a white to off-white solid.
-
Structural Features: The molecule contains a polar N-methylated pyrazole ring and a methyl ester functional group. This combination suggests moderate polarity. A rule of thumb is that solvents with functional groups similar to the compound of interest can be effective solubilizers; therefore, solvents like ethyl acetate may be a good starting point.[5]
Systematic Solvent Screening Protocol
Given the absence of established specific solubility data, an empirical screening process is the most rigorous approach.
Materials:
-
Crude methyl 1-methyl-1H-pyrazole-3-carboxylate
-
Test tubes (13x100 mm)
-
A selection of solvents with varying polarities (see Table 1)
-
Stirring rod
-
Hot plate or heating mantle
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into a test tube.
-
Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Stir or vortex the mixture. Observe if the solid dissolves completely. An ideal solvent will not dissolve the compound at this stage.[4]
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystallization occurs, place the test tube in an ice bath to maximize crystal formation.
-
Record your observations in a table, as exemplified below.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Observations |
| Heptane | Insoluble | Insoluble | N/A | |
| Toluene | Sparingly Soluble | Soluble | Yes/No, Quality? | |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Yes/No, Quality? | Promising candidate due to ester group |
| Acetone | Soluble | Very Soluble | Poor recovery expected | |
| Isopropanol | Sparingly Soluble | Very Soluble | Yes/No, Quality? | |
| Ethanol/Water | (To be tested as a mixed system) | (To be tested as a mixed system) | Yes/No, Quality? | Common and effective pair[6] |
| Water | Insoluble | Insoluble | N/A | Potential anti-solvent |
Part 2: Master Protocols for Recrystallization
Based on the results of the solvent screening, proceed with one of the following detailed protocols.
Workflow Overview
Caption: General workflow for purification by recrystallization.
Protocol A: Single-Solvent Recrystallization
Applicability: Use when a single solvent demonstrates high solubility for the compound when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4] Causality: Using the absolute minimum volume of solvent is critical for maximizing recovery. An excess of solvent will keep more of the product dissolved even after cooling, reducing the yield.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, a hot filtration step is necessary. To remove colored impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. To perform the filtration, pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing along with the impurities in the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to rinse away any remaining mother liquor containing impurities. Causality: The solvent must be cold to avoid dissolving a significant portion of the purified crystals.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them thoroughly. Air drying followed by drying in a vacuum oven at a temperature well below the compound's melting point is recommended to remove all residual solvent.
Protocol B: Two-Solvent (Anti-Solvent) Recrystallization
Applicability: Use when no single solvent is ideal. This method employs one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent). The two solvents must be miscible.[6] A common pair is Ethanol (good) and Water (bad), or Ethyl Acetate (good) and Heptane (bad).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask, as described in Protocol A.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from Protocol A, using a small amount of the cold solvent mixture (in the same final proportion) for the washing step.
Part 3: Quality Control and Troubleshooting
Assessment of Purity
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Compare the melting point of the recrystallized product to the crude material. A successful purification should result in a higher and narrower melting point range. The related compound, 1-methyl-1H-pyrazole-3-carboxylic acid, has a melting point of 150-152 °C.[7]
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A pure product should appear as a single, distinct spot, while the crude material may show multiple spots. The mother liquor will contain the impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can determine the purity of the final product with high accuracy. Commercial samples of the related methyl 1H-pyrazole-3-carboxylate are often specified at ≥96.0% purity by HPLC.[8]
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated and cooled too quickly. | Re-heat the solution to dissolve the oil. Add more solvent. Allow for slower cooling. |
| No Crystals Form | Too much solvent was used. / The solution is supersaturated and requires nucleation. | Boil off some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Premature Crystallization | The solution cooled too rapidly during hot filtration. | Use a stemless funnel. Pre-heat all glassware (flask, funnel). Add a slight excess of hot solvent before filtering. |
| Low Recovery | Too much solvent was used. / The crystals were washed with solvent that was not cold. / The compound has significant solubility in the cold solvent. | Use the minimum amount of solvent. Ensure the washing solvent is ice-cold. Cool the filtrate in an ice bath for a longer duration. |
Safety and Handling
-
Always handle the compound and all organic solvents inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7]
-
Avoid inhalation of dust and vapors.
-
Keep away from sources of ignition. Many organic solvents are flammable.
-
Consult the Safety Data Sheet (SDS) for all solvents and reagents used in the procedure.
References
-
PubChem. Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wellesley College. Mixed Solvent Recrystallization. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of Alberta. Recrystallization - Single Solvent. [Link]
-
California State University, Long Beach. Common Solvents for Crystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
Caming Pharmaceutical Ltd. 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0. [Link]
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Wellesley College. Recrystallization I. [Link]
-
YouTube. CHEM2415 - Video 1 - Recrystallization. [Link]
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use of methyl 1-methyl-1H-pyrazole-3-carboxylate in creating carboxamide derivatives
Application Notes & Protocols
Topic: Strategic Synthesis of Carboxamide Derivatives from Methyl 1-Methyl-1H-pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1-methyl-1H-pyrazole-3-carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous kinase inhibitors, fungicides, and other biologically active agents.[1][2][3] The synthesis of these high-value compounds often begins with the versatile and commercially available starting material, methyl 1-methyl-1H-pyrazole-3-carboxylate. This guide provides a comprehensive overview of the chemical principles, strategic considerations, and detailed laboratory protocols for the conversion of this methyl ester into a diverse range of carboxamide derivatives. We will explore the underlying mechanism of ester aminolysis and detail methodologies ranging from direct thermal condensation to base-promoted pathways, offering researchers the tools to select and execute the optimal strategy for their specific amine substrate.
Foundational Principles: The Chemistry of Ester Aminolysis
The conversion of an ester to an amide, known as aminolysis, is a classic nucleophilic acyl substitution reaction.[4] Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.
The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester.[4][5] The subsequent collapse of this intermediate expels the methoxide (CH₃O⁻) leaving group to form the more stable amide bond.
// Nodes Start [label="Ester + Amine\n(Methyl 1-methyl-1H-pyrazole-3-carboxylate + R₂NH)"]; Nuc_Attack [label="Nucleophilic Attack\n(Amine lone pair attacks carbonyl carbon)"]; Tetrahedral [label="Formation of Tetrahedral Intermediate\n(Negatively charged oxygen, positively charged nitrogen)", fillcolor="#FBBC05", fontcolor="#202124"]; Collapse [label="Collapse of Intermediate"]; Elimination [label="Elimination of Leaving Group\n(Methoxide, CH₃O⁻, is expelled)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proton_Transfer [label="Proton Transfer\n(Methoxide deprotonates the ammonium ion)"]; Product [label="Final Products\n(Carboxamide + Methanol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Nuc_Attack; Nuc_Attack -> Tetrahedral; Tetrahedral -> Collapse; Collapse -> Elimination; Elimination -> Proton_Transfer; Proton_Transfer -> Product; }
Caption: General mechanism for the nucleophilic acyl substitution of an ester with an amine.
However, esters are moderately reactive carbonyl species. The methoxide leaving group is relatively basic, making the reaction less favorable than with more reactive acyl donors like acyl chlorides.[5] Consequently, direct aminolysis of methyl 1-methyl-1H-pyrazole-3-carboxylate often requires elevated temperatures or the use of a catalyst or promoter to proceed at a practical rate.
Strategic Synthesis Workflow
Choosing the correct synthetic approach depends heavily on the properties of the amine coupling partner, particularly its nucleophilicity and steric bulk. The following workflow provides a decision-making framework for selecting an appropriate protocol.
// Nodes Start [label="Select Amine Substrate\n(R-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Nuc [label="Is the amine highly nucleophilic?\n(e.g., primary/secondary aliphatic amines)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Sterics [label="Is the amine sterically hindered?"]; Check_Weak_Nuc [label="Is the amine weakly nucleophilic?\n(e.g., anilines, heteroaromatic amines)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Method_Thermal [label="Protocol 1:\nDirect Thermal Aminolysis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Method_Base [label="Protocol 2:\nBase-Promoted Aminolysis (KOtBu)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Method_Advanced [label="Consider Alternative Strategies:\n- Metal Catalysis\n- Convert ester to acid, then use coupling agents", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Check_Nuc; Check_Nuc -> Method_Thermal [label=" Yes "]; Check_Nuc -> Check_Weak_Nuc [label=" No "];
Method_Thermal -> Check_Sterics; Check_Sterics -> Method_Advanced [label=" Yes "];
Check_Weak_Nuc -> Method_Base [label=" Yes "]; Check_Weak_Nuc -> Method_Advanced [label=" No / Fails "]; }
Caption: Decision tree for selecting the optimal protocol for amide synthesis.
Experimental Methodologies and Protocols
Method 1: Direct Thermal Aminolysis
This is the most straightforward method, suitable for primary and secondary aliphatic amines that are strong nucleophiles and not prohibitively expensive, as they are often used in excess. The reaction is typically driven to completion by heating, which provides the necessary activation energy.
Causality: High temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes the activation barrier for the nucleophilic attack and the expulsion of the methoxide leaving group.[6] Using the amine as a solvent or in large excess ensures the equilibrium is shifted towards the product.
Protocol 1: General Procedure for Direct Thermal Aminolysis
| Reagents & Materials | Equipment |
| Methyl 1-methyl-1H-pyrazole-3-carboxylate | Round-bottom flask or pressure tube |
| Amine (primary or secondary aliphatic) | Magnetic stirrer and stir bar |
| Anhydrous solvent (optional, e.g., Toluene, Xylene) | Heating mantle or oil bath with temperature control |
| Standard work-up reagents (EtOAc, aq. HCl, aq. NaHCO₃, brine) | Condenser (if not in a sealed tube) |
| Anhydrous MgSO₄ or Na₂SO₄ | Rotary evaporator |
| Silica gel for chromatography | Chromatography columns and accessories |
Step-by-Step Procedure:
-
Reaction Setup: To a pressure tube or round-bottom flask, add methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq).
-
Reagent Addition: Add the desired amine. If the amine is a liquid, it can be used in excess as the solvent (5.0-10.0 eq). If it is a solid, dissolve it and the ester in a high-boiling solvent like toluene or xylene.
-
Heating: Seal the pressure tube or equip the flask with a reflux condenser. Heat the reaction mixture to 80-120 °C. The optimal temperature and time will vary depending on the amine's reactivity and should be determined by monitoring the reaction.
-
Monitoring: Track the consumption of the starting ester using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure carboxamide derivative.
Method 2: Base-Promoted Direct Amidation
For less nucleophilic amines, such as anilines or some heteroaromatic amines, thermal conditions alone may be insufficient. A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) can be used to promote the reaction.[7][8]
Causality: The strong base deprotonates the amine nucleophile, significantly increasing its nucleophilicity. Alternatively, it may facilitate the formation of a more reactive intermediate. This allows the reaction to proceed under milder conditions or with amines that would otherwise be unreactive.[8]
Protocol 2: KOtBu-Promoted Amidation with Anilines
| Reagents & Materials | Equipment |
| Methyl 1-methyl-1H-pyrazole-3-carboxylate | Flame-dried round-bottom flask |
| Aniline derivative | Magnetic stirrer and stir bar |
| Potassium tert-butoxide (KOtBu) | Syringes and needles |
| Anhydrous solvent (e.g., DMSO, THF) | Inert atmosphere setup (Nitrogen or Argon balloon) |
| Standard work-up reagents (EtOAc, water, brine) | Standard laboratory glassware |
| Anhydrous MgSO₄ or Na₂SO₄ | Rotary evaporator |
| Silica gel for chromatography | Chromatography columns and accessories |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline derivative (1.0 eq) and methyl 1-methyl-1H-pyrazole-3-carboxylate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Base Addition: With vigorous stirring, add potassium tert-butoxide (KOtBu, 2.0 - 2.5 eq) portion-wise at room temperature. The reaction is often rapid and may be exothermic.
-
Reaction Time: Stir the mixture at room temperature for 5-60 minutes.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-aryl pyrazole carboxamide.
Comparative Analysis of Methods
| Parameter | Method 1: Thermal Aminolysis | Method 2: Base-Promoted | Advanced Methods (e.g., Metal-Catalyzed) |
| Amine Scope | Good for aliphatic primary & secondary amines. | Excellent for anilines and weakly nucleophilic amines.[8] | Broadest scope, often tolerant of many functional groups.[9] |
| Conditions | High temperature (80-120 °C), often neat. | Room temperature, requires strong base and inert atmosphere. | Mild to moderate temperatures, requires specific catalyst.[10] |
| Pros | Operationally simple, no special reagents. | Fast reactions, enables difficult couplings.[8] | High efficiency, low catalyst loading, mild conditions. |
| Cons | Limited to strong nucleophiles, high energy input. | Requires stoichiometric strong base, sensitive to air/moisture. | Catalyst cost and sensitivity, potential metal contamination. |
Applications in Drug Discovery & Agrochemicals
The 1-methyl-1H-pyrazole-3-carboxamide core is a privileged scaffold. Its rigid structure and ability to form key hydrogen bonds make it ideal for fitting into the active sites of enzymes.
-
Kinase Inhibitors: Many small molecule drugs targeting protein kinases in cancer therapy incorporate this moiety. The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, interacting with the hinge region of the kinase active site.[1]
-
Fungicides: A significant class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), relies on the pyrazole-carboxamide structure to disrupt the fungal respiratory cycle.[3]
-
Other Therapeutic Areas: Derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-tubercular properties.[11]
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Amine is not nucleophilic enough for thermal conditions.2. Steric hindrance around the amine or ester.3. Insufficient temperature or reaction time.4. Inactive KOtBu (for Method 2) due to moisture exposure. | 1. Switch to the base-promoted protocol (Method 2).2. Increase temperature and reaction time. Consider metal catalysis.3. Increase temperature in 10 °C increments.4. Use a fresh bottle of KOtBu and ensure anhydrous conditions. |
| Formation of Side Products | 1. Amine degradation at high temperatures.2. Side reactions promoted by strong base (e.g., Dimroth rearrangement). | 1. Lower the reaction temperature and extend the time. Use a solvent if running neat.2. Ensure slow, controlled addition of the base. |
| Difficult Purification | 1. Unreacted amine is difficult to separate.2. Product has similar polarity to starting material. | 1. Use an acidic wash (e.g., 1M HCl) during work-up to protonate and remove basic amines.2. Optimize chromatography solvent system using TLC. Consider recrystallization. |
References
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Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from Chemistry Steps. [Link]
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Bevan, C. D., & Rees, C. W. (1967). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 533-537. [Link]
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Fiveable. (n.d.). Aminolysis Definition. Retrieved from Fiveable. [Link]
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Suhnel, J., Schüürmann, G., & Schowen, R. L. (2009). What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases? Comparison of Experimental Studies and Theoretical Investigation of the Aminolysis of Substituted Phenyl Esters of Quinoline-6- and -8-Carboxylic Acids. Journal of the American Chemical Society, 131(35), 12668–12679. [Link]
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Menger, F. M., & Smith, J. H. (1972). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society, 94(11), 3824–3829. [Link]
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Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. [Link]
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Mondal, J., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances, 13(23), 15467-15472. [Link]
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Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from Master Organic Chemistry. [Link]
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Seman, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(15), 5849. [Link]
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ResearchGate. (n.d.). Selected example of amide bond formation from amines and esters. [Link]
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Pesnot, T., & C. C. de Souza, A. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3504-3527. [Link]
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Patel, N. C., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1365-1372. [Link]
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Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(6), 1682–1685. [Link]
-
Hudson, R., et al. (2018). Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Organic Letters, 20(24), 7957–7961. [Link]
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Tsvetanov, T. Y., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(32), 20684-20690. [Link]
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Han, C., et al. (2016). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 81(20), 9945–9952. [Link]
-
da Silva, W. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17189–17202. [Link]
-
MySkinRecipes. (n.d.). 1-Methyl-1H-pyrazole-3-carboxamide. Retrieved from MySkinRecipes. [Link]
-
Lu, X., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246. [Link]
-
Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(15), 4443. [Link]
-
Koca, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2374028. [Link]
-
Ghaffar, A., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(4), M961. [Link]
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Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6680. [Link]
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Zhang, L., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(9), 1209. [Link]
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Synthetic Routes to Functionalized Pyrazole-3-Carboxylates: Application Notes and Protocols
Introduction: The Enduring Importance of the Pyrazole-3-Carboxylate Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2][3] Its remarkable prevalence in blockbuster drugs such as Celecoxib®, Viagra®, and Rimonabant underscores its status as a "privileged scaffold."[4] The metabolic stability of the pyrazole ring, combined with its capacity for versatile substitution, allows for the fine-tuning of steric and electronic properties, which is essential for optimizing interactions with biological targets.[5] Among the vast family of pyrazole derivatives, functionalized pyrazole-3-carboxylates are particularly valuable as synthetic intermediates. The carboxylate group at the 3-position serves as a versatile chemical handle, readily converted into amides, esters, and other functional groups, paving the way for the creation of extensive compound libraries for drug discovery and development.[6][7][8][9]
This guide provides an in-depth exploration of the most robust and widely employed synthetic routes to functionalized pyrazole-3-carboxylates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and practical insights to empower rational design and troubleshooting in the laboratory.
Strategic Overview: Core Synthetic Approaches
The construction of the pyrazole-3-carboxylate core can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.
Caption: Core strategies for pyrazole-3-carboxylate synthesis.
Method 1: The Knorr Pyrazole Synthesis - The Workhorse Reaction
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most reliable and straightforward methods for constructing the pyrazole ring.[10][11] The fundamental transformation involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12][13] For the synthesis of pyrazole-3-carboxylates, a β-ketoester is the ideal 1,3-dicarbonyl substrate.
Mechanism and Rationale:
The reaction proceeds under acidic catalysis. The acid serves to protonate one of the carbonyl oxygens of the β-ketoester, activating the corresponding carbon for nucleophilic attack by the hydrazine.[12][14] The initial attack typically occurs at the more electrophilic ketone carbonyl over the ester carbonyl. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the ester carbonyl, leading to the elimination of water and alcohol to form the stable, aromatic pyrazole ring.[10]
The use of a substituted hydrazine (e.g., phenylhydrazine) can lead to a mixture of two regioisomers. The regiochemical outcome is influenced by the steric and electronic nature of the substituents on both the hydrazine and the β-ketoester.
Caption: General workflow for the Knorr pyrazole synthesis.
Protocol 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol is a representative example of the Knorr synthesis, utilizing a β-ketoester and a substituted hydrazine.
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount, ~0.1 eq)
-
Ethyl acetate, Water, Brine for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid. The acid catalyzes the initial condensation step.[10]
-
Begin stirring and add ethyl benzoylacetate (1.0 eq) dropwise to the solution at room temperature. The dropwise addition helps to control any initial exotherm.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The elevated temperature drives the cyclization and dehydration steps to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine to remove any remaining acetic acid and water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Self-Validation:
-
Expected Outcome: A crystalline solid.
-
Confirmation: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic methylene protons of the ethyl benzoylacetate in the ¹H NMR spectrum is a key indicator of reaction completion.
-
Potential Pitfall: Formation of the regioisomeric ethyl 2,5-diphenyl-2H-pyrazole-3-carboxylate. The regioselectivity can often be confirmed by 2D NMR techniques like NOESY.
Method 2: [3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocycles, including pyrazoles.[15] For pyrazole-3-carboxylates, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitably activated alkene.[16]
Mechanism and Rationale:
The reaction between an α-diazoester, such as ethyl diazoacetate, and an alkyne is a concerted [3+2] cycloaddition that forms the pyrazole ring in a single, atom-economical step. The regioselectivity of the addition is a critical consideration and is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. A one-pot procedure using ethyl diazoacetate and α-methylene carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to produce pyrazole-5-carboxylates with excellent regioselectivity.[15]
Protocol 2: One-Pot Synthesis of Ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate
This protocol demonstrates a domino 1,3-dipolar cycloaddition followed by water elimination.[15]
Materials:
-
Ethyl diazoacetate (1.0 eq)
-
1,2-diphenylethan-1-one (α-methylene carbonyl precursor) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.7 eq)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon, add 1,2-diphenylethan-1-one (1.0 eq) and anhydrous acetonitrile.
-
Add DBU (1.7 eq) to the mixture. DBU acts as a non-nucleophilic base to facilitate the formation of the α-methylene carbonyl intermediate in situ.
-
Cool the mixture in an ice bath and add ethyl diazoacetate (1.0 eq) dropwise. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography on silica gel to afford the desired pyrazole-5-carboxylate.[15]
Data Summary Table: Comparison of Synthetic Routes
| Feature | Knorr Synthesis | [3+2] Cycloaddition | Multicomponent Reactions (MCRs) |
| Precursors | β-Ketoesters, Hydrazines | Diazo compounds, Alkynes/Alkenes | Aldehydes, 1,3-dicarbonyls, Hydrazines etc. |
| Key Advantage | Robust, reliable, readily available starting materials | High atom economy, good functional group tolerance | High efficiency, molecular diversity in one pot |
| Key Challenge | Regioselectivity with substituted hydrazines | Handling of potentially hazardous diazo compounds | Optimization can be complex, potential for side products |
| Typical Yields | Moderate to Good[17] | Good to Excellent[15] | Variable, often good[4] |
| Scalability | Generally good | Can be challenging due to safety concerns | Often difficult to scale up |
Method 3: Multicomponent and One-Pot Syntheses
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[4] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles.[18]
A powerful strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes a Knorr-type cyclization in the same pot. For instance, a Claisen condensation to form a β-diketoester followed by reaction with a hydrazine can be performed as a "one-pot" process to yield highly substituted pyrazole-3-carboxylates.[17]
Caption: A one-pot, two-stage approach to pyrazole-3-carboxylates.
Protocol 3: 'One-Pot' Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates
This protocol exemplifies a lithium tert-butoxide-mediated Claisen condensation followed by a Knorr reaction.[17]
Materials:
-
Aryl methyl ketone (e.g., acetophenone) (1.0 eq)
-
Diethyloxalate (1.2 eq)
-
Lithium tert-butoxide (2.5 eq)
-
Arylhydrazine hydrochloride (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Claisen Condensation: In an oven-dried flask under an inert atmosphere, dissolve the aryl methyl ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add lithium tert-butoxide (2.5 eq) portion-wise. This strong, non-nucleophilic base is effective for sterically hindered Claisen condensations.[17]
-
Add diethyloxalate (1.2 eq) dropwise and stir the reaction at room temperature for 2-3 hours. This step forms the intermediate 4-aryl-2,4-diketoester.
-
Knorr Cyclization: After the formation of the diketoester (monitored by TLC), add ethanol to the reaction mixture, followed by the arylhydrazine hydrochloride (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the target pyrazole-3-carboxylate.
Trustworthiness:
-
This one-pot procedure reduces handling and purification steps, improving overall efficiency.
-
The choice of lithium tert-butoxide as a base is critical for efficiently generating the labile diketoester intermediate, especially with sterically demanding substrates.[17]
-
The regioselectivity of the Knorr cyclization step is generally high in this sequence.
Conclusion and Future Outlook
The synthesis of functionalized pyrazole-3-carboxylates is a mature field with a rich arsenal of reliable methods. The classic Knorr synthesis remains a go-to strategy for many applications due to its simplicity and the accessibility of starting materials. For more complex substitution patterns and improved atom economy, [3+2] cycloaddition and multicomponent reactions offer powerful alternatives. Furthermore, the late-stage functionalization of the pyrazole core via transition-metal-catalyzed C-H activation is an emerging frontier, providing novel pathways to previously inaccessible analogs.[19][20] As the demand for novel, structurally diverse small molecules continues to grow in drug discovery, the development of even more efficient, selective, and sustainable methods for constructing these valuable pyrazole scaffolds will undoubtedly remain an active area of research.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
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Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]
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Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
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Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate. [Link]
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Synthesis of Pyrazoles Based on Functionalized Allenoates. Semantic Scholar. [Link]
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]
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Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. ResearchGate. [Link]
- Method of preparation of the pyrazoles.
-
Synthesis of highly functionalized pyrazoles (3 a–3 o). ResearchGate. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. [Link]
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Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Request PDF. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Process for the preparation of pyrazoles.
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A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
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Application Note: Synthesis and Evaluation of Pyrazole-Carboxamide SCD1 Inhibitors from Methyl 1-Methyl-1H-pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and metabolic diseases.
Introduction: Targeting Lipid Metabolism through SCD1
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme embedded in the endoplasmic reticulum that governs a rate-limiting step in lipid metabolism: the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Specifically, SCD1 catalyzes the introduction of a cis-double bond at the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) into oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively. These MUFAs are essential components of cell membranes, signaling molecules, and stored lipids like triglycerides.[3]
Aberrant SCD1 activity is strongly implicated in a host of human diseases. Overexpression of SCD1 is linked to metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) due to its role in promoting lipid accumulation.[1] Furthermore, many cancer cells exhibit a dependency on SCD1-mediated lipogenesis to support rapid proliferation, membrane synthesis, and signaling, making SCD1 a compelling therapeutic target in oncology.[1][4][5] Inhibition of SCD1 disrupts this delicate metabolic balance, leading to an accumulation of SFAs, which can induce endoplasmic reticulum stress, apoptosis, and ultimately suppress tumor growth.[1][5]
The pyrazole scaffold has emerged as a privileged core structure in the design of potent and selective SCD1 inhibitors.[6] This application note provides a comprehensive guide to utilizing methyl 1-methyl-1H-pyrazole-3-carboxylate as a versatile precursor for the synthesis of novel pyrazole-carboxamide SCD1 inhibitors. We detail a robust synthetic protocol, methods for structural characterization, and reliable protocols for evaluating the biological activity of the resulting compounds in both enzymatic and cell-based assays.
Synthetic Strategy: From Precursor to Potent Inhibitor
The chemical strategy hinges on a two-step process: the hydrolysis of the starting methyl ester to its corresponding carboxylic acid, followed by a robust amide coupling reaction. This approach is highly modular, allowing for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.
Causality of Design:
-
Methyl 1-methyl-1H-pyrazole-3-carboxylate is an ideal starting material as it provides the stable, N-methylated pyrazole core. N-methylation prevents tautomerization and provides a consistent structural anchor for inhibitor binding.
-
The carboxamide linkage is a common bioisostere for esters and other functional groups, known for its metabolic stability and ability to form crucial hydrogen bonds with protein targets.
-
Amide coupling is one of the most reliable and well-understood reactions in medicinal chemistry, offering high yields and broad substrate scope. The use of modern coupling reagents like HATU minimizes side reactions and preserves the stereochemical integrity of chiral building blocks.[7]
General Synthetic Workflow
The overall workflow involves converting the commercially available ester into a reactive carboxylic acid, which is then coupled with a selected amine to yield the final inhibitor.
Caption: Synthetic workflow for pyrazole-carboxamide SCD1 inhibitors.
PART I: CHEMICAL SYNTHESIS AND CHARACTERIZATION
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic acid (Intermediate)
Rationale: The initial ester must be converted to a carboxylic acid to enable amide coupling. Saponification using a strong base like sodium hydroxide is a standard and highly efficient method for this transformation.
-
Materials:
-
Methyl 1-methyl-1H-pyrazole-3-carboxylate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).
-
Add NaOH (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Remove methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 2M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-methyl-1H-pyrazole-3-carboxylic acid as a white solid. The product is often pure enough for the next step without further purification.[8][9][10]
-
Protocol 2: HATU-Mediated Amide Coupling
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a superior coupling reagent for forming amide bonds.[11] It rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which then reacts efficiently with the amine.[7] This method is known for high yields, fast reaction times, and low rates of racemization, making it ideal for complex molecule synthesis.[7][11] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.[12]
-
Materials:
-
1-Methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stir bar, nitrogen/argon line
-
-
Procedure:
-
Under an inert nitrogen or argon atmosphere, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation (formation of the active ester).
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Dilute with EtOAc and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure pyrazole-carboxamide inhibitor.
-
Protocol 3: Characterization of Final Product
Rationale: Unambiguous structural confirmation and purity assessment are essential for any newly synthesized compound intended for biological testing. NMR spectroscopy elucidates the chemical structure, Mass Spectrometry confirms the molecular weight, and HPLC quantifies purity.[13][14][15]
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected Signals: Confirm the presence of signals corresponding to the 1-methyl-pyrazole core, the newly formed amide N-H proton (typically a broad singlet in the δ 8-11 ppm range in ¹H NMR), and all protons/carbons from the coupled amine fragment.[14] The amide carbonyl carbon should appear in the δ 160-165 ppm range in the ¹³C NMR spectrum.[14]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.
-
Confirm that the observed mass for the [M+H]⁺ ion is within 5 ppm of the calculated exact mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the compound on a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The purity should be >95% for use in biological assays.
-
| Technique | Parameter | Expected Result for a Hypothetical Product |
| ¹H NMR | Chemical Shift (δ) | Pyrazole protons (~6.5-7.5 ppm), N-CH₃ (~3.9 ppm), Amide N-H (8-11 ppm), Signals for R-group.[14] |
| ¹³C NMR | Chemical Shift (δ) | Amide C=O (~162 ppm), Pyrazole carbons (~108-140 ppm), N-CH₃ (~39 ppm), Signals for R-group.[14] |
| HRMS (ESI+) | [M+H]⁺ | Observed m/z matching calculated exact mass ± 5 ppm. |
| HPLC | Purity | >95% area under the curve. |
| Table 1: Summary of expected analytical data for a synthesized pyrazole-carboxamide. |
PART II: BIOLOGICAL EVALUATION
Mechanism of SCD1 Inhibition
SCD1 inhibitors typically act by binding within the long, hydrophobic substrate-binding tunnel of the enzyme, preventing the fatty acyl-CoA substrate from accessing the di-iron catalytic center.[2][3] This competitive inhibition blocks the desaturation reaction, leading to a decrease in the cellular ratio of MUFAs to SFAs. The resulting lipid imbalance triggers downstream cellular stress pathways.
Caption: Mechanism of SCD1 inhibition and downstream cellular effects.
Protocol 4: In Vitro SCD1 Enzyme Activity Assay (Microsomal Assay)
Rationale: This assay directly measures the compound's ability to inhibit SCD1 enzyme activity in a subcellular fraction enriched with the enzyme (microsomes). It is a crucial step for determining the intrinsic potency (IC₅₀) of the inhibitor. Using a mass spectrometry-based readout avoids the complexities of radiolabeling.[16]
-
Materials:
-
Liver microsomes (from human or mouse)
-
Synthesized inhibitor stock solution in DMSO
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Cofactors: NADH, ATP, Coenzyme A
-
Substrate: Stearoyl-CoA
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated oleic acid)
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add assay buffer, cofactors, and the inhibitor solution (or DMSO for control).
-
Add liver microsomes to each well and pre-incubate for 10 minutes at 37 °C to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the substrate, Stearoyl-CoA.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37 °C. The reaction time should be within the linear range of product formation.[16]
-
Quench the reaction by adding cold ACN containing the internal standard. This stops the enzyme and precipitates proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples using an LC-MS/MS system to quantify the amount of product (Oleoyl-CoA) formed relative to the internal standard.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 5: Cell-Based SCD1 Activity Assay
Rationale: This assay evaluates the inhibitor's efficacy in a live-cell context, providing insights into its cell permeability, metabolic stability, and engagement with the target in its native environment. The human hepatocarcinoma cell line HepG2 is a standard model as it endogenously expresses SCD1.[17][18][19]
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM or DMEM with FBS)
-
Synthesized inhibitor stock solution in DMSO
-
Deuterium-labeled substrate (e.g., d₃₁-Palmitic acid or d₃₅-Stearic acid) complexed to BSA
-
Solvents for lipid extraction (e.g., Hexane:Isopropanol)
-
-
Procedure:
-
Seed HepG2 cells in 24-well or 96-well plates and grow to ~90% confluency.
-
Treat the cells with various concentrations of the synthesized inhibitor (or DMSO for vehicle control) in serum-free medium for 2-4 hours.
-
Add the deuterium-labeled fatty acid substrate to the medium and incubate for an additional 4-6 hours.
-
Lipid Extraction: Aspirate the medium and wash the cells with cold PBS. Lyse the cells and extract total lipids using a suitable solvent system (e.g., Hexane:Isopropanol 3:2).
-
Evaporate the solvent and saponify the lipid extract with NaOH in methanol/water to release the fatty acids.
-
Acidify and extract the fatty acids into hexane.
-
Evaporate the hexane and reconstitute the fatty acid sample in a suitable solvent for LC-MS analysis.
-
Analysis: Use LC-MS to measure the levels of the deuterated saturated substrate (e.g., d₃₁-Palmitic acid) and its corresponding monounsaturated product (e.g., d₃₁-Palmitoleic acid).[19]
-
Data Analysis: Calculate the desaturation index (DI) as the ratio of product to (product + substrate). Determine the EC₅₀ value by plotting the percent reduction in the DI against the inhibitor concentration.
-
| Assay Type | Purpose | Typical Model | Endpoint |
| In Vitro Enzyme Assay | Determine intrinsic potency | Liver Microsomes | IC₅₀ (nM to µM) |
| Cell-Based Assay | Evaluate cellular efficacy & permeability | HepG2 Cells | EC₅₀ (nM to µM) |
| Table 2: Comparison of biological assays for SCD1 inhibitor evaluation. |
Conclusion
This application note outlines a comprehensive and validated workflow for the development of novel SCD1 inhibitors, starting from the versatile precursor, methyl 1-methyl-1H-pyrazole-3-carboxylate . The described protocols for synthesis, characterization, and biological evaluation provide a robust framework for researchers in drug discovery. The modular nature of the synthetic route allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics targeting metabolic diseases and cancer.
References
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Manni, S., et al. (2022). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. MDPI. [Link]
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Flowers, M. T., & Ntambi, J. M. (2017). INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM. PMC. [Link]
-
Patsnap Synapse. (2024). What are SCD1 inhibitors and how do they work?. Patsnap. [Link]
-
Liu, X., et al. (2011). Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress. PMC. [Link]
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Wikipedia. Stearoyl-CoA 9-desaturase. Wikipedia. [Link]
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Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. [Link]
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Common Organic Chemistry. Amine to Amide (Coupling) - HATU. commonorganicchemistry.com. [Link]
-
RSC Publishing. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC. [Link]
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Mayo Clinic. SCD1 is a Novel Molecular Target in Human Carcinomas. Mayo Clinic Research. [Link]
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Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
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Mayo Clinic. (2014). Novel SCD1 inhibitors for treatment of cancer. Grantome. [Link]
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Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
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Aahman, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]
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Nale, D., et al. (2020). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. PMC. [Link]
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Khan, I., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
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Zhang, Y., et al. (2020). Synthesis, characterization, nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. [Link]
-
Li, J., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]
-
Lather, V., et al. (2025). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. [Link]
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Zhao, L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. [Link]
-
Teran-Garcia, M., et al. (2007). Compartmentalization of stearoyl-coenzyme A desaturase 1 activity in HepG2 cells. PubMed. [Link]
-
Yu, B., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Semantic Scholar. [Link]
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PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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de Oliveira, K., et al. (2018). Inhibition of SCD1 inhibition in HepG2 cells reduces survival through the increase of SFA and reduction of MUFA. ResearchGate. [Link]
-
Agilent. (2022). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Stearoyl-Coenzyme A Desaturase (SCD). Agilent Technologies. [Link]
-
Li, J., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. PubMed. [Link]
-
Paton, C. M., & Ntambi, J. M. (2014). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. PMC. [Link]
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Caming Pharmaceutical Ltd. 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0. Caming. [Link]
-
Ntambi, J. M. (2004). Biochemical and physiological function of stearoyl-CoA desaturase. PMC. [Link]
-
Mas, S., et al. (2016). LC-MS untargeted metabolomic analysis of drug-induced hepatotoxicity in HepG2 cells. Wiley Online Library. [Link]
-
Sharma, P., et al. (2024). LC-MS profiling and cytotoxic activity of Angiopteris helferiana against HepG2 cell line: Molecular insight to investigate anticancer agent. PubMed. [Link]
-
Tatay, E., et al. (2024). Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve yields in this important synthetic process. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to methyl 1-methyl-1H-pyrazole-3-carboxylate?
There are two predominant strategies for synthesizing this molecule:
-
Direct Cyclocondensation: This is a one-step approach involving the reaction of methylhydrazine with a 1,3-dicarbonyl equivalent, such as methyl 2,4-dioxobutanoate or a related α,β-unsaturated ester. This method is atom-economical but often faces significant challenges with regioselectivity.[1][2]
-
Stepwise N-Methylation: This two-step route first involves the synthesis of the parent methyl 1H-pyrazole-3-carboxylate, typically from the reaction of a 1,3-dicarbonyl compound with hydrazine.[3] The subsequent step is the N-alkylation of the pyrazole ring with a methylating agent like methyl iodide or dimethyl sulfate.[4][5] This approach can offer better control over regioselectivity but adds a step to the overall process.
Q2: Why is regioselectivity the most critical challenge in this synthesis?
Regioselectivity is a major hurdle because both nitrogen atoms in the pyrazole precursor ring are nucleophilic, and the starting materials can be unsymmetrical.
-
In the direct cyclocondensation with methylhydrazine, the unsymmetrical dicarbonyl compound can be attacked by either nitrogen of the methylhydrazine, leading to a mixture of the desired methyl 1-methyl-1H-pyrazole-3-carboxylate and the undesired regioisomer, methyl 1-methyl-1H-pyrazole-5-carboxylate.
-
In the stepwise N-methylation , the unsubstituted pyrazole ring exists as a mixture of tautomers. Alkylation can occur on either nitrogen atom, again leading to a mixture of N1 and N2 methylated products.[4][6]
These regioisomers often have very similar physical properties, making their separation by standard techniques like column chromatography or recrystallization extremely difficult and often resulting in significant yield loss.
Q3: What are the most common sources of low yield, aside from poor regioselectivity?
Low yields can often be traced back to several factors:
-
Incomplete Reactions: Sub-optimal reaction conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate solvent, can lead to a significant amount of unreacted starting material.
-
Side Reactions: Hydrazines can be unstable and may decompose, especially at elevated temperatures, leading to colored impurities.[7] The 1,3-dicarbonyl starting materials can also undergo self-condensation or other side reactions.
-
Difficult Workup and Purification: Product loss during extraction, washing, and purification steps is common, especially if emulsions form or if the product has some water solubility. The previously mentioned difficulty in separating isomers is a primary cause of purification-related yield loss.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low or No Product Formation
Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of an oily, dark substance. What went wrong?
A: This common issue often points to product degradation or loss during workup, or the formation of soluble side-products.
Initial Checks & Causality:
-
Hydrazine Quality: Phenylhydrazine and methylhydrazine can oxidize on storage, turning yellow or red.[7] These oxidized impurities can catalyze side reactions. Consider purifying your hydrazine by distillation before use.
-
Reaction Temperature: The Knorr pyrazole synthesis, a classic method, involves the condensation of hydrazines with 1,3-dicarbonyls.[8] While heating can drive the reaction to completion, it can also promote the degradation of the hydrazine and lead to tar-like byproducts. If possible, run the reaction at a lower temperature for a longer time.
-
Workup pH: Ensure your workup procedure effectively neutralizes any acid or base catalysts. Pyrazole rings are generally stable, but the ester functionality could be susceptible to hydrolysis under harsh acidic or basic conditions, especially if heated during solvent evaporation.
-
Aqueous Extraction: If your product has some polarity, it may be partially lost to the aqueous layer during extractions. Try re-extracting the aqueous layers with a different organic solvent (e.g., ethyl acetate) or reduce the number of water washes if possible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield issues.
Problem Area 2: Poor Regioselectivity (Isomer Formation)
Q: My ¹H NMR spectrum clearly shows a mixture of two regioisomers. How can I synthesize the desired 1-methyl-1H-pyrazole-3-carboxylate isomer selectively?
A: This is the core challenge of this synthesis. Improving regioselectivity requires a strategic choice of either the cyclocondensation solvent or the N-methylation conditions.
Strategy 1: Optimizing the Direct Cyclocondensation
The key is to control which nitrogen atom of methylhydrazine initiates the cyclization. Research has shown that the choice of solvent has a dramatic effect on this selectivity.
Causality: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can form strong hydrogen bonds. They are believed to stabilize the key intermediate that leads to the desired 1,3-isomer over the 1,5-isomer. In contrast, traditional solvents like ethanol often give poor selectivity.[9]
Data Summary: Effect of Solvent on Regioselectivity
| Solvent | Typical Regioisomer Ratio (1,3- : 1,5-) | Reference |
| Ethanol (EtOH) | ~2:1 to 4:1 | [9] |
| 2,2,2-Trifluoroethanol (TFE) | >20:1 | [9] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >97:3 |
Recommendation: Replace ethanol with TFE or HFIP as your reaction solvent. While more expensive, the significant improvement in regioselectivity drastically simplifies purification and boosts the isolated yield of the correct isomer.
Strategy 2: Optimizing the Stepwise N-Methylation
If you choose the two-step path, the challenge is to selectively methylate the N1 position of methyl 1H-pyrazole-3-carboxylate. The outcome is highly dependent on the base, solvent, and methylating agent.
Causality: The regioselectivity of N-alkylation is a complex interplay of steric and electronic factors. Sterically bulky reagents tend to favor methylation at the less hindered nitrogen. Recently, α-halomethylsilanes have been introduced as "masked" methylating reagents. They are sterically demanding, leading to highly selective alkylation at the N1 position. The silyl group is then easily removed in a subsequent step.[10]
Recommendation: For highest N1 selectivity, traditional methods using methyl iodide with bases like K₂CO₃ or NaH can be effective but may still yield isomer mixtures.[11] For superior and more reliable selectivity, consider using a modern masked methylating agent.[10][12]
Caption: Synthetic routes and points of regioisomer formation.
Problem Area 3: Purification Challenges
Q: My column chromatography is not separating the two regioisomers. What can I do?
A: This is a common outcome due to the isomers' similar polarities.
Solutions:
-
Re-optimize Synthesis: The most effective solution is often to avoid the problem. Use the methods described above (e.g., fluorinated solvents) to generate a crude product with a high isomeric ratio (>95:5), which can often be purified by a single recrystallization or a simple silica plug filtration.
-
Advanced Chromatography: If you must separate a mixture, consider alternative techniques. Supercritical fluid chromatography (SFC) or using different stationary phases in HPLC (e.g., cyano- or phenyl-bonded phases) can sometimes provide the necessary selectivity that silica gel lacks.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with very different physical properties, allowing for easy separation. This is a less common and more complex approach.
Experimental Protocols
Protocol 1: High-Regioselectivity Direct Synthesis using TFE
This protocol is adapted from methodologies that leverage fluorinated alcohols to maximize regioselectivity.[9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl precursor (e.g., methyl 2,4-dioxobutanoate, 1.0 eq).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to create a 0.2-0.5 M solution.
-
Reagent Addition: Add methylhydrazine (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, which should be highly enriched in the desired isomer, can be further purified by flash chromatography or recrystallization.
Protocol 2: Stepwise Synthesis via N-Methylation
This protocol outlines the second step of the two-step synthesis.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF or THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back down to 0 °C and add methyl iodide (MeI, 1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to separate the regioisomers.
References
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health (NIH).
- Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Pyrazole synthesis. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
- Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate.
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).
- Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Knorr Pyrazole Synthesis advice. Reddit.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed.
- Organic Syntheses Procedure. Organic Syntheses.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
- Synthesis of Pyrazoles via Electrophilic Cyclization. ACS Publications.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
- synthesis of pyrazoles. YouTube.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar.
- One-pot synthesis of pyrazole. Chemistry Stack Exchange.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology.
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Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity, a common hurdle in the synthesis of unsymmetrically substituted pyrazoles. The formation of regioisomeric mixtures is a significant issue, as different isomers can exhibit vastly different pharmacological, toxicological, and material properties[1]. Controlling the reaction to yield a single, desired isomer is paramount for efficient drug development and materials science research.
This document provides in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting protocols. We will delve into the causality behind experimental choices to empower you to solve regioselectivity challenges in your own work.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in pyrazole synthesis and why is their formation a problem?
A1: Regioisomers are structural isomers that arise when a chemical reaction can yield products with the same molecular formula but different arrangements of substituents on the molecular framework. In the context of the classical Knorr pyrazole synthesis, this occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine[2][3][4]. The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two competing reaction pathways, potentially forming two distinct pyrazole regioisomers[1][5].
The formation of a specific regioisomer is critical because biological activity is highly dependent on the precise three-dimensional arrangement of functional groups. A desired isomer may be a potent therapeutic agent, while the other could be inactive or even toxic[1]. Therefore, controlling regioselectivity is essential for efficacy and safety, and it also prevents the need for costly and often difficult separation steps downstream[6].
Caption: The fundamental regioselectivity challenge in Knorr pyrazole synthesis.
Q2: What are the primary factors that control regioselectivity in the reaction between a 1,3-dicarbonyl and a hydrazine?
A2: The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these allows you to manipulate the reaction in your favor. The key factors are:
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is crucial. An electron-withdrawing group (e.g., -CF₃) increases the electrophilicity of the adjacent carbonyl carbon, making it the preferential site for the initial nucleophilic attack by the hydrazine[1][2].
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile. The initial attack will preferentially occur at the less sterically hindered carbonyl group[2].
-
Reaction Conditions:
-
Solvent: This is one of the most powerful tools at your disposal. Standard solvents like ethanol often give poor selectivity[6]. However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring one isomer by over 95:5[1][6]. These solvents are thought to operate by selectively solvating and stabilizing key intermediates in one reaction pathway over the other. Deep eutectic solvents (DESs) are also emerging as highly effective and sustainable options[7][8].
-
pH (Acid/Base Catalysis): The acidity or basicity of the medium can significantly influence the outcome. Under acidic conditions, the hydrazine can be protonated, altering the relative nucleophilicity of its two nitrogen atoms[1][5]. The reaction is often catalyzed by a small amount of acid[9].
-
Temperature: Temperature can determine whether the reaction is under kinetic (lower temperature, faster-forming product dominates) or thermodynamic (higher temperature, more stable product dominates) control, which can affect the final isomer ratio[1].
-
Caption: Key factors governing regioselectivity in pyrazole synthesis.
Q3: I've run my reaction and have a mixture of products. How can I determine the structures and the isomeric ratio?
A3: Unambiguous structural characterization is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose[10].
-
1D NMR (¹H and ¹³C): In most cases, the two regioisomers will have distinct ¹H and ¹³C NMR spectra. You can determine the ratio of the two products by integrating characteristic, well-resolved peaks in the ¹H NMR spectrum that are unique to each isomer[11].
-
2D NMR (NOESY): For definitive proof of structure, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard[1]. This experiment detects protons that are close to each other in space (typically < 5 Å). A cross-peak between a proton on the N-substituent (e.g., the N-CH₃ or N-Aryl protons) and a proton on the pyrazole ring (e.g., the C5-H) provides an undeniable link, confirming which substituent is adjacent to which nitrogen[1][12].
For a detailed methodology, see Protocol 2: Characterization of Regioisomers using 2D NMR (NOESY) below.
Q4: What are the most effective methods for separating pyrazole regioisomers if the reaction cannot be made fully selective?
A4: While optimizing the reaction for a single isomer is always the primary goal, sometimes separation is unavoidable.
-
Silica Gel Column Chromatography: This is the most common and generally effective method for separating pyrazole regioisomers[12][13]. The success of the separation depends on the difference in polarity between the two isomers. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) is the first step to finding optimal separation conditions[14].
-
Recrystallization: If the isomers have sufficiently different solubilities and one is produced in significant excess, fractional recrystallization can be an effective and scalable purification method. This often requires screening various solvents to find one where the major isomer is sparingly soluble at low temperatures while the minor isomer remains in the mother liquor.
A general procedure for chromatographic separation is provided in Protocol 3: Separation of Regioisomers by Column Chromatography .
In-Depth Troubleshooting Guide
Problem: My reaction yields a nearly 1:1 mixture of regioisomers with poor selectivity.
This is a common issue when using standard conditions, such as running the reaction in ethanol at room temperature or reflux[15]. To resolve this, a systematic optimization of reaction conditions is necessary.
Root Cause Analysis & Corrective Actions
The lack of selectivity indicates that the energy barriers for the two competing reaction pathways are very similar under your current conditions. The goal is to alter the reaction environment to favor one pathway significantly over the other.
Caption: A workflow for troubleshooting poor regioselectivity.
Solution 1: Leverage Solvent Effects
Causality: As discussed, fluorinated alcohols like TFE and HFIP have a profound ability to direct the regiochemical outcome of the reaction[6]. They are more polar and have stronger hydrogen-bond donating abilities than ethanol. This allows them to selectively stabilize the charged intermediates and transition states of one pathway, lowering its activation energy and making it the dominant route[6]. For substrates with trifluoromethyl groups, using TFE or HFIP can switch the selectivity from poor to excellent, often favoring the formation of the 3-CF₃ pyrazole isomer[6].
Action: Switch the solvent from ethanol or methanol to 2,2,2-trifluoroethanol (TFE). If selectivity is still not optimal, move to the more aggressive 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Often, these reactions proceed efficiently at room temperature.
See Protocol 1 for a detailed experimental procedure.
Solution 2: Control the Reaction pH
Causality: The initial step of the reaction is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The relative nucleophilicity of the two nitrogens in a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is different. The reaction pH can influence this by protonating the more basic nitrogen, effectively deactivating it and forcing the reaction to proceed through the other nitrogen atom[1][5]. Mild acidic conditions (e.g., a catalytic amount of acetic acid) are often sufficient to guide the reaction.
Action:
-
If your reaction is run under neutral conditions, add a catalytic amount of a weak acid like acetic acid (e.g., 0.1 equivalents).
-
Conversely, if the reaction is acidic, consider using a base. For instance, some regioselective syntheses are mediated by strong bases like potassium tert-butoxide (t-BuOK)[16].
-
Monitor the reaction by TLC or LCMS to assess the impact on the isomer ratio.
Data Summary: The Impact of Solvent on Regioselectivity
The following table summarizes literature data on the reaction of a 1-aryl-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, demonstrating the powerful effect of solvent choice.
| Entry | R¹ | R² | Hydrazine | Solvent | Temp (°C) | Isomer Ratio (A:B) | Reference |
| 1 | Aryl | CF₃ | Methylhydrazine | EtOH | 25 | ~50:50 | [6] |
| 2 | Aryl | CF₃ | Methylhydrazine | TFE | 25 | 85:15 | [6] |
| 3 | Aryl | CF₃ | Methylhydrazine | HFIP | 25 | 97:3 | [6] |
Isomer A: N-methyl adjacent to R¹. Isomer B: N-methyl adjacent to R² (CF₃).
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from established methods demonstrating improved regioselectivity[6].
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE (or HFIP) to a concentration of approximately 0.1-0.5 M.
-
Begin stirring the solution at room temperature (20-25 °C).
-
Add the substituted hydrazine (1.1 eq) to the solution dropwise over 5 minutes.
-
Monitor the reaction progress using TLC or LC-MS. These reactions are often complete within 1-4 hours at room temperature.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Characterization of Regioisomers using 2D NMR (NOESY)
This protocol provides the general steps for unambiguous structure determination of pyrazole regioisomers[1][10].
Materials:
-
Purified sample of the pyrazole isomer mixture or isolated isomers (5-10 mg)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (a higher field, e.g., 400 MHz or above, is recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole sample in 0.6-0.7 mL of deuterated solvent in a clean NMR tube. Ensure the sample is fully dissolved.
-
Acquire 1D Spectra: First, acquire standard ¹H and ¹³C spectra to identify the chemical shifts of all protons and carbons.
-
Set up the NOESY Experiment:
-
Use a standard pulse program for a 2D NOESY experiment (e.g., noesygpph on Bruker systems).
-
Set the mixing time (d8) to a value appropriate for small molecules, typically in the range of 500-800 ms. A good starting point is the average T1 relaxation time of the protons of interest.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. This can take several hours.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Look for key cross-peaks. For example, in a 1-methyl-3-aryl-5-CF₃-pyrazole vs. 1-methyl-5-aryl-3-CF₃-pyrazole mixture:
-
An NOE correlation between the N-CH₃ protons and the protons of the C5-aryl group will confirm the 1-methyl-5-aryl-3-CF₃ isomer.
-
An NOE correlation between the N-CH₃ protons and the C5-H (if present) or lack of correlation to the aryl group would suggest the other isomer.
-
-
Protocol 3: Separation of Regioisomers by Column Chromatography
This protocol provides a general guideline for the separation of pyrazole regioisomers[1][12][13].
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent system (e.g., mixture of hexanes and ethyl acetate), determined by prior TLC analysis
-
Collection tubes or fraction collector
Procedure:
-
Determine Eluent System: Using TLC, test various solvent mixtures (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a system that gives good separation (ΔRf > 0.15) between the two isomer spots.
-
Prepare the Column: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent mixture. Ensure the silica bed is well-settled and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with the chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which fractions contain the pure products.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated regioisomers.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity . UAB Barcelona. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Google Scholar.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins . Organic-chemistry.org. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . RSC Publishing. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles . PMC - NIH. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . PMC - NIH. [Link]
-
Recent Advances in the Regioselective Synthesis of Pyrazoles . Ingenta Connect. [Link]
-
Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles . PubMed. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . PMC - NIH. [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity . UAB Barcelona. [Link]
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . ResearchGate. [Link]
-
Knorr Pyrazole Synthesis . ResearchGate. [Link]
-
How to separate these regioisomers? . Reddit. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . MDPI. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Letters - ACS Publications. [Link]
-
Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model . ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PubMed Central. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . PMC - NIH. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) . Thieme Connect. [Link]
-
synthesis of pyrazoles . YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
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- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
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- 16. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Pyrazole Cyclocondensation Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of pyrazole cyclocondensation. We provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you optimize your reaction conditions and achieve high yields and purity. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices.
Part 1: Troubleshooting Guide for Pyrazole Cyclocondensation
This section addresses specific issues you may encounter during your experiments. Each problem is followed by probable causes and actionable solutions.
Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
A: Low or no yield is a common issue that can stem from several factors, from reagent quality to reaction conditions.
Probable Causes & Recommended Solutions:
-
Poor Reagent Quality:
-
Hydrazine Instability: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine for best results.[1]
-
Starting Material Purity: Impurities in your 1,3-dicarbonyl compound or other starting materials can inhibit the reaction. Verify purity by NMR or other analytical methods before starting.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may be too cold, preventing the reaction from initiating, or too hot, causing decomposition of starting materials or products.[1] For many standard syntheses, refluxing in a solvent like ethanol is a good starting point.[2] However, some modern catalytic systems operate efficiently at room temperature.[3] Experiment with a temperature gradient to find the sweet spot.
-
Reaction Time: The reaction may not have run to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] Spot the reaction mixture alongside your starting materials to observe the consumption of reactants and the formation of the product.[1]
-
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios of reactants. A slight excess of one reagent (often the hydrazine) can sometimes drive the reaction to completion, but a large excess can complicate purification.
-
Atmospheric Conditions: Some intermediates or reagents can be sensitive to air or moisture. If you suspect sensitivity, try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A: Achieving high regioselectivity is a critical challenge, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][3] The reaction can produce two different pyrazole isomers.
Probable Causes & Recommended Solutions:
-
Solvent Choice: The solvent plays a crucial role in directing the initial nucleophilic attack.
-
Protic Solvents (e.g., Ethanol): Often used in classic Knorr synthesis, but can lead to poor regioselectivity.[4]
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to significantly improve regioselectivity in favor of a single isomer.[4] The reaction can often be run at room temperature in these solvents.[3][4]
-
-
Catalyst Influence: The choice of acid or metal catalyst can influence the reaction pathway.
-
Acid Catalysis: Adding a catalytic amount of a strong acid like HCl can accelerate the dehydration steps and may improve selectivity.[4]
-
Lewis Acid Catalysts: Catalysts like Silver Triflate (AgOTf) have been shown to provide excellent regioselectivity and high yields, even at room temperature.[2][3]
-
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction. Larger groups will favor positions that minimize steric clash.
Decision Tree for Improving Regioselectivity
Caption: A decision workflow for troubleshooting poor regioselectivity.
Q3: I'm having difficulty purifying my final pyrazole product. What are the best practices?
A: Purification can be challenging due to the formation of regioisomers, residual hydrazine, or the physical properties of the product itself.[1]
Probable Causes & Recommended Solutions:
-
Presence of Unreacted Hydrazine:
-
Acid-Base Extraction: Unreacted hydrazine and its salts are basic. Wash the organic layer of your workup with a dilute acid solution (e.g., 1M HCl) to protonate and remove these basic impurities into the aqueous layer.[1]
-
-
Separating Regioisomers:
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the solvent system is crucial.
-
Fractional Crystallization: If the isomers have different solubilities, you may be able to separate them by carefully choosing a recrystallization solvent.[1]
-
-
Product is an Oil or Low-Melting Solid:
-
Trituration: If the product fails to crystallize, try triturating the oil with a non-polar solvent like hexanes to induce solidification.[1]
-
Salt Formation: If the pyrazole is sufficiently basic, it can be crystallized as an acid addition salt.[5][6] This can be achieved by dissolving the crude product in a suitable solvent and adding an acid.[5][6]
-
-
Recrystallization Issues:
-
Finding the right solvent is key. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[1] A good recrystallization solvent is one in which your product is soluble at high temperatures but poorly soluble at low temperatures.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to optimizing pyrazole synthesis from the ground up.
Q4: How do I choose the best starting materials for my desired pyrazole?
A: The choice of precursors is the most fundamental decision and dictates the overall synthetic strategy. The most common approach is the cyclocondensation of a hydrazine with a 1,3-difunctional compound.[3][4]
-
1,3-Dicarbonyls (for Knorr Synthesis): This is the most traditional and versatile method. It allows for a wide variety of substituents on the final pyrazole ring.[3]
-
α,β-Unsaturated Carbonyls (Ketones/Aldehydes): Reacting these with hydrazines typically forms a pyrazoline intermediate first, which must then be oxidized to yield the aromatic pyrazole.[3][7]
-
Acetylenic Ketones: These can react with hydrazines to form pyrazoles directly, but often yield a mixture of regioisomers.[3]
-
1,3-Diols: In the presence of a suitable ruthenium catalyst, 1,3-diols can undergo a dehydrogenative condensation with hydrazines to provide pyrazoles.[8] This is a more modern and atom-economical approach.
Q5: What is the role of the catalyst and how do I select one?
A: Catalysts are typically used to increase the reaction rate and, in many cases, to control selectivity. The choice depends on the specific reaction and desired outcome.
| Catalyst Type | Example(s) | Typical Use Case & Mechanism | Reference(s) |
| Brønsted Acid | Acetic Acid, HCl, TsOH | Accelerates the nucleophilic attack and promotes the final dehydration step of the cyclocondensation. | [2][4] |
| Lewis Acid | AgOTf, LiClO₄, Nano-ZnO | Coordinates to a carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack. Can offer high yields and regioselectivity. | [2][3] |
| Transition Metal | Ru complexes, Pd complexes | Enables alternative pathways like dehydrogenative coupling from diols or cross-coupling reactions to build the pyrazole core. | [8] |
| **Iodine (I₂) ** | Molecular Iodine | Can act as a mild Lewis acid and an oxidant, promoting catalyst-free cyclizations under mild conditions. | [3] |
Q6: How does solvent choice impact the reaction?
A: The solvent can dramatically affect reaction rate, yield, and regioselectivity by influencing the solubility of reagents and stabilizing intermediates.
-
Ethanol: A common, inexpensive protic solvent. It's a good starting point for many reactions but may not provide optimal regioselectivity.[2][4]
-
Aprotic Dipolar Solvents (DMF, DMAc): As mentioned in the troubleshooting section, these are excellent for improving regioselectivity, often allowing reactions to proceed at lower temperatures.[4]
-
Eco-Friendly Solvents (PEG-400, DESs): Polyethylene glycol (PEG) and Deep Eutectic Solvents (DESs) are emerging as green alternatives that can promote high yields and offer easier workup.[9][10]
-
Solvent-Free: Some reactions, particularly under microwave irradiation, can be run without any solvent, which is an excellent green chemistry approach.[3]
Part 3: Key Experimental Protocols
Protocol 1: Classic Knorr Pyrazole Synthesis (General Procedure)
This protocol describes the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add ethanol as the solvent (typically 5-10 mL per mmol of the dicarbonyl).
-
Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Hydrazine Addition: Add hydrazine hydrate (1.0-1.1 eq) dropwise to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting dicarbonyl is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Knorr Synthesis Mechanism
Caption: The reaction pathway for the Knorr pyrazole synthesis.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Process for the purification of pyrazoles.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
- Various methods for the synthesis of pyrazole.
- Pyrazole synthesis. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Method for purifying pyrazoles.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Proposed mechanism for the cyclocondensation reaction between...
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent highlights in the synthesis and biological significance of pyrazole deriv
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of Pyrazole Esters
Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges encountered during the purification of pyrazole esters. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your purification strategies are both effective and scientifically sound.
Introduction: The Nuances of Pyrazole Ester Purification
Pyrazole esters are a critical class of compounds in medicinal chemistry and materials science. However, their synthesis is often accompanied by the formation of impurities such as regioisomers, unreacted starting materials, and various side products. The inherent basicity of the pyrazole ring and the reactivity of the ester functional group can further complicate purification. This guide provides a structured approach to troubleshooting these challenges, ensuring you can achieve the desired purity for your downstream applications.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification of pyrazole esters in a question-and-answer format.
Issue 1: My crude product contains a significant amount of a regioisomer that is difficult to separate.
Question: I've synthesized a pyrazole ester, and NMR analysis shows a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles). They have very similar Rf values on TLC, making separation by standard column chromatography challenging. What should I do?
Answer:
The co-elution of regioisomers is a frequent challenge in pyrazole chemistry, stemming from their similar polarities. Here’s a systematic approach to tackle this issue:
-
Chromatographic Optimization:
-
Solvent System Exploration: Do not rely on a single solvent system. A thorough screening of eluents with varying polarities and selectivities is crucial. For instance, transitioning from a standard hexane/ethyl acetate system to one containing dichloromethane or a small percentage of an alcohol like isopropanol can alter the interactions with the silica gel and improve separation.[1]
-
Isocratic vs. Gradient Elution: For closely eluting spots, a shallow gradient or even an isocratic elution with a finely tuned solvent ratio often provides better resolution than a steep gradient.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Neutral alumina can be effective, especially if your pyrazole ester is sensitive to the acidic nature of silica.[1] For more challenging separations, reversed-phase chromatography (C18) may offer a different selectivity profile.
-
-
Recrystallization:
-
If the regioisomers have different crystalline packing efficiencies, recrystallization can be a powerful purification method.[1][2] Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene), as well as solvent mixtures (e.g., ethanol/water, dichloromethane/hexane).[2]
-
-
Derivative Formation:
-
In some cases, temporarily converting the pyrazole ester into a derivative with a significant polarity difference can facilitate separation. After separation, the original functionality can be regenerated. This is a more advanced technique and should be considered when other methods fail.
-
Issue 2: My purified pyrazole ester is an oil and won't solidify.
Question: After column chromatography and removal of the solvent under high vacuum, my pyrazole ester remains a persistent oil. How can I induce crystallization?
Answer:
An oily product can be frustrating, but it doesn't necessarily mean your product is impure. This issue can arise from residual solvents, the intrinsic properties of the molecule, or the presence of impurities that inhibit crystallization.
-
Thorough Solvent Removal: Ensure all traces of solvent are removed. High-boiling point solvents like DMF or DMSO, if used in the reaction, can be particularly stubborn. Co-evaporation with a lower-boiling point solvent like toluene can help. Using a high-vacuum pump is essential.[1]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil.
-
Solvent Addition: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes, pentane) to the oil and triturate (repeatedly stir and grind with a spatula). This can sometimes "crash out" the solid.
-
Cooling: Place the sample in a refrigerator or freezer for an extended period.
-
-
Purity Reassessment: If the above methods fail, it's likely that impurities are preventing crystallization. Re-purification by column chromatography, perhaps with a different solvent system, may be necessary.
Issue 3: The pyrazole ester is colored, even after purification.
Question: My final product has a persistent yellow or brown hue. How can I decolorize it?
Answer:
Colored impurities are often highly conjugated molecules formed as byproducts. Here are several effective decolorization techniques:
-
Activated Charcoal Treatment: Dissolve the colored pyrazole ester in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-5% by weight), and stir or gently heat the mixture for a short period. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by filtering the solution through a pad of Celite®. The desired compound can then be recovered by recrystallization or evaporation of the solvent.[1]
-
Recrystallization: This is often the most effective method for removing colored impurities, as they may have different solubility profiles and remain in the mother liquor.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short column ("plug") of silica gel. The more polar, colored impurities will often be retained at the top of the silica, while your less polar product elutes.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazole esters?
A1: The most widely used methods are column chromatography on silica gel and recrystallization.[1] For volatile liquid pyrazole esters, distillation under reduced pressure is also a viable option. Acid-base extraction can be employed to remove acidic or basic impurities.[2][3][4]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system is determined by thin-layer chromatography (TLC) analysis. The goal is to find a solvent or mixture of solvents that provides good separation between your desired product and any impurities, with an Rf value for your product ideally between 0.2 and 0.4. A common starting point for pyrazole esters is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1][5]
Q3: My pyrazole ester seems to be degrading on the silica gel column. What can I do?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your column eluent and add a small amount of a base, such as triethylamine (typically 0.1-1% v/v), before packing the column.[2] This will neutralize the acidic sites on the silica.
-
Use neutral alumina: As an alternative stationary phase, neutral alumina is less acidic than silica gel and can be a good choice for base-sensitive compounds.
Q4: Can I use acid-base extraction to purify my pyrazole ester?
A4: Yes, but with caution. The pyrazole ring is basic and can be protonated by a strong acid. The ester group, however, is susceptible to hydrolysis under both acidic and basic conditions, especially with strong bases like sodium hydroxide.[4] If you need to remove an acidic impurity, a wash with a mild base like saturated aqueous sodium bicarbonate is generally safe.[3][4] To remove a basic impurity, a wash with a dilute acid (e.g., 1M HCl) can be used, but you risk protonating your pyrazole and partitioning it into the aqueous layer. Careful pH control and monitoring are essential.
Q5: What are the best analytical techniques to assess the purity of my final pyrazole ester?
A5: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, offering high resolution and the ability to detect and quantify even minor impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of your compound and identifying any impurities with distinct signals.[6][8]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your product and can help in identifying impurities.[6]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.[6]
Part 3: Experimental Protocols and Visualizations
Protocol 1: Flash Column Chromatography of a Pyrazole Ester
Objective: To purify a crude pyrazole ester from less polar and more polar impurities.
Materials:
-
Crude pyrazole ester
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture, optimized by TLC)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.[9]
-
-
Sample Loading:
-
Dissolve the crude pyrazole ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.[9]
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column.
-
Collect fractions in separate tubes.[9]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Pyrazole Ester
Objective: To purify a solid pyrazole ester by exploiting differences in solubility between the product and impurities.
Materials:
-
Crude solid pyrazole ester
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole ester is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualization: Workflow for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (n.d.). A Comparative Guide to Purity Confirmation of 3-Amino-5-(2-furyl)pyrazole by HPLC Analysis.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
- Reddit. (2022, May 2). Purification of Amino-Pyrazoles.
- BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl 1-methyl-1H-pyrazole-3-carboxylate
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of crude methyl 1-methyl-1H-pyrazole-3-carboxylate. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes.
I. Understanding the Compound and Potential Impurities
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound often synthesized for use as a building block in pharmaceutical and agrochemical research.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps.
Common Impurities:
-
Starting Materials: Unreacted reagents from the synthesis, such as hydrazines and dicarbonyl compounds.
-
By-products: Isomeric pyrazoles, products of side reactions, and decomposition products.[2]
-
Solvents: Residual solvents from the reaction and initial workup.
-
Reagents: Inorganic salts and acids or bases used in the synthesis.[3]
A crucial first step in any purification strategy is to characterize the crude material. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide valuable insights into the nature and quantity of impurities present.[4][5]
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses common purification challenges in a direct question-and-answer format, providing both the "why" and the "how" for each recommended protocol.
Q1: My crude product is a dark, oily residue. How can I effectively remove colored impurities and obtain a solid product?
A1: Oily residues often indicate the presence of polymeric by-products or highly colored impurities. A combination of charcoal treatment and recrystallization is typically effective.
Activated charcoal has a high surface area and can adsorb large, colored organic molecules. Recrystallization then separates the desired compound from remaining impurities based on differences in solubility.[6]
dot
Caption: Workflow for Decolorization and Recrystallization.
Detailed Protocol: Charcoal Treatment and Recrystallization
-
Solvent Selection: Choose a solvent in which methyl 1-methyl-1H-pyrazole-3-carboxylate is highly soluble when hot and sparingly soluble when cold. Common choices include ethanol, methanol, or ethyl acetate/hexane mixtures.[7][8]
-
Dissolution: In an Erlenmeyer flask, add the crude oil and the minimum amount of hot solvent required for complete dissolution.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the crude product's weight) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[8]
| Parameter | Recommendation | Rationale |
| Solvent Volume | Minimal amount for hot dissolution | Maximizes yield by minimizing product loss in the mother liquor. |
| Charcoal Amount | 1-2% w/w of crude product | Sufficient for decolorization without significant product adsorption.[6] |
| Cooling Rate | Slow cooling to room temperature | Promotes the formation of larger, purer crystals.[6] |
Q2: TLC analysis shows an impurity with a similar Rf value to my product. How can I separate these two compounds?
A2: When compounds have similar polarities, standard purification techniques may be insufficient. Flash column chromatography is the preferred method for separating compounds with close Rf values. [4][9]
Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their differential adsorption to the silica. By carefully selecting the solvent system, even compounds with slight differences in polarity can be resolved.
dot
Caption: Flash Column Chromatography Workflow.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) that provides a good separation between your product and the impurity (a ΔRf of at least 0.2 is ideal).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure to increase the flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze each fraction by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 1-methyl-1H-pyrazole-3-carboxylate.[4][10]
Q3: I suspect my crude product contains acidic or basic impurities. Is there a way to remove them without resorting to chromatography?
A3: Yes, acid-base extraction is a powerful and efficient technique for separating acidic or basic impurities from a neutral organic compound. [11][12]
This method exploits the differential solubility of acidic/basic compounds and their corresponding salts in aqueous and organic phases. By washing an organic solution of your crude product with an aqueous acid or base, you can selectively move the charged impurities into the aqueous layer.
dot
Caption: Acid-Base Extraction Logic.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude methyl 1-methyl-1H-pyrazole-3-carboxylate in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities. The protonated basic impurities will partition into the aqueous layer.[13]
-
Basic Wash: Separate the organic layer and then wash it with a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) to remove any acidic impurities. The deprotonated acidic impurities will move into the aqueous layer.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[11]
III. Frequently Asked Questions (FAQs)
Q: How can I confirm the purity of my final product? A: Purity should be assessed using multiple analytical techniques. A sharp melting point, a single spot on TLC in multiple solvent systems, and clean ¹H and ¹³C NMR spectra are strong indicators of high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[14][15]
Q: My compound seems to be degrading on the silica gel column. What can I do? A: Some compounds are sensitive to the acidic nature of silica gel. You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.[7] Alternatively, you can use a different stationary phase, such as alumina.
Q: I'm having trouble getting my compound to crystallize. What are some tricks to induce crystallization? A: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a "seed crystal" of the pure compound can also initiate crystallization. If the solution is too dilute, you can try slowly evaporating some of the solvent.[6][8]
Q: What is the expected appearance and melting point of pure methyl 1-methyl-1H-pyrazole-3-carboxylate? A: Pure methyl 1-methyl-1H-pyrazole-3-carboxylate is typically a white to off-white solid. While the exact melting point can vary slightly depending on the isomeric form and residual impurities, it is a key physical constant to measure for purity assessment. Literature values should be consulted for comparison.
IV. References
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
MDPI. (2019). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. PubChem. Retrieved from [Link]
-
MDPI. (2019). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Retrieved from
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubChem. Retrieved from [Link]
-
Owlcation. (n.d.). Acid base extraction flow chart. Retrieved from [Link]
-
Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from
-
Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Retrieved from
-
Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-3-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]
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- 3. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
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Technical Support Center: Scaling Up Methyl 1-Methyl-1H-pyrazole-3-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of methyl 1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. The following information is curated from established literature and practical experience to ensure scientific integrity and provide actionable solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate, providing quick and accessible answers to frequently encountered issues.
Q1: What are the most common synthetic routes to methyl 1-methyl-1H-pyrazole-3-carboxylate?
There are several established methods for the synthesis of pyrazole derivatives. For methyl 1-methyl-1H-pyrazole-3-carboxylate, the most prevalent routes involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2][3]
One common approach is the Knorr pyrazole synthesis, which utilizes a β-ketoester and a hydrazine.[2] Variations of this method are widely used due to the availability of starting materials and generally good yields. Another approach involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazine salts.[4] More recent methods also describe the synthesis from esters using tert-butoxide-assisted C-C(=O) coupling reactions.[5][6]
Q2: I am observing the formation of a regioisomer. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a significant challenge in the synthesis of asymmetrically substituted pyrazoles.[1][7] When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different pyrazole products can be formed.
To enhance regioselectivity, consider the following:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Polar protic solvents like methanol or ethanol often favor the formation of one isomer over the other.[8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the desired regioisomer.
-
Nature of the Hydrazine: The substituent on the hydrazine can have both electronic and steric effects that direct the cyclization.[8]
-
pH Control: Acid catalysis can affect the rate of the initial condensation and subsequent cyclization steps, potentially influencing the isomeric ratio.[9]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from incomplete reactions to product degradation. Here are some key areas to investigate:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.[2]
-
Side Reactions: Undesirable side reactions can consume starting materials or intermediates. Common side reactions in pyrazole synthesis include Michael addition.[8] The choice of solvent can be critical in minimizing these.[8]
-
Purity of Reagents: Ensure the purity of your starting materials, especially the hydrazine, which can be unstable.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: I am struggling with the purification of the final product. What are the recommended methods?
Purification of methyl 1-methyl-1H-pyrazole-3-carboxylate can be challenging due to the presence of isomers and other impurities.
-
Crystallization: This is often the most effective method for obtaining a high-purity product, especially on a larger scale.[10] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For smaller scales or to separate stubborn impurities, silica gel column chromatography is a viable option. A common eluent system is a mixture of hexane and ethyl acetate.[5]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.[11]
II. Troubleshooting Guide
This section provides a more in-depth, problem-and-solution format for specific issues that may arise during the scale-up of methyl 1-methyl-1H-pyrazole-3-carboxylate production.
Issue 1: Formation of an Inseparable Mixture of Regioisomers
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| NMR and/or LC-MS analysis shows two or more pyrazole products with the same mass. | Lack of regiocontrol during the cyclization step. | 1. Modify Solvent System: A systematic screen of solvents with varying polarities (e.g., toluene, dichloromethane, ethanol, acetic acid) should be performed. Protic solvents can facilitate proton transfer steps that may favor one cyclization pathway.[8] 2. Adjust Reaction Temperature: Run the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature to favor the thermodynamically more stable product. 3. Change the Base/Acid Catalyst: The choice and stoichiometry of the catalyst can influence the initial condensation and subsequent cyclization rates differently for the two regioisomeric pathways.[9] |
Issue 2: Poor Yield and/or Incomplete Reaction at Scale
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Reaction does not go to completion, even with extended reaction times. Significant amounts of starting material remain. | Inefficient mixing, poor heat transfer, or deactivation of reagents at larger scales. | 1. Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if solids are present. 2. Optimize Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor to ensure uniform heating. Localized overheating can lead to decomposition. 3. Reagent Addition Strategy: For exothermic reactions, consider a controlled, slow addition of one of the reagents to manage the temperature and minimize side reactions. |
Issue 3: Product Isolation and Purification Difficulties
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| The product oils out during crystallization or remains as an impure solid after multiple purification attempts. | Presence of impurities that inhibit crystallization or have similar solubility profiles. | 1. Anti-Solvent Crystallization: Dissolve the crude product in a good solvent and then slowly add a miscible "anti-solvent" in which the product is poorly soluble to induce crystallization. 2. Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can help remove them before crystallization. 3. pH Adjustment: The product's solubility may be pH-dependent. Adjusting the pH of the aqueous workup can help to remove acidic or basic impurities. |
III. Experimental Protocols & Methodologies
General Protocol for the Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
This protocol is a generalized procedure and may require optimization based on the specific starting materials and scale.
Step 1: Formation of the Intermediate A common synthetic route involves the reaction of a β-keto ester with N,N-dimethylformamide dimethyl acetal to form a β-enamine diketone.[12]
Step 2: Cyclization with Methylhydrazine The β-enamine diketone is then reacted with methylhydrazine to form the pyrazole ring.[13]
Detailed Protocol:
-
To a solution of the appropriate β-keto ester in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and add a solution of methylhydrazine.
-
The reaction mixture is then heated to reflux.[14] The progress of the cyclization should be monitored.
-
After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.
Analytical Characterization
The structure and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and isomeric purity.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
IV. Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
Key Steps in Pyrazole Synthesis
Caption: Generalized workflow for pyrazole ester synthesis.
V. References
-
Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from
-
ResearchGate. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from
-
Royal Society of Chemistry. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Retrieved from
-
National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from
-
Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from
-
Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Retrieved from
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from
-
Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Retrieved from
-
Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from
-
PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Methyl 1H-pyrazole-3-carboxylate, 97%, Thermo Scientific Chemicals. Retrieved from
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from
-
ResearchGate. (2008). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from
-
ResearchGate. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from
-
Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 1H-pyrazole-3-carboxylate AldrichCPR. Retrieved from
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from
-
MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid | Intermediate of SCD1/5 Inhibitor. Retrieved from
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- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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Technical Support Center: Preventing Byproduct Formation in Pyrazole N-Methylation
Welcome to the Technical Support Center for Pyrazole N-Methylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole N-methylation reactions, with a focus on preventing the formation of unwanted byproducts, particularly regioisomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity - My reaction produces a mixture of N1 and N2 methylated pyrazoles.
Question: Why am I getting a mixture of N1 and N2 isomers, and how can I improve the selectivity for my desired product?
Answer: The formation of a mixture of N1 and N2 methylated pyrazoles is a common challenge and arises from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1] The final isomeric ratio is a delicate balance of steric and electronic factors of your substrate and reagents, as well as the reaction conditions.[2][3] Here’s how you can troubleshoot this issue:
1. Assess Steric Hindrance:
-
Substrate: If your pyrazole has substituents at the C3 and C5 positions, the incoming methyl group will preferentially attack the less sterically hindered nitrogen. For N1-selectivity, a bulkier substituent at the C3 position is desirable.
-
Reagent: Employing a sterically demanding methylating agent can significantly enhance selectivity for the less hindered nitrogen (typically N1). Traditional reagents like methyl iodide or dimethyl sulfate often provide poor selectivity.[2] A highly effective modern approach is the use of α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as "masked" methylating reagents. These bulky reagents show high preference for the N1 position, and the silyl group is subsequently cleaved to yield the N-methyl pyrazole.[2][4][5][6]
2. Optimize Reaction Conditions:
-
Solvent Choice: The solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity of pyrazole formation, which can be extrapolated to N-alkylation reactions.[7]
-
Base and Counter-ion: The choice of base can alter the nucleophilicity of the pyrazole anion and influence the site of methylation.[8] Common bases include potassium carbonate, sodium hydride, and potassium bis(trimethylsilyl)amide (KHMDS). The cation can also play a role in coordinating to the pyrazole nitrogens, thereby directing the alkylation.
3. Consider a Protecting Group Strategy:
If optimization of steric and reaction conditions fails to provide the desired selectivity, a protecting group strategy can be employed. This involves selectively protecting one of the nitrogen atoms, performing the methylation, and then deprotecting to obtain the desired isomer.[9]
Issue 2: Low Reaction Yield or Incomplete Conversion.
Question: My reaction has low yield or stalls, leaving unreacted starting material. What are the potential causes and how can I improve the conversion?
Answer: Low yields in pyrazole N-methylation can stem from several factors, from suboptimal reaction conditions to side reactions.
1. Re-evaluate Your Base and Reaction Temperature:
-
Base Strength: The pKa of the pyrazole NH is typically in the range of 2-3, so a sufficiently strong base is required for deprotonation. If you are using a weak base like potassium carbonate, you may need to increase the reaction temperature.[10] For more sensitive substrates, stronger bases like sodium hydride (NaH) or KHMDS at lower temperatures might be more effective.[11]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation and decomposition. If you suspect thermal instability of your substrate or product, consider running the reaction at a lower temperature for a longer duration.
2. Check the Purity of Your Reagents and Solvent:
-
Water Content: N-methylation reactions are often sensitive to moisture, which can quench the base and hydrolyze the methylating agent. Ensure you are using anhydrous solvents and that your pyrazole starting material is dry.
-
Methylating Agent Quality: Methylating agents like methyl iodide can degrade over time. It is advisable to use a fresh bottle or purify it before use.
3. Potential Side Reactions:
-
Over-methylation: With highly reactive methylating agents, there is a possibility of forming a quaternary pyrazolium salt, especially if the product is not promptly worked up.
-
Reaction with Solvent: Some solvents can react with the reagents. For example, in some cases, dimethyl sulfoxide (DMSO) itself can act as a methylating agent, though this usually requires specific conditions like the presence of formic acid.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for pyrazoles and what are their pros and cons?
A1: The choice of methylating agent is crucial for the success of your reaction. Here's a summary of common options:
| Methylating Agent | Pros | Cons |
| Methyl Iodide (MeI) | Highly reactive, commercially available. | Often gives poor regioselectivity, toxic.[2] |
| Dimethyl Sulfate (DMS) | Cost-effective, reactive. | Highly toxic and carcinogenic, often poor regioselectivity.[2][9] |
| Diazomethane (CH₂N₂) | Can give good yields. | Highly explosive and toxic, requires specialized handling. Can lead to a mixture of isomers.[13][14] |
| α-Halomethylsilanes | Excellent N1-regioselectivity, bench-stable reagents.[2][4][5][6] | Two-step process (alkylation then protodesilylation). |
Q2: How do electronic effects of substituents on the pyrazole ring influence methylation?
A2: Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the overall nucleophilicity of the nitrogen atoms, potentially slowing down the reaction. Conversely, electron-donating groups (EDGs) increase nucleophilicity. The position of these groups (C3, C4, or C5) can also subtly influence the relative nucleophilicity of N1 versus N2, thereby affecting the isomeric ratio.[3][15]
Q3: My reaction produced an inseparable mixture of N1 and N2 isomers. What are my options for separation?
A3: Separating N1 and N2 pyrazole isomers can be challenging due to their similar physical properties.[7][9] However, it is often achievable with careful chromatography.
-
Column Chromatography: This is the most common method. You may need to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and use a high-quality silica gel. Sometimes, a very long column or gradient elution is necessary.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide better resolution.
-
Crystallization: If one of the isomers is a solid and has a tendency to crystallize, you might be able to selectively crystallize it out of the mixture.
Q4: Can I predict which isomer will be major before running the reaction?
A4: A qualitative prediction can often be made based on steric effects.[2][4] The methyl group will generally add to the less sterically hindered nitrogen. For a more quantitative prediction, computational methods like Density Functional Theory (DFT) can be used to model the transition states for methylation at each nitrogen, but this requires specialized software and expertise.[16]
Experimental Protocols
Protocol 1: Highly N1-Selective Methylation using a Masked Methylating Agent
This protocol is adapted from methodology described for achieving high N1-selectivity using a sterically bulky α-halomethylsilane.[11]
Step 1: Alkylation
-
To a stirred solution of your 3-substituted pyrazole (1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO), add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv.) as a solution in THF.
-
Heat the mixture to 60 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane (1.5 equiv.).
-
Continue stirring at 60 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
Step 2: Protodesilylation
-
Cool the reaction mixture to room temperature.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (2.0 equiv.) in THF.
-
Add water (5.0 equiv.).
-
Stir the mixture at room temperature for 1-2 hours until the desilylation is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Reaction Scheme: N-Methylation of Pyrazole
Caption: General reaction scheme for pyrazole N-methylation leading to a mixture of N1 and N2 regioisomers.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting and improving the regioselectivity of pyrazole N-methylation.
Concept: Steric Hindrance Directs N1-Methylation
Caption: Steric hindrance from a C3 substituent disfavors attack at N2, promoting N1-methylation with a bulky reagent.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Dalton, D. M., et al. (2024). Development of regioselective N-methylpyrazole cyclizations using bayesian optimization. Abstracts of Papers of the American Chemical Society. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Ismail, M. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(22), 7983. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Reddit discussion on N-methylation of pyrazole. (2023). r/OrganicChemistry. [Link]
-
Pietracci, L., et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics, 42(12), 1495–1504. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
van Leusen, A. M., et al. (1973). Reactions of diazomethane with sulfonyl-activated double bonds. Tetrahedron Letters, 14(51), 5337-5340. [Link]
-
Al-Mousawi, S. M., et al. (2010). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2011(1), 194-230. [Link]
-
Petrikaite, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4991. [Link]
-
Parham, W. E., & Bleasdale, J. L. (1951). Heterocyclic Vinyl Ethers. XI. Reaction of Diazomethane with Nitroölefins. Journal of the American Chemical Society, 73(9), 4664–4665. [Link]
-
Radi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]
-
O'Hara, F., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(9), 5899-5917. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Leal, A. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]
-
Pietracci, L., et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N‑Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. UNICAM. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Yang, E., & Dalton, D. M. (2024). Supporting Information for N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Amazon S3. [Link]
-
Koryakov, V. I., et al. (2025). synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. ResearchGate. [Link]
-
Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5021. [Link]
-
Lulinski, S., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. The Journal of Organic Chemistry, 71(8), 3026-3033. [Link]
-
ResearchGate. (n.d.). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. [Link]
-
Li, H., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 14163-14166. [Link]
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Technical Support Center: Solvent Effects on the Regioselective Synthesis of Pyrazoles
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into overcoming the common challenges associated with controlling regioselectivity in pyrazole synthesis. This is not a rigid template, but a dynamic resource built on established chemical principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is the fundamental role of a solvent in determining the regioselectivity of pyrazole synthesis?
A: In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the Knorr synthesis), the solvent is not merely a medium but an active participant in directing the reaction's regiochemical outcome.[1][2] The reaction proceeds via nucleophilic attack of the hydrazine on one of the two distinct carbonyl carbons, followed by cyclization and dehydration.[1] The solvent's properties can preferentially stabilize one of the competing transition states over the other.
The key mechanisms of solvent influence are:
-
Hydrogen Bonding & Polarity: Protic solvents, like ethanol, can form hydrogen bonds with the carbonyl groups of the 1,3-dicarbonyl compound. This interaction can modulate the electrophilicity of the carbonyl carbons. More significantly, polar solvents can stabilize polar intermediates and transition states, influencing the kinetic favorability of one reaction pathway.[3]
-
Specific Interactions with Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are particularly effective at inducing high regioselectivity.[3] These solvents are strong hydrogen bond donors but poor acceptors and are non-nucleophilic. They are believed to activate the carbonyl group towards nucleophilic attack by the hydrazine without competing as a nucleophile themselves, unlike ethanol which can form hemiacetals. This leads to a cleaner reaction profile with a higher preference for a single regioisomer.[3]
Q2: I'm observing a nearly 1:1 mixture of regioisomers. What is the first troubleshooting step I should take?
A: Observing poor regioselectivity is a common issue, especially when the electronic and steric differences between the two carbonyls of the dicarbonyl substrate are minimal. The most powerful and often simplest first step is to change the solvent.[1] Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically shift the equilibrium to favor a single isomer.[3]
Q3: Beyond solvent, what other reaction parameters can I adjust to improve regioselectivity?
A: While solvent choice is paramount, other factors can be optimized:
-
Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid, p-TsOH) can alter the reaction pathway.[1][4] Protonation of a carbonyl group increases its electrophilicity, potentially directing the initial hydrazine attack.
-
Temperature: Adjusting the reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which may favor the formation of different isomers.[1]
-
Reactant Structure: While not a simple parameter change, the inherent steric and electronic properties of your substrates are the primary drivers. Bulky substituents near one carbonyl will naturally favor attack at the less hindered site.[1]
Part 2: Troubleshooting Guides & Field-Proven Insights
Scenario 1: Poor Regioselectivity in the Reaction of Methylhydrazine with a Fluorinated 1,3-Diketone
Problem: My reaction of methylhydrazine with 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione in ethanol is giving a nearly 1:1 mixture of the 3-CF₃ and 5-CF₃ pyrazole regioisomers. How can I synthesize the 3-CF₃ isomer selectively?
Causality: In ethanol, the two carbonyl groups of the diketone have similar reactivity towards methylhydrazine. Furthermore, ethanol is nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, leading to complex equilibria and low selectivity.[3]
Solution Workflow:
Sources
Technical Support Center: Separation of Substituted Pyrazole Regioisomers
Introduction: The Regioisomer Challenge in Pyrazole Synthesis
The synthesis of substituted pyrazoles, a cornerstone of many pharmaceutical and agrochemical research programs, frequently presents a significant challenge: the formation of regioisomeric mixtures.[1][2][3] When an unsymmetrically substituted 1,3-dicarbonyl compound reacts with a substituted hydrazine (a classic Knorr synthesis), the reaction can proceed via two different pathways, leading to isomers where substituents occupy different positions on the pyrazole ring (e.g., 1,3,5- versus 1,5,3-substitution).[1][4][5]
Because the biological activity, toxicity, and pharmacokinetic properties of these isomers can differ dramatically, their effective separation and unambiguous characterization are not merely procedural hurdles—they are critical for the success of a drug development campaign.[5] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of separating and identifying pyrazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole synthesis produce a mixture of regioisomers?
A1: Regioisomer formation is fundamentally a competition between two possible reaction sites. In the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[5] The final ratio of the two regioisomers is governed by a combination of factors:
-
Electronic Effects: Electron-withdrawing or donating groups on both reactants alter the electrophilicity of the carbonyl carbons, favoring attack at one site over the other.[4]
-
Steric Hindrance: Bulky substituents near a reaction site can impede the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[4]
-
Reaction Conditions: The choice of solvent, temperature, and pH can profoundly influence the regiochemical outcome.[5] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in certain cases compared to standard solvents like ethanol.[6]
Q2: What are the primary methods for separating pyrazole regioisomers?
A2: The three most common and effective techniques are column chromatography, High-Performance Liquid Chromatography (HPLC), and crystallization. The choice depends on the scale of the separation, the physical properties of the isomers, and the required purity.
| Technique | Pros | Cons | Best For |
| Column Chromatography | Inexpensive, scalable for large quantities (grams), widely available. | Lower resolution than HPLC, can be time-consuming and solvent-intensive. | Initial purification, large-scale separation (>100 mg). |
| HPLC | High resolution, excellent for difficult separations, fast method development, quantifiable.[7][8] | Expensive equipment, limited scalability (typically mg scale for preparative). | Baseline separation of very similar isomers, analytical purity checks, small-scale purification. |
| Crystallization | Potentially very high purity, scalable, cost-effective at large scales. | Highly dependent on isomer properties (solubility, crystal habit), can be difficult to develop.[9][10] | Purifying multi-gram to kilogram quantities when one isomer can be selectively crystallized. |
Q3: How can I definitively identify which regioisomer is which after separation?
A3: Unambiguous structural assignment is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While 1D ¹H and ¹³C NMR will show distinct signals for each isomer, 2D NMR techniques are the gold standard for confirmation.[11][12]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful method.[5] It identifies protons that are close to each other in space. A definitive NOESY correlation (cross-peak) between a proton on the N1-substituent (e.g., the N-CH₃) and a proton on the pyrazole ring (e.g., the C5-H) provides irrefutable proof of that isomer's connectivity.[13]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It can be used to piece together the carbon skeleton and confirm substituent placement.[12]
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you may encounter during your experiments.
Scenario 1: My regioisomers have very similar Rf values and co-elute during column chromatography.
-
Possible Cause: The chosen eluent system is not providing enough selectivity. The polarity might be correct for elution, but it doesn't sufficiently differentiate the interactions of the two isomers with the silica gel.
-
Recommended Actions:
-
Systematic TLC Screening: Before running a column, screen a wider range of solvent systems with TLC. Don't just vary the ratio of hexanes/ethyl acetate. Try introducing a third solvent to modulate selectivity. For example:
-
Hexanes/Dichloromethane/Ethyl Acetate
-
Toluene/Ethyl Acetate[14]
-
Hexanes/Acetone
-
-
Change the Primary Eluent: If ethyl acetate isn't working, switch to a different polar solvent like acetone or an ether (e.g., MTBE). These solvents have different hydrogen bonding capabilities and can alter the interaction with the silica surface and your compounds.
-
Shallow Gradient Elution: If you see any separation on TLC, a shallow gradient during the column run can resolve the peaks. Start with a mobile phase composition that keeps both spots near the baseline and slowly increase the polarity.
-
Consider a Different Stationary Phase: If silica gel fails, try alumina (basic or neutral) or reverse-phase flash chromatography (C18 silica), as the interaction mechanisms are different and may provide the needed selectivity.
-
Scenario 2: I can't achieve baseline separation of my isomers using reverse-phase HPLC.
-
Possible Cause: The mobile phase composition is suboptimal for resolution. Isocratic elution may not be sufficient.
-
Recommended Actions:
-
Optimize the Organic Modifier: If you're using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding properties of these solvents can significantly impact selectivity.[15]
-
Introduce an Isocratic Hold: If you observe partial separation with a gradient, try adding an isocratic hold segment at a low organic phase concentration before the main gradient ramp.[16] This allows the isomers to migrate more slowly at first, enhancing their separation before they are eluted.[16]
-
Adjust the Mobile Phase pH: If your pyrazole derivatives have acidic or basic functional groups, adjusting the pH of the aqueous portion of the mobile phase (using buffers like phosphate or formate) can change their ionization state and dramatically improve separation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, albeit at the cost of longer run times.
-
Scenario 3: My attempt at fractional crystallization gave a low yield or the resulting crystals were still an impure mixture.
-
Possible Cause 1 (Low Yield): The chosen solvent system is not ideal; the desired isomer remains too soluble even at low temperatures.[10]
-
Action: Find a solvent in which your compound is highly soluble when hot but poorly soluble when cold. If a single solvent doesn't work, use a binary system. Dissolve the mixture in a "good" solvent (e.g., dichloromethane or acetone) at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent like hexanes or water) until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly.[10]
-
Possible Cause 2 (Poor Purity): The cooling was too rapid, causing the undesired isomer to crash out along with the target compound. Spontaneous nucleation occurred before the solution was sufficiently enriched with the desired isomer.
-
Action (Seeding): The most effective way to improve purity is through seeding.[10][17] Once you have a tiny amount of the pure desired isomer (perhaps from a small-scale prep-HPLC run), add a single seed crystal to a supersaturated solution. The crystal will act as a template, promoting the selective growth of that isomer's crystal lattice.[17]
Visualization of Workflows
A logical workflow is essential for efficiently tackling a regioisomer separation problem.
Caption: Troubleshooting logic for poor chromatographic separation of regioisomers.
Detailed Experimental Protocols
Protocol 1: Method Development for Column Chromatography Separation
This protocol provides a general method for developing a separation using silica gel column chromatography.
-
TLC Analysis (Scouting):
-
Dissolve a small amount of the crude regioisomeric mixture in a suitable solvent (e.g., Dichloromethane).
-
Spot the mixture on at least 3-4 different TLC plates.
-
Develop each plate in a different solvent system. Start with common mixtures and vary both the components and ratios:
-
System A: Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1)
-
System B: Hexanes:Acetone (e.g., 9:1, 4:1, 2:1)
-
System C: Toluene:Ethyl Acetate (e.g., 19:1, 9:1, 4:1)
-
System D: Dichloromethane:Methanol (e.g., 99:1, 95:5)
-
-
Identify the solvent system that provides the largest difference in Rf (ΔRf) between the two isomer spots, with the lower spot having an Rf of ~0.2-0.3. This will be your starting eluent.
-
-
Column Packing (Slurry Method):
-
Choose a column with an appropriate diameter based on the amount of crude material.
-
Fill the column about halfway with the initial, weak eluent (e.g., Hexanes).
-
Weigh the required amount of silica gel (230-400 mesh) in a beaker and create a slurry by adding the weak eluent.
-
Pour the slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, which helps compact the silica bed. Add more eluent as needed, never letting the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution to create a dry powder (this is called "dry loading").
-
Gently add this powder to the top of the packed column bed.
-
Carefully add a layer of sand on top to prevent disruption of the bed during solvent addition.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system identified in Step 1.
-
If the spots are very close, use an isocratic elution (constant solvent ratio). If they are further apart or streaking, you can use a step or shallow gradient (slowly increasing the percentage of the more polar solvent).
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing.
-
-
Analysis and Combination:
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain only the pure desired isomer.
-
Remove the solvent under reduced pressure (rotary evaporator) to yield the purified regioisomer.
-
Protocol 2: Unambiguous Structure Determination by NOESY
This protocol outlines the general steps for confirming regioisomer identity using a 2D NOESY NMR experiment.
-
Sample Preparation:
-
Ensure your sample is pure. Impurities can complicate the spectrum.
-
Dissolve 5-10 mg of a single, purified regioisomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
The sample must be free of paramagnetic impurities. If necessary, filter the solution through a small plug of celite or silica in a pipette.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra first to assign the obvious signals.
-
Set up a 2D NOESY experiment on the NMR spectrometer.
-
A key parameter is the "mixing time" (d8). This is the time during which magnetization transfer (the NOE) occurs. A typical starting value is 500-800 ms. Your instrument operator can help optimize this.
-
The experiment may require several hours to acquire, depending on the sample concentration.
-
-
Data Processing and Interpretation:
-
Process the 2D data using the appropriate software (e.g., TopSpin, Mnova).
-
The resulting spectrum will have the 1D ¹H spectrum along both axes. The diagonal will show the main peaks.
-
Look for "cross-peaks" that are off the diagonal. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is physically close to the proton at δ₂.
-
The Key Correlation: For an N-substituted pyrazole, locate the chemical shift of the protons on the N-substituent (e.g., N-CH₃ or N-CH₂-Ph). Then, look for a cross-peak between that signal and a proton on the pyrazole ring. A correlation to the C5-H proton confirms the 1,5-regioisomer, while a correlation to the C3-H confirms the 1,3-regioisomer.
-
References
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health (NIH). [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
Interactions between pyrazole derived enantiomers and Chiralcel OJ. (n.d.). Queen's University Belfast. [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed. [Link]
-
Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. (n.d.). Queen's University Belfast. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health (NIH). [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. [Link]
-
How to separate these regioisomers? (2024). Reddit. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Can. J. Chem.[Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]
-
Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness.org. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. [Link]
-
A Simple Yet Effective Trick for Isomer Separation. (2025). Welch Materials. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ResearchGate. [Link]
- Process for crystallizing and separating different diisocyanate isomers. (n.d.).
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024). ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International. [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (n.d.). Journal of Chemical Technology and Metallurgy. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (NIH). [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. (2015). SciSpace. [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. [Link]
-
Development of a novel RP-HPLC method for the efficient separation of aripiprazole and its nine impurities. (2013). PubMed. [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
HPLC Troubleshooting Guide. (n.d.). YMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. mdpi.com [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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- 16. welch-us.com [welch-us.com]
- 17. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Pyrazole Ester Stability & Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and the challenges encountered during stability testing. This guide is designed to provide in-depth technical support, troubleshooting advice, and validated protocols for studying the degradation pathways of pyrazole esters under acidic conditions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental scientific questions regarding the stability and degradation of pyrazole esters in acidic environments.
Q1: What is the primary degradation pathway for a pyrazole ester under acidic conditions?
The principal degradation pathway for pyrazole esters in an acidic aqueous medium is acid-catalyzed hydrolysis . This reaction cleaves the ester bond, yielding the corresponding pyrazole carboxylic acid and an alcohol.[1][2] The reaction is reversible, meaning the ester can be reformed from the products, a process known as Fischer esterification.[2][3] To drive the reaction toward degradation, a large excess of water is typically used.[1]
The generally accepted mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺) from the acid.[1][3] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy (-OR) group of the original ester. This converts the alkoxy group into a good leaving group (an alcohol, R-OH).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product.[1]
Q2: Besides hydrolysis, are other degradation pathways possible for the pyrazole ring itself?
While ester hydrolysis is the most common pathway, the pyrazole ring itself is generally stable under many acidic conditions due to its aromatic character.[4] However, under harsh conditions (e.g., strong oxidizing acids or high temperatures), ring-opening or other side reactions could theoretically occur. The specific structure of the pyrazole and its substituents will ultimately determine its overall stability. For instance, some complex pyrazole-containing molecules, like omeprazole and lansoprazole, are known to degrade via pathways involving the entire molecular scaffold, especially in acidic media.[5][6][7]
Q3: How do substituents on the pyrazole ring and ester group affect the rate of acidic hydrolysis?
Substituents can significantly alter the rate of hydrolysis through electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring can increase the rate of hydrolysis. By pulling electron density away from the ester carbonyl, they make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can slow the reaction down.
-
Steric Hindrance: Bulky substituents near the ester group, particularly in the ortho position of an attached aryl ring or on the alcohol portion of the ester, can sterically hinder the approach of the water molecule.[8] This steric protection can dramatically decrease the rate of hydrolysis. This principle is sometimes used intentionally in drug design to improve the stability of ester-containing compounds.[9]
Q4: What is the impact of pH and temperature on the degradation rate?
As with most chemical reactions, the rate of acid-catalyzed hydrolysis is highly dependent on both pH and temperature.
-
pH: The reaction rate is directly proportional to the concentration of the acid catalyst (H₃O⁺). Therefore, a lower pH (higher acid concentration) will result in a faster degradation rate.[10]
-
Temperature: Increasing the temperature provides the necessary activation energy for the reaction, leading to a significant increase in the hydrolysis rate. Arrhenius kinetics can be used to quantify this relationship and predict degradation rates at different temperatures.
| Factor | Effect on Hydrolysis Rate | Rationale |
| Decreasing pH | Increases | Higher concentration of H₃O⁺ catalyst accelerates the initial protonation step.[1] |
| Increasing Temperature | Increases | Provides more thermal energy to overcome the reaction's activation energy barrier. |
| Steric Hindrance | Decreases | Physically blocks the nucleophilic water molecule from attacking the carbonyl carbon.[8] |
| Electron-Withdrawing Groups | Increases | Enhances the electrophilicity of the carbonyl carbon, making it a better target for attack. |
| Electron-Donating Groups | Decreases | Reduces the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental analysis of pyrazole ester degradation.
Problem: I'm seeing unexpected peaks in my HPLC/LC-MS analysis during a stability study.
-
Possible Cause 1: Side Reactions. Under your specific conditions (e.g., presence of certain buffers, high temperature), side reactions beyond simple hydrolysis may be occurring. Some pyrazole derivatives can undergo complex rearrangements or reactions with buffer components.[11]
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS/MS to determine the mass of the unknown peak. This can provide crucial clues about its structure (e.g., condensation product, ring-opened fragment).[12] Fragmentation patterns can help elucidate the structure of the degradant.[13]
-
Evaluate Buffer Effects: Run a control experiment where the pyrazole ester is incubated in water at the same pH (adjusted with a non-nucleophilic acid like HCl) without the buffer to see if the buffer is involved in the side reaction.
-
Review Literature: Search for known degradation pathways for structurally similar compounds. Pyrazole chemistry is extensive, and similar scaffolds may exhibit analogous reactivity.[14][15]
-
Problem: My degradation kinetics are not reproducible between experiments.
-
Possible Cause 1: Inconsistent pH. Small variations in pH can lead to significant changes in the degradation rate. The pH of your solution may change over the course of the experiment, especially if the degradation produces an acidic or basic product and the solution is inadequately buffered.
-
Possible Cause 2: Temperature Fluctuations. The reaction is sensitive to temperature. Inconsistent temperature control in your incubator, water bath, or lab environment will lead to variable results.
-
Troubleshooting Steps:
-
Verify pH Control: Use a calibrated pH meter to check the pH of your reaction mixture at the beginning and end of the experiment. Ensure your buffer has sufficient capacity to maintain a constant pH.
-
Ensure Strict Temperature Control: Use a calibrated, stable heating source. For highly sensitive kinetics, consider using a jacketed reaction vessel with a circulating water bath.
-
Standardize Solution Preparation: Ensure all stock solutions and reaction mixtures are prepared identically for each run. Pay close attention to the final concentration of all components.
-
Problem: My pyrazole ester is degrading much faster (or slower) than I anticipated based on general ester chemistry.
-
Possible Cause: Intramolecular Effects. The pyrazole ring itself, or its substituents, may be participating in the reaction in an unexpected way.
-
Troubleshooting Steps:
-
Intramolecular Catalysis: Check if any functional groups on your molecule are positioned to act as an internal acid or base catalyst, accelerating the hydrolysis. For example, a nearby carboxylic acid or amine group could participate in the reaction.
-
Electronic Environment: Re-evaluate the electronic properties of your specific pyrazole system. The unique electronic nature of the pyrazole ring, with its adjacent nitrogen atoms, can influence the reactivity of attached functional groups in ways not seen in simpler aromatic systems.[4]
-
Compare with Analogs: If possible, synthesize and test a simpler analog (e.g., a phenyl ester instead of the pyrazole ester) under the same conditions. This can help isolate the specific contribution of the pyrazole heterocycle to the observed stability.
-
Experimental Protocol: Forced Degradation Study in Acidic Conditions
This protocol provides a robust workflow for assessing the stability of a pyrazole ester and identifying its primary degradation products under acidic stress.
1. Materials and Reagents
-
Pyrazole ester of interest
-
Hydrochloric acid (HCl), certified ACS grade
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol and/or Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions
-
Pyrazole Ester Stock Solution: Accurately weigh and dissolve the pyrazole ester in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
-
Acidic Stress Solution: Prepare a 0.1 M HCl solution by diluting concentrated HCl with HPLC-grade water.
-
Neutralization Solution: Prepare a 0.1 M NaOH solution.
3. Forced Degradation Procedure
-
Initiate Reaction: To a sealed, thermostable vial, add a known volume of the pyrazole ester stock solution. Add the 0.1 M HCl solution to reach the desired final concentration (e.g., 100 µg/mL). Note: The final concentration of organic solvent from the stock solution should be kept low (<5%) to avoid altering the polarity of the aqueous medium.
-
Time Zero (T=0) Sample: Immediately after mixing, withdraw the first aliquot. This will serve as your T=0 time point.
-
Incubation: Place the reaction vial in a pre-heated oven or water bath set to a specific temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours). The exact time points should be adjusted based on the expected stability of the compound.
4. Sample Quenching and Preparation for Analysis
-
For each aliquot taken, immediately add an equimolar amount of 0.1 M NaOH to neutralize the acid and quench the degradation reaction.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter if necessary and transfer to an autosampler vial.
5. Analytical Method (Example: RP-HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or the λmax of the pyrazole ester).
-
Injection Volume: 10 µL.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.[16]
6. Data Analysis
-
Integrate the peak area of the parent pyrazole ester and any degradation products at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the natural logarithm of the concentration of the pyrazole ester versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the degradation rate constant (k).
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Acid Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative with Alkyl-Amidonitrogen Fission. Semantic Scholar.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
- Synthesis, characterization and DFT study of pyrazole-carboxamides compounds. Journal of Chemical Society of Pakistan.
- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- Ester Hydrolysis: Acid and Base-C
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- mechanism of ester hydrolysis. YouTube.
- Esterification of pyrazole-3- and 4-carboxylic acids.
- An In-depth Technical Guide to the Chemical Properties of Pyrazole. Benchchem.
- Degradation of lansoprazole and omeprazole in the aqu
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Understanding the chemical basis of drug stability and degrad
- Degradation of lansoprazole and omeprazole in the aqu
- Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degrad
- analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah journals.
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- 5. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Acid Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative with Alkyl-Amidonitrogen Fission | Semantic Scholar [semanticscholar.org]
- 12. journals.najah.edu [journals.najah.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Derivative Synthesis
Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection to help you optimize your synthetic routes, improve yields, and troubleshoot experimental hurdles.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of pyrazole derivatives.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in very low yields or failing completely. What are the likely causes and how can I fix this?
Answer:
Low or nonexistent yields in pyrazole synthesis can stem from several factors, ranging from catalyst choice to reaction conditions. Here’s a systematic approach to troubleshooting this common issue:
Potential Causes & Solutions:
-
Inappropriate Catalyst Selection: The catalyst is crucial for facilitating the cyclocondensation reaction.
-
For Knorr-type synthesis (1,3-dicarbonyls and hydrazines): Simple acid catalysts like acetic acid or p-toluenesulfonic acid (p-TSA) are often sufficient.[1][2] If these fail, consider a Lewis acid catalyst such as lithium perchlorate or Sc(OTf)₃, which can enhance the reaction rate.[3][4]
-
For multi-component reactions: Heterogeneous catalysts are often more effective and offer easier workup.[5] Options include Amberlyst-70, a cost-effective and thermally stable resin, or metal-based catalysts like nano-ZnO or copper ferrite (CuFe₂O₄).[3][6][7] These catalysts provide active sites that promote the sequential reaction steps.
-
Transition-metal-free options: Molecular iodine can serve as an effective catalyst, particularly for the synthesis of sulfonated pyrazoles.[3][8]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many pyrazole syntheses proceed well at room temperature, but some require heating.[3][5] If you're getting low yields at room temperature, try refluxing the reaction mixture. Conversely, for thermally sensitive substrates, high temperatures can lead to degradation, so a lower temperature might be necessary.
-
Solvent: The choice of solvent can significantly impact yield. Ethanol is a common and effective solvent.[9] For greener synthesis, water or solvent-free conditions can be employed, often in conjunction with a robust heterogeneous catalyst.[6][10] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can improve regioselectivity and yield.[11]
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TCM).
-
-
Catalyst Deactivation:
-
Some catalysts, particularly heterogeneous ones, can lose activity over time. If you are reusing a catalyst, ensure it has been properly regenerated. For instance, some magnetic nanoparticle catalysts can be washed and reused multiple times without significant loss of activity.[6]
-
-
Poor Substrate Reactivity:
Issue 2: Poor Regioselectivity
Question: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I control the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[14] Controlling the regioselectivity is key to obtaining the desired product in high purity.
Strategies for Controlling Regioselectivity:
-
Solvent Effects: The solvent can play a crucial role in directing the initial nucleophilic attack of the hydrazine. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the desired isomer.[11]
-
Catalyst Choice:
-
The nature of the catalyst can influence which carbonyl group of the 1,3-dicarbonyl is attacked first. While simple acid catalysis in the Knorr synthesis can lead to mixtures,[2] more sophisticated catalytic systems can offer better control.
-
For certain substrates, specific transition metal catalysts can direct the reaction towards a single regioisomer.
-
-
Substrate Modification:
-
Introducing a directing group on the N-arylhydrazine can influence the regioselectivity of the cyclization.
-
The inherent electronic and steric properties of the substituents on the 1,3-dicarbonyl will also play a significant role.
-
-
Reaction Conditions:
-
Temperature can sometimes influence the kinetic versus thermodynamic product distribution, thereby affecting the ratio of regioisomers.
-
Issue 3: Catalyst Deactivation and Reusability
Question: My heterogeneous catalyst is losing activity after a few runs. How can I improve its stability and reusability?
Answer:
Catalyst deactivation is a common issue with heterogeneous catalysts. Understanding the cause of deactivation is the first step toward finding a solution.
Causes and Mitigation of Catalyst Deactivation:
-
Leaching of Active Species: The active catalytic species may leach from the support into the reaction mixture.
-
Solution: Ensure the catalyst is properly prepared and that the active species are strongly anchored to the support. Consider using catalysts with robust linkages, such as covalently bound catalysts or those entrapped within a solid matrix.
-
-
Fouling of Catalyst Surface: The catalyst surface can become blocked by reactants, products, or byproducts.
-
Solution: After each run, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species. Sometimes, a calcination step (heating at high temperature) can be used to burn off organic residues, but this must be done carefully to avoid damaging the catalyst structure.
-
-
Sintering of Nanoparticles: For nanocatalysts, the nanoparticles can agglomerate at high temperatures, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature. Choose a support material that helps to stabilize the nanoparticles and prevent their aggregation.
-
-
Poisoning: Certain functional groups in the reactants or impurities in the solvent can irreversibly bind to the active sites of the catalyst, rendering it inactive.
-
Solution: Purify your reactants and solvents before use. If a specific functional group is suspected of poisoning the catalyst, consider a different catalytic system that is tolerant to that group.
-
Many modern heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄ or SrFe₁₂O₁₉), are designed for high reusability and can often be recycled more than six times without significant loss of activity.[1][6]
Frequently Asked Questions (FAQs)
This section addresses common questions about catalyst selection and reaction optimization for pyrazole synthesis.
Q1: What is the best catalyst for a simple Knorr pyrazole synthesis?
For a standard Knorr synthesis involving the reaction of a 1,3-dicarbonyl compound with a hydrazine, a simple catalytic amount of a protic acid like acetic acid or a stronger acid like p-toluenesulfonic acid (p-TSA) is often sufficient.[1][2] These catalysts facilitate the initial imine formation and subsequent cyclization.
Q2: When should I consider using a heterogeneous catalyst?
Heterogeneous catalysts are particularly advantageous in the following scenarios:
-
Green Chemistry: They are often used in environmentally friendly protocols, allowing for the use of greener solvents like water or even solvent-free conditions.[5][8]
-
Ease of Workup: Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, which simplifies the purification process.[15]
-
Catalyst Reusability: Many heterogeneous catalysts can be recycled and reused multiple times, making the process more cost-effective and sustainable.[1][15]
-
Multi-component Reactions: They are highly effective for one-pot, multi-component reactions to synthesize complex pyrazole derivatives.[5][15]
Q3: Are there any effective metal-free catalysts for pyrazole synthesis?
Yes, several metal-free catalytic systems have been developed. Molecular iodine is a notable example, which can catalyze the synthesis of sulfonated pyrazoles under mild conditions.[3][8] Organocatalysts, such as sodium gluconate, have also been employed for the synthesis of fused pyrazoles.[1]
Q4: How can microwave irradiation assist in pyrazole synthesis?
Microwave-assisted synthesis can significantly accelerate pyrazole formation, often reducing reaction times from hours to minutes.[6][16][17][18] This technique can also lead to higher yields and improved selectivity.[6][16] Microwave heating is efficient and uniform, which can be particularly beneficial for sluggish reactions. It is often used in conjunction with both homogeneous and heterogeneous catalysts.[17][18]
Q5: What are the common starting materials for catalyzed pyrazole synthesis?
The most common synthetic route is the reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound .[19] Other important starting materials include:
-
α,β-unsaturated aldehydes and ketones[20]
-
Propargylic alcohols[12]
-
Diarylhydrazones and vicinal diols[20]
-
For multi-component reactions, aldehydes, malononitrile, and β-ketoesters are frequently used.[1]
Experimental Protocols & Data
General Protocol for Heterogeneously Catalyzed Pyrazole Synthesis
This protocol provides a general guideline for a one-pot, multi-component synthesis of a pyranopyrazole derivative using a heterogeneous catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or water, 5-10 mL) and the heterogeneous catalyst (e.g., 10 mol% of a supported metal catalyst).
-
Reaction: Stir the mixture at the desired temperature (room temperature or reflux) for the required time. Monitor the reaction progress by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. If using a magnetic catalyst, use an external magnet to hold the catalyst at the bottom of the flask and decant the solution. For non-magnetic catalysts, separate by filtration.
-
Product Isolation: Wash the recovered catalyst with the solvent. Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Comparative Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a clear comparison of their efficacy.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous Catalysts | ||||||||
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [9] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [9] |
| Heterogeneous Catalysts | ||||||||
| Nickel-based | Hydrazine, Ketone, Aldehyde | 10 mol% | Ethanol | Room Temp | 3 h | Good to Excellent | Up to 7 cycles | [5] |
| Amberlyst-70 | Hydrazines, 1,3-Diketones | Not Specified | Water | Room Temp | Varies | Good | Yes | [3] |
| Fe₃O₄@SiO₂ | Multicomponent | Not Specified | Water | 60 °C | 4 h | 85-97% | Yes | [15] |
| CeO₂/ZrO₂ | Multicomponent | 50 mg | Ethanol | Room Temp | 15 min | 88-98% | Yes | [15] |
Visual Guides
Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting an appropriate catalyst for your pyrazole synthesis.
Caption: A workflow for selecting the appropriate catalyst for pyrazole synthesis.
General Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshooting common issues in pyrazole synthesis.
Caption: A flowchart for troubleshooting common issues in pyrazole synthesis.
References
-
Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Retrieved January 10, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 10, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. Retrieved January 10, 2026, from [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Retrieved January 10, 2026, from [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). IOPscience. Retrieved January 10, 2026, from [Link]
-
Recyclability of catalyst for the synthesis of pyranopyrazoles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved January 10, 2026, from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved January 10, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.org. Retrieved January 10, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Retrieved January 10, 2026, from [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved January 10, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 10, 2026, from [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
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- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [mdpi.com]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the thermal hazards associated with pyrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, with a focus on ensuring the safety, reproducibility, and success of your work.
Introduction: The Energetic Landscape of Pyrazole Synthesis
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Many common synthetic routes to these vital heterocycles, such as the Knorr pyrazole synthesis and variations involving hydrazine or diazonium salt intermediates, are highly exothermic.[2][3][4] An exothermic reaction releases heat, and if this heat is generated faster than it can be dissipated, it can lead to a rapid increase in temperature and pressure—a dangerous situation known as a thermal runaway.[5]
Understanding and controlling these exotherms is not just a matter of safety; it is intrinsically linked to reaction yield, purity, and regioselectivity.[6][7] This guide provides the technical insights and practical steps necessary to navigate the energetic landscape of pyrazole synthesis with confidence and control.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding thermal management in pyrazole synthesis.
Q1: Why is my pyrazole synthesis getting so hot?
A1: The most common methods for synthesizing pyrazoles involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (the Knorr synthesis) or a related precursor.[3][8] The formation of the stable, aromatic pyrazole ring is a thermodynamically favorable process that releases significant energy. The reaction of hydrazine with carbonyl compounds to form hydrazones, the initial step in the sequence, is itself exothermic.[2] The subsequent intramolecular cyclization and dehydration steps contribute further to the overall heat release.[9]
Q2: What are the immediate signs of a potential thermal runaway?
A2: Vigilance is key. Early warning signs include:
-
A sudden, unexpected rise in the internal reaction temperature that does not stabilize with the existing cooling method.
-
A rapid increase in pressure in a closed or vented system.
-
Vigorous, uncontrolled boiling or refluxing of the solvent, even with external cooling applied.
-
Noticeable gas evolution (e.g., nitrogen from diazonium salt decomposition).[4]
-
A change in the color or viscosity of the reaction mixture that deviates from the established procedure.[10]
Q3: Can I just use an ice bath for cooling?
A3: An ice bath is a common and often adequate cooling method for small-scale laboratory reactions. However, its effectiveness diminishes significantly as the reaction scale increases. The reason lies in the surface-area-to-volume ratio; as the reactor volume grows, the surface area available for heat transfer does not increase proportionally.[4] For larger-scale reactions, more robust cooling systems like circulators with jacketed vessels are necessary to maintain precise temperature control.[4]
Q4: What is the difference in risk between using hydrazine hydrate and anhydrous hydrazine?
A4: Both are hazardous, but anhydrous hydrazine presents a greater risk. It is more energetic and has a lower flash point (38 °C) and a wider flammability range (4.7–100% in air).[1][11] Hydrazine hydrate, being an aqueous solution (typically 64% hydrazine), has the heat capacity of water to help absorb some of the reaction exotherm, making it inherently safer to handle and use in reactions.[6] However, it is still a highly toxic and reactive compound that must be handled with extreme care.
Q5: How does poor temperature control affect my product?
A5: Beyond the safety risks, poor temperature control can severely impact the quality of your synthesis. Elevated temperatures can lead to:
-
Formation of Impurities: Side reactions, such as the formation of regioisomers or over-alkylation, become more prevalent at higher temperatures.[6]
-
Product Degradation: The desired pyrazole product itself may be thermally unstable and degrade, leading to lower yields and complex purification challenges.[6]
-
Poor Regioselectivity: In the synthesis of unsymmetrically substituted pyrazoles, temperature can influence which nitrogen atom of the hydrazine attacks which carbonyl group, leading to a mixture of regioisomers.[12]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific problems encountered during pyrazole synthesis.
Troubleshooting Scenario 1: Unexpected Exotherm During Hydrazine Addition
Issue: You are performing a Knorr pyrazole synthesis. Upon adding hydrazine hydrate to your solution of a 1,3-dicarbonyl compound, the temperature begins to rise much faster than anticipated, and your cooling bath is struggling to keep it under control.
Causality: The initial condensation reaction between hydrazine and the dicarbonyl is highly exothermic.[2] This issue is often caused by an addition rate that is too fast for the cooling capacity of the system, or by insufficient stirring leading to localized "hot spots."
-
Stop the Addition: Immediately cease the addition of hydrazine.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature.
-
Increase Stirring: Increase the agitation rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium.
-
Dilute if Necessary (with caution): If the temperature continues to rise, adding a pre-chilled, inert solvent can help absorb the heat. This should be done cautiously, as it will increase the total volume.
-
Perform Reaction Calorimetry: Before scaling up, a reaction calorimetry study is essential to quantify the heat of reaction (ΔHr) and the maximum heat flow.[13] This data allows you to determine the required cooling capacity for your intended scale.
-
Control the Addition Rate: Use a syringe pump or a dropping funnel for a slow, controlled addition of the hydrazine. The addition rate should be set such that the heat generated does not overwhelm the cooling system.
-
Ensure Adequate Cooling: For reactions with a significant exotherm, a simple ice bath may be insufficient, especially at scales larger than a few grams. A cryo-cooler or a circulator connected to a jacketed reactor provides more reliable and powerful temperature control.[4]
Troubleshooting Scenario 2: Runaway Reaction and Emergency Quenching
Issue: The temperature of your reaction is rising uncontrollably, and immediate intervention is required to prevent a dangerous pressure buildup and potential explosion.
Causality: A runaway reaction occurs when the heat generated by the reaction exceeds the heat being removed.[5] This creates a positive feedback loop where the increasing temperature accelerates the reaction rate, which in turn generates even more heat.
This protocol should be practiced and understood before beginning any potentially hazardous exothermic reaction.
-
Alert Personnel: Immediately alert any colleagues in the vicinity and the lab supervisor.
-
Stop All Additions: Cease the addition of all reagents.
-
Remove Heating: If a heating mantle is in use, turn it off and remove it from the reactor.
-
Initiate Emergency Cooling: If available, use an emergency cooling system. If not, prepare a large, secondary containment vessel with a quenching agent.
-
Quench the Reaction: Quenching is the rapid deactivation of the reactive species. This is a hazardous operation and should only be performed if you have a clear, pre-defined plan and the necessary safety equipment (blast shield, fume hood sash pulled down, appropriate PPE).
-
Prepare the Quenching Solution: A large volume of a cold, dilute quenching agent is preferred. For hydrazine, a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide can be used.[11]
-
Controlled Quenching: Do not dump the quenching agent directly into the reactor. This can cause a violent, uncontrolled reaction. The safest method is to transfer the runaway reaction mixture into the quenching solution with vigorous stirring. This ensures the quenching agent is always in excess.
-
Caption: Emergency workflow for quenching a runaway pyrazole synthesis.
Part 3: Quantitative Analysis and Process Safety
A key aspect of managing exothermic reactions is moving from qualitative observations to quantitative understanding. Reaction calorimetry is the primary tool for this.[13]
Using Reaction Calorimetry for Safe Scale-Up
A reaction calorimeter measures the heat flow of a chemical reaction in real-time, allowing for the determination of critical safety parameters.[14]
-
System Setup: A jacketed lab reactor (e.g., 1L) equipped with a temperature probe, overhead stirrer, and a port for reagent addition is used. The jacket is connected to a thermostat for precise temperature control.
-
Calibration: The overall heat transfer coefficient (UA) is determined by introducing a known amount of electrical heat and measuring the system's response.
-
Reaction Execution:
-
Charge the reactor with the 1,3-dicarbonyl compound and the solvent.
-
Bring the reactor contents to the desired starting temperature (e.g., 20°C).
-
Begin the controlled addition of hydrazine hydrate at a pre-determined rate.
-
Continuously record the internal temperature, jacket temperature, and heat flow.
-
-
Data Analysis: The calorimeter's software calculates the real-time heat flow. Integrating the heat flow over the duration of the addition gives the total heat of reaction (Qr).
| Parameter | Description | Typical Calculation | Importance |
| Heat of Reaction (ΔHr) | The total amount of heat released per mole of limiting reagent. | ΔHr = Qr / moles of limiting reagent | Fundamental for understanding the total energy potential of the reaction. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the accumulated energy were released without any heat loss to the surroundings. | ΔTad = Qr / (m * Cp) | A critical indicator of the potential severity of a runaway reaction. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The maximum temperature the reactor would reach in the event of a cooling failure. | MTSR = Tprocess + ΔTad | This value must be below the decomposition temperature of the reaction mixture to prevent a secondary, more dangerous decomposition reaction.[10][13] |
Note: m = mass of the reaction mixture, Cp = specific heat capacity of the reaction mixture.
Visualizing the Relationship Between Process Parameters and Safety
Caption: Logical flow from experimental data to a process safety assessment.
References
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Zeal. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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EcosimPro. (n.d.). Assessment for Hydrazine detonability during priming system activities. EcosimPro. [Link]
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MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
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Organic Syntheses. (n.d.). hydrazine hydrate. Organic Syntheses. [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
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H.E.L Group. (n.d.). Critical Considerations in Process Safety. H.E.L Group. [Link]
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ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. ResearchGate. [Link]
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ResearchGate. (n.d.). Investigation on Maximum Temperature of Synthesis Reaction (MTSR) and Accumulation in Isothermal Semi-Batch Process. ResearchGate. [Link]
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ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. [Link]
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TA Instruments. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. TA Instruments. [Link]
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Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. [Link]
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MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
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NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information. [Link]
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IChemE. (2019, August 19). Chemical Reaction Safety Workshop. IChemE. [Link]
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NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information. [Link]
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Technical Support Center: Characterization of Pyrazole Isomers
Welcome to the technical support center for the characterization of pyrazole isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in distinguishing and characterizing these structurally similar compounds. The inherent isomerism in pyrazole chemistry, arising from synthesis or tautomerism, presents common yet often complex analytical hurdles.
This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental observations and offer robust, self-validating protocols to ensure confidence in your structural assignments.
Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section addresses the most common and critical questions that arise during the characterization of pyrazole derivatives.
Q1: Why do the 13C NMR signals for my 3- and 5-substituted pyrazole appear broad, or as a single averaged signal?
Answer: This is a classic hallmark of annular prototropic tautomerism .[1] In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the two nitrogen atoms (N1 and N2). If this exchange is fast on the NMR timescale at room temperature, the instrument detects an average of the two tautomeric forms.[1][2] This results in the C3 and C5 carbons, which are distinct in a single tautomer, becoming chemically equivalent on average, leading to signal coalescence or broadening.[1]
-
Causality: The interconversion rate between the two identical tautomers is too high to be resolved by the NMR spectrometer at standard operating temperatures.[1] Solvents, particularly polar or protic ones, can catalyze this intermolecular proton transfer, accelerating the exchange.[1]
-
Immediate Action: To resolve this, you must slow down the tautomeric exchange. The most effective method is low-temperature NMR spectroscopy . By lowering the temperature, you can slow the proton exchange rate to a point where the NMR spectrometer can distinguish the distinct signals of each tautomer.[1][3]
Q2: My synthesis was designed to produce a single regioisomer (e.g., a 1,3,5-trisubstituted pyrazole), but I suspect I have a mixture. What is the most reliable way to confirm the structure of each isomer?
Answer: The synthesis of pyrazoles from unsymmetrical precursors like 1,3-diketones and substituted hydrazines frequently yields a mixture of regioisomers.[4][5][6][7] While several techniques are required for full characterization, the most powerful and definitive methods involve a combination of advanced NMR spectroscopy and, ultimately, X-ray crystallography.
-
2D NMR Spectroscopy (HMBC & NOESY): These are your primary tools for unambiguous assignment in solution.[3][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it reveals long-range (2- and 3-bond) correlations between protons and carbons. For a 1,3,5-trisubstituted pyrazole, the proton on the N1-substituent will show a 3J correlation to C5 but not C3, definitively establishing the connectivity.[9][10][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. You can observe a NOE between the protons of the N1-substituent and the protons of the adjacent C5-substituent, providing orthogonal confirmation of the HMBC data.[3][12]
-
-
Single-Crystal X-ray Crystallography: This is the unequivocal gold standard for structural elucidation.[13][14] If you can grow a suitable crystal of your compound(s), an X-ray structure provides absolute proof of connectivity and stereochemistry, resolving any ambiguity from spectroscopic data.[15][16][17]
Q3: My pyrazole isomers are co-eluting during silica gel column chromatography. What strategies can I use to improve separation?
Answer: Co-elution is a common problem due to the often subtle differences in polarity between pyrazole regioisomers. Here are several strategies to enhance separation:
-
Modify the Mobile Phase: Systematically vary the solvent polarity. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Sometimes, using a three-component system (e.g., Hexane/DCM/Ethyl Acetate) or adding a small amount of a modifier like methanol or triethylamine (for basic pyrazoles) can significantly alter selectivity.
-
Change the Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, consider reverse-phase chromatography (C18) with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol).
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC offer much higher resolving power than flash chromatography. For enantiomeric pyrazole isomers, specialized chiral columns (e.g., polysaccharide-based) are necessary.[18]
Q4: Can I use mass spectrometry (MS) to differentiate my pyrazole isomers?
Answer: While isomers will have the identical molecular weight, their fragmentation patterns in mass spectrometry can sometimes differ, providing clues to their structure. However, this method is often not definitive and should be used in conjunction with NMR.
-
Electron Ionization (EI-MS): The fragmentation of the pyrazole ring often involves characteristic losses of HCN and N2.[19][20] The position of substituents can influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.[19][20][21] For example, the fragmentation of N-methyl pyrazole isomers can show different patterns that help in their identification.[22]
-
Limitations: For many regioisomers, the fragmentation patterns can be very similar or even identical, making MS an unreliable primary tool for differentiation. It is most powerful when comparing the spectra of known, authenticated isomers to your unknown mixture.[23]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed experimental workflows and data interpretation guides for the most critical analytical techniques.
Guide 1: Advanced NMR Characterization Workflow
Correctly assigning the structure of pyrazole isomers is critically dependent on a logical and thorough NMR analysis. The workflow below outlines the steps from initial observation to unambiguous structural confirmation.
Caption: Decision workflow for pyrazole isomer characterization.
Objective: To resolve broad or coalesced signals from N-unsubstituted pyrazoles by slowing tautomeric exchange.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the pyrazole sample in a deuterated solvent with a low freezing point. Suitable choices include dichloromethane-d2 (CD2Cl2, freezes at -97 °C), toluene-d8 (freezes at -95 °C), or THF-d8 (freezes at -108 °C). Ensure the solvent is dry to minimize proton exchange with residual water.[3]
-
Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at room temperature (298 K) to serve as a baseline.[3]
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in 10-20 K increments.
-
Equilibration: Allow the sample to fully equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum. This is critical for obtaining sharp signals and accurate temperature readings.[3]
-
Data Acquisition: Record spectra at each temperature step. Observe the signals corresponding to the pyrazole ring, particularly C3, C5, and their attached protons.
-
Analysis: As the temperature decreases, you should observe the single, broad signal for C3/C5 decoalesce and sharpen into two distinct signals, representing the individual C3 and C5 carbons of the "frozen" tautomer. The temperature at which this occurs is the coalescence temperature and can be used to calculate the energy barrier of the exchange process.
Objective: To unambiguously determine the connectivity of substituents on the pyrazole ring.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) in a standard deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Parameter Optimization: The key parameter in an HMBC experiment is the long-range coupling delay, which is optimized for a specific nJCH coupling constant (typically 8-10 Hz for 2J and 3J correlations). Standard pulse programs are usually sufficient.[3]
-
Data Acquisition: Run the gHMBCAD experiment. Acquisition time can range from 1 to several hours depending on sample concentration.
-
Data Processing & Analysis: Process the 2D data. The crucial correlations for a 1,3,5-trisubstituted pyrazole are:
-
Identify the N1-substituent: Locate the protons of the group attached to N1.
-
Look for 3JCH correlations: Trace from the N1-substituent protons to find a cross-peak with a pyrazole ring carbon. This correlation will be to C5 .
-
Look for 2JCH correlations: You may also see a weaker 2-bond correlation to C3 .
-
Confirm with H4: The proton at the C4 position will show strong correlations to both C3 and C5, helping to assign them independently.[3]
-
Table 1: Key HMBC Correlations for Distinguishing 1,3- and 1,5-Disubstituted Pyrazole Isomers
| Proton Signal Source | Expected Correlation to C3 | Expected Correlation to C5 | Conclusion |
| N1-Substituent | Weak (2JCH) or Absent | Strong (3JCH) | Confirms N1, C5 connectivity (1,5-isomer) |
| N1-Substituent | Strong (3JCH) | Weak (2JCH) or Absent | Confirms N1, C3 connectivity (1,3-isomer) |
| H4 Proton | Strong (2JCH) | Strong (2JCH) | Helps assign C3 and C5 chemical shifts |
Data in this table is illustrative of expected coupling patterns.[9][10][11]
Part 3: Data Summaries and Reference Information
Table 2: Typical 13C NMR Chemical Shift Ranges for Pyrazole Carbons
The electronic environment of the pyrazole ring carbons is highly sensitive to the nature and position of substituents. This table provides general guidance on expected chemical shifts.
| Carbon Position | Substituent Effect | Typical Chemical Shift Range (ppm) in DMSO-d6 | Notes |
| C3 | Electron-donating group (EDG) at C3 | 140 - 150 | Tends to be downfield of C5 when substituted.[24] |
| C5 | Electron-donating group (EDG) at C5 | 130 - 142 | Tends to be upfield of C3 when substituted.[24] |
| C4 | Generally less variable | 102 - 110 | Sensitive to the conformation of adjacent aryl groups.[24] |
| C3/C5 (Tautomer avg.) | N-unsubstituted | ~138 | A single, often broad signal observed at room temperature.[1] |
Note: These are approximate ranges and can vary significantly based on the specific substituents and solvent used.[1][25]
Guide 2: Chromatographic Separation Troubleshooting
Problem: Poor separation of pyrazole regioisomers on a silica gel column.
Table 3: Recommended Starting Conditions for Isomer Separation
| Isomer Type | Recommended Stationary Phase | Recommended Mobile Phase System (Gradient) | Expert Tip |
| Polar Regioisomers | Silica Gel | Hexane → Ethyl Acetate | Start with a very shallow gradient (e.g., 0-20% Ethyl Acetate over 20 column volumes). |
| Non-polar Regioisomers | Silica Gel | Hexane → Dichloromethane (DCM) | DCM can provide different selectivity compared to ethyl acetate for less polar compounds. |
| Challenging Separation | Reverse Phase C18 | Water → Acetonitrile (with 0.1% TFA or Formic Acid) | Often provides superior resolution for isomers with minor polarity differences. |
| Enantiomers | Chiral Stationary Phase (e.g., Lux Cellulose, Amylose) | Normal (Hexane/IPA) or Polar Organic Mode | Method development is required to find the optimal mobile phase for a specific chiral column.[18] |
References
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH). [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). canjchem.ca. [Link]
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Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2024). RSC Publishing. [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health (NIH). [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). RSC Publishing. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Open Research Library. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]
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Structure Elucidation of a Pyrazolo[3][15]pyran Derivative by NMR Spectroscopy. (2007). MDPI. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine) Derivatives. (2016). MDPI. [Link]
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(a) 2D NOESY H¹NMR of compounds 18a showing correlation between the... (n.d.). ResearchGate. [Link]
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Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. [Link]
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Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2016). ResearchGate. [Link]
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1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2013). National Institutes of Health (NIH). [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate. [Link]
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Structure Elucidation of a Pyrazolo[3][15]pyran Derivative by NMR Spectroscopy. (2007). National Institutes of Health (NIH). [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ResearchGate. [Link]
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Gas Chromatograph of Pyrazole Isomer Mixture. (n.d.). ResearchGate. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]
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(PDF) Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health (NIH). [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ijpsonline.com. [Link]
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2013). MDPI. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrazole Nucleus
For the discerning researcher in medicinal chemistry and drug development, the pyrazole scaffold is a familiar and highly valued structural motif. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of numerous therapeutic agents due to its remarkable versatility and broad spectrum of biological activities. From the anti-inflammatory properties of Celecoxib to the acaricidal activity of Tebufenpyrad, the strategic incorporation of the pyrazole ring has consistently yielded compounds of significant pharmacological importance.
This guide provides an in-depth, objective comparison of the most prominent and field-proven methods for the synthesis of substituted pyrazoles. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of each method, providing the causal logic behind experimental choices. This document is designed to empower researchers to make informed decisions when selecting a synthetic strategy, balancing considerations of substrate scope, regioselectivity, yield, and scalability. Every protocol described herein is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the pyrazole ring can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we will compare the classical Knorr synthesis, the versatile synthesis from α,β-unsaturated carbonyls, and the highly regioselective 1,3-dipolar cycloaddition.
The Knorr Pyrazole Synthesis: A Time-Honored and Robust Method
First reported by Ludwig Knorr in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Its enduring popularity stems from the ready availability of the starting materials and the generally straightforward procedure.[2]
Mechanism and Rationale:
The Knorr synthesis is typically acid-catalyzed.[3] The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[1]
A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[1] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[1]
Diagram of the Knorr Pyrazole Synthesis Mechanism:
Caption: General mechanism of the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyls: Leveraging Readily Available Precursors
This method utilizes α,β-unsaturated aldehydes and ketones, including the widely accessible chalcones, as starting materials. The reaction with a hydrazine derivative initially forms a non-aromatic pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[2]
Mechanism and Rationale:
The first step is a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization via condensation with the carbonyl group to form the pyrazoline ring. The necessity of a separate oxidation step to achieve the final aromatic pyrazole can be seen as a drawback, adding complexity to the overall process. However, the vast diversity of α,β-unsaturated carbonyl compounds available makes this a highly versatile approach.
Diagram of Synthesis from α,β-Unsaturated Carbonyls:
Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
1,3-Dipolar Cycloaddition: A Modern Approach with High Regiocontrol
1,3-dipolar cycloaddition, specifically the Huisgen [3+2] cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocycles.[2] In the context of pyrazole synthesis, this often involves the reaction of a nitrile imine with an alkyne or an alkyne surrogate, such as a bromoalkene.[2]
Mechanism and Rationale:
The nitrile imine, typically generated in situ from a hydrazonoyl halide in the presence of a base, acts as the 1,3-dipole. This species then undergoes a concerted cycloaddition with the dipolarophile (the alkyne or alkyne surrogate). The key advantage of this method is its exceptional regioselectivity, which is often difficult to achieve with classical methods like the Knorr synthesis when using unsymmetrical starting materials. The mild reaction conditions are another significant benefit.
Diagram of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis:
Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the typical performance of each method based on reported experimental data.
| Synthesis Method | Key Reactants | General Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures or room temperature. | 70-95%[2] | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls.[2] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Often involves a two-step process: pyrazoline formation followed by oxidation. | 66-88%[2] | Wide availability of α,β-unsaturated carbonyls (chalcones). | Requires an additional oxidation step, which can add complexity. |
| 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne Surrogate | Base-mediated, typically at room temperature. | 70-86%[2] | High regioselectivity, mild reaction conditions. | May require the synthesis of specialized starting materials. |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of specific pyrazole derivatives, representing key examples of the methods discussed.
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of Edaravone, a neuroprotective agent, via the Knorr condensation of ethyl acetoacetate and phenylhydrazine.[4]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). Note: This addition is slightly exothermic and should be performed in a fume hood.[4]
-
Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[4]
-
Isolation: Cool the resulting heavy syrup in an ice-water bath.[4]
-
Crystallization: Add a small amount of diethyl ether (approximately 2 mL) and stir the mixture vigorously to induce crystallization of the crude product.[4]
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether. Recrystallize the solid from a minimum amount of hot 95% ethanol.[4]
-
Drying and Characterization: Dry the purified product in a desiccator, weigh it to determine the yield, and determine its melting point (expected: 125–127 °C).[4]
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole
This protocol provides a general procedure for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via the Huisgen cycloaddition of a nitrile imine (generated in situ) with an α-bromocinnamaldehyde as an alkyne surrogate.[5]
Materials:
-
α-Bromocinnamaldehyde
-
Appropriate hydrazonoyl chloride
-
Triethylamine
-
Dry chloroform or dichloromethane
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve α-bromocinnamaldehyde (1.0 equivalent) and the corresponding hydrazonoyl chloride (1.0 equivalent) in dry chloroform or dichloromethane.
-
Base Addition: To the solution, add triethylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified pyrazole product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Conclusion: Selecting the Optimal Synthetic Pathway
The synthesis of substituted pyrazoles is a well-established field with a diverse toolkit of reliable methods. The classical Knorr synthesis remains a workhorse for its simplicity and the use of readily available starting materials, though potential issues with regioselectivity for unsymmetrical substrates must be carefully considered. The use of α,β-unsaturated carbonyls offers access to a wide array of pyrazoles due to the vast number of available chalcones and related compounds, with the caveat of requiring an additional oxidation step. For applications where high regioselectivity is paramount, 1,3-dipolar cycloaddition presents a modern and elegant solution, often proceeding under mild conditions to afford a single regioisomer.
Ultimately, the choice of synthetic method will depend on the specific target molecule, the availability of precursors, and the desired level of control over the substitution pattern. By understanding the mechanistic nuances and comparative performance of these key methods, researchers can confidently and efficiently construct the pyrazole-containing molecules that drive innovation in drug discovery and materials science.
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The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]
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Cantillo, D., et al. (2008). Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. PubMed. [Link]
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Moldoveanu, C., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI. [Link]
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Angiolini, L., et al. (2019). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen. [Link]
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Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
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Tummatorn, J., et al. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. [Link]
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Bahule, B. B. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. SciSpace. [Link]
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ResearchGate. (2025). Synthesis of New Fluorinated Tebufenpyrad Analogs with Acaricidal Activity Through Regioselective Pyrazole Formation. [Link]
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Wang, X., et al. (2016). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2025). Synthesis of New Fluorinated Tebufenpyrad Analogs with Acaricidal Activity Through Regioselective Pyrazole Formation. [Link]
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A Senior Application Scientist's Comparative Guide to Methyl and Ethyl 1-Methyl-1H-pyrazole-3-carboxylate
An In-Depth Analysis for Synthetic Strategy and Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Within this class, simple esters like methyl 1-methyl-1H-pyrazole-3-carboxylate and its ethyl counterpart serve as fundamental building blocks. While differing by only a single methylene unit, the choice between these two intermediates can have subtle yet significant implications for reaction kinetics, physicochemical properties, and the ultimate profile of a target drug candidate.
This guide provides a comparative analysis of these two key pyrazole esters, offering experimental insights and data to inform the strategic decisions made by researchers in drug development and synthetic chemistry.
Physicochemical Properties: A Tale of Two Esters
The initial point of comparison lies in the fundamental physicochemical properties of the methyl and ethyl esters. These characteristics, while similar, present differences that can influence solubility, lipophilicity, and handling.
| Property | Methyl 1-methyl-1H-pyrazole-3-carboxylate | Ethyl 1-methyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₆H₈N₂O₂[4] | C₇H₁₀N₂O₂[5] |
| Molecular Weight | 140.14 g/mol [4] | 154.17 g/mol [6] |
| CAS Number | 51985-95-6[4] | 50920-45-1[7] |
| Appearance | Solid (Typical) | Oil or Low-Melting Solid |
| XLogP3 (Lipophilicity) | 0.4 | 0.8[6] |
Expert Insight: The addition of a single methylene group in the ethyl ester predictably increases its molecular weight and, more importantly, its lipophilicity as indicated by the higher XLogP3 value. This seemingly minor change can be leveraged strategically. In drug design, a modest increase in lipophilicity can enhance membrane permeability. Conversely, in synthetic operations, the lower molecular weight and potentially higher crystallinity of the methyl ester can be advantageous for purification and handling.
Synthesis and Reactivity: Strategic Considerations
The synthesis of these esters typically follows two main pathways: direct esterification of the parent acid or N-alkylation of a pre-formed pyrazole ester. The choice of route often depends on the availability of starting materials and the desired regiochemistry.
Common Synthetic Pathways
-
Fischer Esterification: The most direct route involves the acid-catalyzed esterification of 1-methyl-1H-pyrazole-3-carboxylic acid with either methanol or ethanol. This method is straightforward but requires acidic conditions that may not be suitable for sensitive substrates.[8]
-
N-Alkylation: An alternative strategy involves the N-methylation of a pre-existing pyrazole ester, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate.[9] This is particularly useful when the corresponding N-unsubstituted pyrazole is more readily available. Using safer, modern methylating agents like dimethyl carbonate is preferred over hazardous reagents like dimethyl sulfate.[10][11]
The following workflow illustrates the N-alkylation approach, a common industrial strategy to avoid handling highly toxic reagents.
Caption: Use as a building block in drug discovery.
Expert Insight: Making the Selection
The decision to use the methyl versus the ethyl ester is a nuanced one, driven by the specific goals of the project:
-
Choose Methyl 1-methyl-1H-pyrazole-3-carboxylate when:
-
Slightly faster reaction kinetics for subsequent hydrolysis are desired.
-
A lower lipophilicity profile is preferred in the intermediate stages to aid in purification or maintain aqueous solubility.
-
The starting materials for its synthesis are more economical or readily available.
-
It is being used as a fragment in fragment-based drug discovery, where minimizing molecular weight is key.
-
-
Choose Ethyl 1-methyl-1H-pyrazole-3-carboxylate when:
-
A modest increase in lipophilicity is desired to improve solubility in non-polar organic solvents during synthesis.
-
The synthetic route originates from ethyl-containing precursors (e.g., synthesis from ethyl acetoacetate), making it the more direct product. [12] * The goal is to build a final molecule where the slightly larger ethyl group may offer a steric or metabolic advantage, or when probing the structure-activity relationship (SAR) around that part of the molecule.
-
Conclusion
Methyl 1-methyl-1H-pyrazole-3-carboxylate and ethyl 1-methyl-1H-pyrazole-3-carboxylate are closely related, yet distinct, chemical intermediates. While their core reactivity is nearly identical, the choice between them is a strategic one for the discerning chemist. The methyl ester offers the advantages of lower molecular weight and faster hydrolysis, making it a workhorse for many synthetic applications. The ethyl ester provides a subtle but potentially crucial increase in lipophilicity and can be the more logical choice depending on the overall synthetic strategy. Ultimately, both are indispensable tools in the construction of novel pyrazole-based compounds, and a clear understanding of their comparative profiles allows researchers to make informed decisions that can streamline synthesis and accelerate the journey of drug discovery.
References
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- PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information.
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Asiri, A. M., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(4), M867. [Link]
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Cerkovnik, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(11), 2699. [Link]
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Wessig, P., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Beilstein Journal of Organic Chemistry, 17, 1349–1357. [Link]
- Patel, P. M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
-
de Oliveira, C. S. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17094–17106. [Link]
- Wang, Z., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Advanced Materials Research, 531, 255-258.
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ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Alfa Chemical. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111040331A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Rostami, B., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Bulgarian Chemical Communications, 52(4), 481-486.
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Alam, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(2), 430. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
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Patel, D. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(11), 585-592. Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4793. [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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A Comparative Analysis of Pyrazole Isomers' Biological Activity: A Guide for Researchers
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1][2][3] Its versatility allows for the synthesis of a diverse array of derivatives, with the positional arrangement of substituents on the pyrazole ring—its isomerism—playing a critical role in determining biological efficacy. This guide provides an in-depth comparative analysis of pyrazole isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR) governed by isomeric substitution patterns, present quantitative comparative data, and provide detailed experimental protocols to empower researchers in the rational design of novel pyrazole-based therapeutics.
The Significance of Isomerism in Pyrazole's Biological Profile
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple positions for substitution (N1, C3, C4, and C5). The specific placement of substituents gives rise to various regioisomers, such as 1,3-, 1,5-, and 3,5-disubstituted pyrazoles, as well as various trisubstituted and tetrasubstituted isomers. This isomeric variation is not trivial; it profoundly influences the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity. These physicochemical properties, in turn, dictate how the molecule interacts with its biological target, leading to significant differences in potency and selectivity. Understanding the nuances of pyrazole isomerism is therefore paramount for the development of effective and targeted therapies.
Comparative Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting a range of signaling pathways involved in tumor growth and proliferation.[4] The isomeric substitution pattern on the pyrazole core is a key determinant of their cytotoxic and kinase inhibitory activities.
Structure-Activity Relationship (SAR) Insights
Studies have shown that the arrangement of substituents on the pyrazole ring significantly impacts anticancer potency. For instance, in the case of 1,5-diarylpyrazoles, compounds with a 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrazole skeleton have demonstrated greater antiproliferative activity compared to their isomers with the same group at the C-5 position.[5] This highlights the critical role of the N-1 substituent in interacting with the target protein.
Furthermore, the nature of the substituents at positions C3 and C5 is crucial. In a series of 3,5-diaryl substituted pyrazole derivatives evaluated for their activity against prostate cancer cell lines, halogen-substituted compounds, particularly a 2-bromo-substituted derivative, showed high potency.[6]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity of various pyrazole isomers against different cancer cell lines, illustrating the impact of isomeric substitution on anticancer efficacy.
| Compound ID | Isomer Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 1,3,5-Trisubstituted | MCF-7 (Breast) | 3.9 - 35.5 | [7] |
| Compound B | 1,3,5-Trisubstituted | A549 (Lung) | 3.9 - 35.5 | [7] |
| Compound C | 1,3,5-Trisubstituted | PC-3 (Prostate) | 21.9 - 28.6 | [1] |
| Compound 7k | 1,5-Diaryl | SGC-7901 (Gastric) | 0.076 | [5] |
| Compound 5b | 1,5-Diaryl | K562 (Leukemia) | 0.021 | [8][9] |
| Compound 26 | 3,5-Diaryl | PC3 (Prostate) | Potent | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the widely used MTT assay to determine the cytotoxic effects of pyrazole isomers on cancer cells.
Objective: To quantify the concentration at which a pyrazole isomer inhibits the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole isomer stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway Inhibition: Targeting EGFR
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][10] Molecular docking studies have shown that pyrazole derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[1][2][3] The specific interactions with key amino acid residues within the active site are highly dependent on the isomeric structure of the pyrazole derivative.
Caption: Inhibition of the EGFR signaling pathway by a pyrazole isomer.
Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12] The isomeric form of the pyrazole is a critical factor influencing its antimicrobial efficacy.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is highly dependent on the substituents and their positions on the pyrazole ring. For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazoles revealed that dichloro substitution resulted in one of the most potent compounds against various bacterial strains.[11] In another study, the presence of chloro and bromo substituents with lipophilic properties was found to increase the antimicrobial activity.[4]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of different pyrazole isomers against various microorganisms.
| Compound ID | Isomer Type | Microorganism | MIC (µg/mL) | Reference |
| Compound 18 | Disubstituted | S. aureus | 0.78 - 1.56 | [11] |
| Compound 21a | Hydrazone | C. albicans | 2.9 - 7.8 | [13][14] |
| Compound 21a | Hydrazone | S. aureus | 62.5 - 125 | [13][14] |
| Compound 1b, 1d | 1,3,5-Trisubstituted | A. baumannii (MDR) | 512 - 1024 | [15] |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole isomers.
Objective: To determine the lowest concentration of a pyrazole isomer that inhibits the visible growth of a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrazole isomer stock solutions (in DMSO)
-
Sterile 96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazole isomers in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow for Antimicrobial Screening
Caption: A typical workflow for the antimicrobial evaluation of pyrazole isomers.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and pyrazole derivatives, most notably celecoxib, have been successfully developed as anti-inflammatory drugs.[16][17] The isomeric substitution pattern is a key factor in determining their potency and selectivity as inhibitors of cyclooxygenase (COX) enzymes.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazoles is often attributed to their ability to selectively inhibit the COX-2 enzyme over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11][18] The nature and position of substituents on the pyrazole ring are critical for this selectivity. For example, in a series of pyrazole–pyridazine hybrids, compounds with a pyrazolone skeleton showed more potent COX-2 inhibitory activity than those with an aminopyrazole scaffold.[19]
Quantitative Comparison of Anti-inflammatory Activity
The following table provides a comparison of the COX-2 inhibitory activity of different pyrazole isomers.
| Compound ID | Isomer Type | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5f | Pyrazolone-pyridazine | 1.50 | >100 | >66.7 | [19] |
| Compound 6f | Aminopyrazole-pyridazine | 1.15 | >100 | >86.9 | [19] |
| Compound 8d | Trifluoromethyl-pyrazole | 0.26 | >50 | >192.3 | |
| Celecoxib | - | 0.28 | 50 | 178.57 |
Note: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of pyrazole isomers against COX-1 and COX-2 enzymes.
Objective: To determine the concentration of a pyrazole isomer that inhibits the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Pyridine isomers
-
Reaction buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) measurement
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the pyrazole isomers.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the pyrazole isomer or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the pyrazole isomer. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value for both COX-1 and COX-2. Calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory action of many pyrazole derivatives stems from their selective inhibition of the COX-2 enzyme. This selectivity is often achieved through specific interactions with a side pocket present in the active site of COX-2, which is absent in COX-1. The isomeric arrangement of substituents on the pyrazole ring plays a crucial role in allowing the molecule to fit into this side pocket.
Caption: The mechanism of selective COX-2 inhibition by a pyrazole isomer.
Conclusion and Future Directions
The isomeric arrangement of substituents on the pyrazole ring is a critical determinant of its biological activity. This guide has provided a comparative analysis of pyrazole isomers in the context of anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data and detailed experimental protocols. The structure-activity relationship insights discussed herein underscore the importance of regioselective synthesis in the development of potent and selective pyrazole-based therapeutics.
Future research should continue to explore the vast chemical space of pyrazole isomers. The systematic synthesis and parallel biological evaluation of a wider range of positional isomers with diverse substituents will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Furthermore, advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will be invaluable in elucidating the molecular basis for the observed differences in the biological activities of pyrazole isomers, paving the way for the truly rational design of next-generation therapeutics.
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A Senior Application Scientist's Guide to Confirming Pyrazole Regioisomers with NOESY NMR
Abstract
The regiochemical outcome of pyrazole synthesis is a persistent challenge in medicinal and materials chemistry. The formation of regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles, is common, and incorrect structural assignment can derail entire research programs.[1][2] While multiple analytical techniques can address this, Nuclear Overhauser Effect Spectroscopy (NOESY) NMR offers a definitive, solution-state method for structural confirmation without the need for crystallization. This guide provides an in-depth comparison of NOESY against other common techniques, details a field-proven experimental protocol, and explains the causal logic behind its application for the unambiguous structural elucidation of pyrazole regioisomers.
The Challenge: A Persistent Ambiguity in Pyrazole Synthesis
The synthesis of substituted pyrazoles, often via the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, frequently yields a mixture of regioisomers.[1][3] The critical ambiguity lies in determining the position of the substituent on the pyrazole nitrogen relative to the substituents on the carbon atoms. For a disubstituted pyrazole, for instance, the product could be the 1,3-isomer, the 1,5-isomer, or a mixture of both. This distinction is vital as the regiochemistry profoundly impacts the molecule's three-dimensional shape, intermolecular interactions, and, consequently, its biological activity and material properties.[4]
The Principle: Probing Proximity with the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon in which the spin polarization of one nucleus is transferred to another nucleus through space.[5][6] This transfer is mediated by dipole-dipole interactions and its magnitude is inversely proportional to the sixth power of the distance (r⁻⁶) between the two nuclei.[7][8]
This extreme distance dependency makes the NOE a powerful tool for structural elucidation. An observable NOE is typically limited to protons that are less than 5 Å apart.[9][10] The 2D NOESY experiment maps these through-space correlations, generating cross-peaks between protons that are spatially proximate, regardless of their through-bond connectivity.[5] This allows us to build a 3D picture of the molecule in solution.
The Solution: Distinguishing Isomers with Diagnostic NOE Correlations
For pyrazole regioisomers, the NOESY experiment provides a clear-cut method of differentiation. The key is to identify an NOE correlation between a proton on a substituent at the N1 position and a proton on or attached to a carbon at the C5 position.
-
For a 1,5-disubstituted pyrazole: A clear NOE will be observed between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring.
-
For a 1,3-disubstituted pyrazole: No such correlation will exist. Instead, an NOE would be seen between the N1-substituent protons and the C5-substituent protons, provided they are close enough in space.
This diagnostic interaction provides unambiguous proof of the substituent arrangement. This principle has been successfully applied in numerous studies to assign the structures of pyrazole and related heterocyclic regioisomers.[11][12]
Experimental Protocol: Acquiring High-Quality NOESY Data
A successful NOESY experiment relies on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here is a self-validating system designed for small molecules like pyrazole derivatives.
Step 1: Sample Preparation
The quality of the sample is paramount. Contaminants can interfere with relaxation and obscure weak NOE signals.
-
Purity: Ensure the sample is of high purity (>95%), free from paramagnetic impurities (e.g., residual metal catalysts, dissolved O₂). Paramagnetic species dramatically shorten relaxation times and can quench the NOE.[8]
-
Solvent: Use a high-quality deuterated solvent. Filter the sample solution through a plug of glass wool into a high-quality NMR tube to remove any particulate matter.[13]
-
Degassing: For optimal results, degas the sample to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution for several minutes.[14]
-
Concentration: A concentration of 5-15 mg in 0.6 mL of solvent is typically sufficient.
Step 2: NMR Spectrometer Setup and Calibration
-
Turn off sample spinning. NOESY experiments are sensitive to modulation artifacts caused by spinning.[13]
-
Acquire and reference a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.
-
Ensure the instrument is well-shimmed to obtain sharp, symmetrical peaks.
Step 3: NOESY Parameter Selection and Acquisition
The choice of parameters, particularly the mixing time (d8), is critical for observing NOEs in small molecules.
-
Pulse Program: Select a standard 2D NOESY pulse program (e.g., noesyesgpph on Bruker systems).[15]
-
Mixing Time (d8 or τm): This is the delay during which cross-relaxation occurs. For small molecules (MW < 600), the NOE builds up slowly.[9] A mixing time between 500 ms and 800 ms is a good starting point.[14][16] It may be necessary to run a series of NOESY experiments with varying mixing times to find the optimal value.
-
Relaxation Delay (d1): This delay should be set to at least 1.5 times the longest T₁ relaxation time of the protons in the molecule to allow for full relaxation between scans. A value of 2-4 seconds is generally adequate.[13]
-
Number of Scans (ns): NOE signals are inherently weak, often only 1-2% of the intensity of diagonal peaks.[16] A sufficient number of scans (e.g., 16 to 64 per increment) is required to achieve an adequate signal-to-noise ratio.
A Comparative Framework: NOESY and Its Alternatives
While NOESY is a powerful tool, it is essential to understand its place among other structural elucidation techniques. A multi-technique approach often provides the most robust and irrefutable structural proof.
| Technique | Principle | Sample State | Information Provided | Key Advantages | Limitations |
| 2D NOESY NMR | Through-space dipolar coupling | Solution | Inter-proton distances (< 5 Å), 3D structure | Definitive for regio- and stereochemistry in solution; non-destructive | Sensitive to molecular size and dynamics; weak signals require longer acquisition times |
| ¹H-¹⁵N HMBC NMR | Through-bond scalar coupling (²J, ³J) | Solution | ¹H-¹⁵N connectivity over 2-3 bonds | Unambiguous connectivity to nitrogen atoms; directly confirms N-substituent placement[17][18] | Requires sufficient concentration for ¹⁵N natural abundance or isotopic labeling; less sensitive than ¹H experiments |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Solid (Single Crystal) | Precise atomic coordinates, bond lengths, and angles | The "gold standard" for unambiguous structure determination[4][19] | Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution-state conformation |
| Computational Chemistry | Quantum mechanical prediction of NMR shifts (GIAO) | In Silico | Predicted ¹H and ¹³C chemical shifts for hypothetical isomers | Can guide interpretation when experimental data is ambiguous[20][21] | Predictions are not experimental proof; accuracy depends on the level of theory and conformation |
Alternative Spotlight: ¹H-¹⁵N HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment, specifically correlating ¹H and ¹⁵N nuclei, is an exceptionally powerful alternative. It detects correlations between protons and nitrogen atoms that are separated by two or three bonds. For a 1-substituted pyrazole, an HMBC experiment will show a correlation between the protons on the N1-substituent and both the N1 and N2 atoms of the pyrazole ring, providing direct evidence of the N-C bond. This method, when successful, is often considered even more definitive than NOESY as it relies on through-bond connectivity rather than spatial proximity.[12][17]
Conclusion and Expert Recommendations
For the drug development professional or research scientist facing the challenge of pyrazole regioisomerism, 2D NOESY NMR is the primary solution-state technique for rapid and reliable structural confirmation. Its ability to directly observe through-space proximity between key substituents and the pyrazole core provides the necessary evidence to distinguish between isomers like the 1,3- and 1,5-disubstituted variants.
Best Practices:
-
Always start with NOESY: It is often the fastest and most direct method to solve the structural question in the relevant solution phase.
-
Use ¹H-¹⁵N HMBC for confirmation: If ambiguity remains or if an orthogonal, connectivity-based proof is required for publication or patent filings, the ¹H-¹⁵N HMBC is the ideal complementary experiment.
-
Reserve X-ray Crystallography for absolute proof: When single crystals are available, X-ray diffraction provides the ultimate, unambiguous structural data in the solid state.[4][22]
By integrating NOESY NMR into the standard analytical workflow, researchers can confidently assign the structure of novel pyrazole compounds, ensuring the integrity of structure-activity relationship (SAR) studies and accelerating the pace of discovery.
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A Researcher's Guide to Differentiating 1,3- and 1,5-Substituted Pyrazole Isomers by Spectroscopic Analysis
Introduction
In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone heterocyclic scaffold, prized for their diverse biological activities and versatile chemical properties. A frequent challenge in their synthesis, particularly through the common condensation of β-dicarbonyl compounds with substituted hydrazines, is the formation of regioisomeric mixtures of 1,3- and 1,5-substituted pyrazoles.[1][2] Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development and quality control, as the substitution pattern dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological function.
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to unambiguously differentiate these two classes of isomers. We will move beyond simple data reporting to explain the underlying physical principles that give rise to the distinct spectral signatures of each isomer. This guide is intended for researchers, scientists, and drug development professionals who require definitive structural elucidation of their synthesized pyrazole compounds.
The Spectroscopic Toolkit: Key Differentiators
While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this specific challenge. Mass Spectrometry (MS) can also provide clues, though often with less certainty than NMR.
Proton (¹H) NMR Spectroscopy: The First Line of Inquiry
¹H NMR is the initial and most informative method for a rapid assessment. The key to differentiation lies in the chemical shifts (δ) of the pyrazole ring protons, particularly the lone proton at the C4 position and the proton at either C3 or C5.
-
In 1,5-disubstituted pyrazoles , the ring protons are at positions C3 and C4.
-
In 1,3-disubstituted pyrazoles , the ring protons are at positions C4 and C5.
The chemical environment of the proton at C5 (in the 1,3-isomer) is significantly different from that of the proton at C3 (in the 1,5-isomer). The C5 proton is flanked by a carbon atom and the N1-substituted nitrogen, whereas the C3 proton is positioned between a carbon atom and the sp²-hybridized N2 nitrogen.
Causality: The N1-substituent's electronic and steric effects directly influence the C5 proton's chemical shift in the 1,3-isomer. In contrast, the C3 proton in the 1,5-isomer is more influenced by the substituent at C5 and the adjacent N2 atom. Generally, the H5 proton of a 1,3-isomer is deshielded and appears at a higher chemical shift (further downfield) compared to the H3 proton of the corresponding 1,5-isomer. The proton at C4 typically appears as a triplet or a singlet (depending on adjacent protons) and its position is less consistently diagnostic, though it is sensitive to the electronic nature of the substituents at C3 and C5.[3][4]
Illustrative Data:
| Isomer Type | Diagnostic Proton | Typical Chemical Shift (δ, ppm) |
| 1,3-Disubstituted | H5 | 7.4 - 8.0 |
| 1,5-Disubstituted | H3 | 6.0 - 7.5 |
| Both | H4 | 5.9 - 6.7 |
Note: These are general ranges and can vary significantly based on the specific substituents and the solvent used.[3][5]
Carbon-¹³ (¹³C) NMR Spectroscopy: Corroborating Evidence
¹³C NMR provides complementary data that reinforces the assignment made from the ¹H NMR spectrum. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern.
Causality: The carbon atom attached to the N1-substituent (C5 in the 1,5-isomer) experiences a different electronic environment than the carbon atom adjacent to the N2 atom (C3). This leads to distinct and predictable differences in their chemical shifts. Studies have shown that the C3 carbon in a 1,3-disubstituted pyrazole is typically found further downfield than the C5 carbon in a 1,5-disubstituted isomer. Conversely, the C5 carbon in the 1,3-isomer is more shielded (upfield) compared to the C3 carbon in the 1,5-isomer.[6][7]
Comparative Data Summary:
| Isomer Type | C3 Shift (δ, ppm) | C4 Shift (δ, ppm) | C5 Shift (δ, ppm) |
| 1,3-Disubstituted | ~150 - 155 | ~105 - 110 | ~128 - 135 |
| 1,5-Disubstituted | ~140 - 148 | ~103 - 108 | ~140 - 145 |
Note: These values are illustrative. For example, in one study, the C3 of a 3-aryl pyrazole tautomer was observed around 149.7 ppm, while the C5 of its isomeric partner was at 141.1 ppm.[6]
2D NMR Spectroscopy (NOESY): The Definitive Tie-Breaker
When ¹H and ¹³C NMR data are ambiguous, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides unequivocal proof of regiochemistry. The NOE is a phenomenon where the magnetization of a nucleus is affected by the magnetization of a spatially close, but not necessarily bonded, nucleus.[8][9]
The Core Principle: The NOESY experiment detects protons that are close to each other in space (typically < 5 Å).
-
In a 1,5-disubstituted pyrazole , the substituent on the N1 nitrogen is spatially proximate to the substituent on the C5 carbon. A NOESY experiment will show a cross-peak correlation between the protons of these two substituents.
-
In a 1,3-disubstituted pyrazole , the N1-substituent is distant from the C3-substituent. No such NOE correlation will be observed. Instead, a correlation might be seen between the N1-substituent and the H5 proton of the pyrazole ring.
This method is exceptionally reliable and is considered the gold standard for making a definitive assignment.[10]
Experimental Protocols
To ensure the reproducibility and integrity of your results, the following detailed protocols are provided.
Protocol 1: ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution).[11]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer on your sample.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typical.
-
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: 2D NOESY Experiment
-
Sample Preparation: Prepare the sample as described in Protocol 1. A slightly more concentrated sample (15-20 mg) may be beneficial.
-
Acquisition:
-
Load a standard 2D NOESY pulse sequence on the spectrometer.
-
A key parameter is the mixing time (d8) , which allows for the NOE to build up. This is typically set between 500 ms and 1.5 s for small molecules. An array of mixing times can be tested to optimize the experiment.
-
Acquire the 2D data set. This is a longer experiment than 1D NMR and may take several hours.
-
-
Data Processing: Process both dimensions of the data. Look for off-diagonal cross-peaks which indicate spatial proximity between the protons corresponding to the signals on the F1 and F2 axes.
Visualizing the Logic
To clarify the relationships and workflows, the following diagrams are provided.
Caption: Key diagnostic signals for pyrazole isomer differentiation.
Caption: The spatial basis of the definitive NOESY experiment.
Mass Spectrometry: A Supporting Role
Mass spectrometry (MS) can also be used, although it is generally less definitive than NMR for this specific isomer problem. The fragmentation patterns of the two isomers upon ionization (e.g., by electron impact, EI) can differ.
Causality: The stability of the fragment ions is dependent on the original positions of the substituents. The loss of small molecules like HCN or N₂ is a common fragmentation pathway for pyrazoles.[12][13] The relative abundances of the resulting fragment ions may differ between the 1,3- and 1,5-isomers, providing clues to the initial structure. However, without authentic standards of both isomers, interpreting these differences can be challenging. For complex molecules, fragmentation can be intricate, and isomers may yield very similar spectra.[14]
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS or a direct insertion probe for EI-MS).
-
Acquisition: Infuse the sample or inject it into the LC system. Acquire the mass spectrum over a relevant m/z range. If fragmentation is not observed with a soft ionization technique like ESI, tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Analysis: Compare the fragmentation patterns of the unknown sample with known literature data or with the spectrum of a known isomer if available. Look for characteristic losses and daughter ions.
Conclusion
References
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–687. [Link]
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Zhang, Z., Li, Y., Wang, Y., Hua, X., Zheng, C., Shi, Q., Tan, Z., Zheng, L., & Guo, W. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
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(n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Biointerface Research in Applied Chemistry. [Link]
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Saeed, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
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(n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Source for sample NMR data]. [Link]
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Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Novikova, D. S., et al. (n.d.). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. [Link]
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(n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Source for general NMR data]. [Link]
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Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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(n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Source for advanced NMR techniques]. [Link]
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(n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
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Nocentini, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
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(n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
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Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
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(n.d.). Structure Elucidation of a Pyrazolo[15][16]pyran Derivative by NMR Spectroscopy. [Source for structural elucidation example]. [Link]
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El-Emary, T. I. (2008). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
(n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]
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(n.d.). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]
-
Schmitt, D. C., et al. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. [Source for experimental conditions]. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
(2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
(n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]
-
(n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au - ACS Publications. [Link]
-
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
(2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Hänninen, M. M., et al. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Source for sample NMR data]. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Methyl 1-methyl-1H-pyrazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. In this guide, we delve into the critical task of assessing the purity of a key heterocyclic building block, methyl 1-methyl-1H-pyrazole-3-carboxylate. This compound and its derivatives are of significant interest in medicinal chemistry.[1]
This document moves beyond a simple recitation of protocols. It is designed to provide a comparative analysis of the most pertinent analytical techniques, grounded in the practical realities of a synthesis laboratory. We will explore the "why" behind the "how," empowering you to make informed decisions for your specific research and development needs.
The Criticality of Purity: Why It Matters
Methyl 1-methyl-1H-pyrazole-3-carboxylate is a versatile scaffold in the synthesis of a wide array of biologically active molecules.[1] Impurities, which are any components of the drug substance that are not the desired chemical entity, can arise from various sources including starting materials, by-products of side reactions, intermediates, and degradation products. The presence of these impurities, even in trace amounts, can have profound consequences:
-
Altered Pharmacological Profiles: An impurity may possess its own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Impurities can be toxic, posing a direct safety risk in preclinical and clinical studies.
-
Reduced Efficacy: A lower purity corresponds to a lower concentration of the active molecule, potentially diminishing its therapeutic effect.
-
Process Inefficiency: A high impurity profile can complicate downstream processing and purification, increasing costs and timelines.
The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances, which serves as an authoritative standard in the pharmaceutical industry.[2][3][4]
Potential Impurities in the Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
A common synthetic route to pyrazoles is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6][7] In the synthesis of methyl 1-methyl-1H-pyrazole-3-carboxylate, a key challenge is controlling regioselectivity, which can lead to the formation of isomeric impurities.[2][3]
Potential Impurities Include:
-
Regioisomers: The reaction of an unsymmetrical β-ketoester with methylhydrazine can potentially yield two different regioisomers: the desired methyl 1-methyl-1H-pyrazole-3-carboxylate and the isomeric methyl 1-methyl-1H-pyrazole-5-carboxylate. These isomers often have very similar physical properties, making their separation and quantification challenging.
-
Unreacted Starting Materials: Residual amounts of the β-ketoester and methylhydrazine.
-
By-products from Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to other structurally related impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The following diagram illustrates the potential for regioisomer formation:
Caption: Potential reaction pathways leading to the formation of regioisomers.
A Comparative Guide to Analytical Techniques for Purity Assessment
The choice of analytical technique is dictated by the nature of the analyte and the potential impurities. For methyl 1-methyl-1H-pyrazole-3-carboxylate, a multi-faceted approach is often necessary for a comprehensive purity assessment.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, sensitivity, and reproducibility. Capable of separating closely related isomers. | Requires a suitable chromophore for UV detection. Method development can be time-consuming. | Quantitative Purity Assessment & Impurity Profiling |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent separation efficiency for volatile compounds. Provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. | Identification of Volatile Impurities & Residual Solvents |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. May not detect trace impurities. | Structural Confirmation & Absolute Purity Determination (qNMR) |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple and rapid technique. A sharp melting point is indicative of high purity. | A narrow melting range does not guarantee the absence of impurities. Not suitable for amorphous solids or oils. | Preliminary Purity Assessment |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity. For methyl 1-methyl-1H-pyrazole-3-carboxylate, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Causality Behind Experimental Choices:
-
Column: A C18 column is a common choice for the separation of moderately polar organic molecules. The nonpolar stationary phase effectively retains the analyte and its potential impurities, allowing for separation based on subtle differences in polarity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is used. The gradient elution, where the proportion of the organic modifier is increased over time, is crucial for eluting a wide range of compounds with varying polarities, from polar starting materials to the less polar product and by-products.
-
Detector: A UV detector is suitable as the pyrazole ring possesses a chromophore that absorbs UV light. The detection wavelength should be set at the λmax of the analyte for optimal sensitivity.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized methyl 1-methyl-1H-pyrazole-3-carboxylate and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 237 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an invaluable technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.
Causality Behind Experimental Choices:
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for a wide range of organic molecules.
-
Temperature Programming: A temperature gradient is essential to ensure the separation of compounds with different boiling points.
-
Mass Spectrometry Detection: MS detection provides structural information based on the fragmentation pattern of the ionized molecules, which is crucial for the unambiguous identification of unknown impurities.
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
While HPLC and GC-MS are excellent for separating and detecting impurities, NMR spectroscopy provides unparalleled insight into the molecular structure of the main component and any observable impurities. Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and types of protons and their connectivity. The integration of proton signals is directly proportional to the number of protons they represent, which is the basis for qNMR.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
qNMR: By adding a certified internal standard with a known purity and concentration to the sample, the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Sample and Standard Preparation: Accurately weigh a known amount of the synthesized methyl 1-methyl-1H-pyrazole-3-carboxylate and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube and ensure complete dissolution.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the protons being quantified) is crucial to ensure full relaxation of all protons, which is essential for accurate integration.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for qNMR-based absolute purity determination.
Establishing Acceptance Criteria
The acceptable level of impurities is determined by the intended use of the compound. For early-stage research, a purity of >95% is often acceptable. However, for compounds intended for preclinical and clinical studies, much stricter criteria are applied, guided by ICH Q3A guidelines.[2][3][4] These guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.
Conclusion: A Holistic and Validated Approach to Purity Assessment
Ensuring the purity of synthesized methyl 1-methyl-1H-pyrazole-3-carboxylate is a multi-step process that requires a thoughtful and comparative application of various analytical techniques. A robust purity assessment strategy should not rely on a single method but should instead integrate the strengths of multiple orthogonal techniques.
-
HPLC provides the primary quantitative measure of purity and impurity profile.
-
GC-MS is essential for identifying volatile impurities and residual solvents.
-
NMR confirms the structure of the desired product and can provide an absolute purity value through qNMR.
-
Melting point serves as a quick preliminary check of purity.
By understanding the principles behind each technique and the potential impurities that may arise during synthesis, researchers can design a comprehensive and self-validating purity assessment workflow. This ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery and development.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase-Targeted Oncology
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it has earned the designation of a "privileged scaffold."[1][2][3][4] This is due to its remarkable versatility, synthetic accessibility, and its ability to form key interactions within the ATP-binding pocket of protein kinases, making it a foundational component in the design of numerous targeted therapies.[3][4] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[5] The development of small molecule kinase inhibitors has revolutionized oncology, and pyrazole-based compounds are at the forefront of this revolution, with several gaining FDA approval for treating various malignancies.[2][6][7]
This guide provides a comparative analysis of the efficacy of prominent pyrazole-based kinase inhibitors. We will delve into their mechanisms of action, compare their potency and selectivity through quantitative data, and provide detailed experimental protocols that form the basis of their preclinical evaluation. This content is designed for researchers, scientists, and drug development professionals to serve as a technical resource for understanding and evaluating this critical class of therapeutic agents.
Comparative Analysis of Key Pyrazole-Based Kinase Inhibitors
The therapeutic efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity, which minimizes off-target effects. Here, we compare four notable FDA-approved pyrazole-based inhibitors, each targeting different critical signaling pathways in oncology.
-
Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1 and JAK2).[2][3][8] By blocking the JAK-STAT signaling pathway, Ruxolitinib effectively modulates the production of cytokines involved in inflammation and myeloproliferation. It is primarily used to treat myelofibrosis and polycythemia vera.[8]
-
Crizotinib (Xalkori®): A multi-targeted inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[2][8] Crizotinib is a first-line treatment for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements, where it blocks the constitutive kinase activity that drives tumor growth.[8]
-
Erdafitinib (Balversa®): A pan-inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4).[2][8] FGFR signaling alterations are oncogenic drivers in several cancers. Erdafitinib is approved for urothelial carcinoma with specific FGFR3 or FGFR2 genetic alterations.
-
Asciminib (Scemblix®): A novel allosteric inhibitor of the BCR-ABL1 kinase.[2][9][10] Unlike traditional ATP-competitive inhibitors, Asciminib binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation. This distinct mechanism allows it to be effective against chronic myeloid leukemia (CML), including cases with mutations that confer resistance to other tyrosine kinase inhibitors (TKIs).[10][11]
Quantitative Performance Comparison
The following tables summarize the in vitro potency and cellular activity of these inhibitors, providing a quantitative basis for comparison. The half-maximal inhibitory concentration (IC50) reflects the drug concentration required to inhibit 50% of the target kinase's activity in a biochemical assay, while the GI50 (50% growth inhibition) indicates the concentration needed to inhibit 50% of cell proliferation in a cellular context.
Table 1: In Vitro Kinase Inhibition Profile of Selected Pyrazole-Based Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Selectivity Highlights | Key Therapeutic Areas |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | >130-fold selective for JAK1/2 over JAK3 (IC50: ~430 nM)[3][8] | Myelofibrosis, Polycythemia Vera[8] |
| Crizotinib | ALK, ROS1, c-Met | ~3 (ALK) | Multi-targeted inhibitor | Non-Small Cell Lung Cancer (NSCLC)[8] |
| Erdafitinib | FGFR1-4 | 1.2 (FGFR1), 2.5 (FGFR2), 6.1 (FGFR3), 5.7 (FGFR4) | Potent against all FGFR isoforms | Urothelial Carcinoma |
| Asciminib | BCR-ABL1 (allosteric) | 0.5 - 0.8 (Kd) | Non-ATP competitive, active against T315I mutation | Chronic Myeloid Leukemia (CML)[2][9] |
Table 2: Cellular Proliferation Inhibition (GI50) in Relevant Cancer Cell Lines
| Inhibitor | Cell Line | Relevant Genotype | GI50 (nM) |
| Ruxolitinib | HEL | JAK2 V617F | ~180 |
| Crizotinib | H3122 | EML4-ALK | ~30 |
| Erdafitinib | RT112/84 | FGFR3 fusion | ~25 |
| Asciminib | K562 | BCR-ABL1 | ~40 |
Mechanistic Insights: Visualizing Signaling Pathways
Understanding the mechanism of action requires visualizing the signaling cascades these inhibitors disrupt. Below is a representation of the JAK-STAT pathway, illustrating the point of inhibition by Ruxolitinib.
Caption: The JAK-STAT signaling pathway and the point of Ruxolitinib inhibition.
Core Experimental Methodologies for Efficacy Evaluation
The data presented in this guide are generated through a standardized series of robust and validated experiments. As a Senior Application Scientist, it is crucial to not only perform these assays but to understand the causality behind each step. The following protocols provide a self-validating system for assessing inhibitor efficacy.
Experimental Workflow Overview
This diagram illustrates the logical flow of preclinical evaluation for a novel pyrazole-based kinase inhibitor.
Caption: A generalized workflow for the preclinical evaluation of pyrazole-based kinase inhibitors.[8]
Protocol 1: In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of a pyrazole-based inhibitor required to reduce the enzymatic activity of its target kinase by 50%. This assay directly measures the inhibitor's potency against the isolated enzyme.
Principle: We utilize a luminescent kinase assay that quantifies the amount of ADP produced from the kinase's phosphorylation of a substrate.[12] ADP is converted to ATP, which is then used by luciferase to generate a light signal. The signal intensity is inversely proportional to the inhibitor's activity.
Materials:
-
Recombinant human kinase (e.g., JAK2, ALK)
-
Specific peptide substrate for the kinase
-
Pyrazole-based inhibitor stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Perform a serial dilution of the pyrazole-based inhibitor in DMSO, followed by a further dilution in kinase assay buffer. This creates a range of concentrations to test (e.g., 10 µM to 0.1 nM). Include a DMSO-only control (100% activity) and a potent, broad-spectrum inhibitor like Staurosporine (0% activity).
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or control to the wells of the 384-well plate.
-
Kinase Addition: Add 10 µL of the diluted kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time is optimized to ensure the reaction remains in the linear range.
-
Signal Generation:
-
Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Calculation: Normalize the data to the high (DMSO) and low (Staurosporine) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[12]
Protocol 2: MTT Cell Viability Assay for GI50 Determination
Objective: To assess the effect of the kinase inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.
Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., H3122 for ALK inhibition)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Pyrazole-based inhibitor
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Clear, flat-bottomed 96-well cell culture plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume growth by incubating overnight (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with a serial dilution of the pyrazole-based inhibitor (final volume 200 µL/well). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, making growth inhibition apparent.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background noise.[16]
-
GI50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of inhibitor concentration and use a non-linear regression analysis to determine the GI50 value.
Protocol 3: Western Blot Analysis for In-Cell Target Modulation
Objective: To confirm that the inhibitor engages its intended target within the cell and modulates the downstream signaling pathway.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.[17] By using phospho-specific antibodies, we can measure the phosphorylation status of a kinase or its substrates, providing direct evidence of target inhibition.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., p-STAT3) overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total STAT3) and a loading control (e.g., GAPDH or β-actin) to confirm that changes in phosphorylation are not due to changes in total protein levels.[18]
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of a pyrazole-based inhibitor in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time compared to a vehicle-treated control group.
Materials:
-
Immunodeficient mice (e.g., athymic Nude or NSG mice)
-
Human cancer cell line suspension
-
Pyrazole-based inhibitor formulated for oral gavage or other appropriate route
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for mouse body weight
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=10-12 mice/group).[19]
-
Drug Administration: Administer the inhibitor and vehicle according to the planned schedule (e.g., daily oral gavage at a specific mg/kg dose).[7]
-
Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length × Width²) × 0.52.[19] Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a specified size or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: Compare the mean tumor volume and weight between the treated and vehicle groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the efficacy of pyrazole-based kinase inhibitors, grounded in established experimental methodologies. The selected examples—Ruxolitinib, Crizotinib, Erdafitinib, and Asciminib—demonstrate the chemical tractability and therapeutic power of the pyrazole scaffold in targeting diverse kinases through both ATP-competitive and allosteric mechanisms. The provided protocols offer a robust, self-validating workflow for the preclinical assessment of novel inhibitor candidates.
The future of pyrazole-based inhibitor development will likely focus on enhancing selectivity to further improve safety profiles and overcoming resistance mechanisms that inevitably arise.[20][21] The design of next-generation compounds, including covalent and allosteric inhibitors, will continue to leverage the privileged nature of the pyrazole core, promising a continued pipeline of innovative and effective targeted therapies for researchers to develop and clinicians to deploy.
References
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link].
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Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link].
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link].
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link].
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link].
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link].
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].
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Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link].
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link].
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link].
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available at: [Link].
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Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link].
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New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PubMed Central. Available at: [Link].
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Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. Available at: [Link].
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In vitro kinase assay. Protocols.io. Available at: [Link].
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link].
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. Available at: [Link].
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Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. PubMed Central. Available at: [Link].
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link].
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Cell Viability Assays. NCBI Bookshelf. Available at: [Link].
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link].
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Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. PubMed Central. Available at: [Link].
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Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas. AACR Journals. Available at: [Link].
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available at: [Link].
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Enhanced delivery of aurora kinase A inhibitor via tumor-targeting imm. IJN. Available at: [Link].
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Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. AACR Journals. Available at: [Link].
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis
For researchers and professionals in medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of its synthesis. The choice of a synthetic route is never arbitrary; it is a calculated decision balancing cost, efficiency, safety, and environmental impact. This guide provides a critical, field-proven comparison of the most common pyrazole synthesis routes, moving beyond simple textbook descriptions to offer a practical cost-benefit analysis for the modern laboratory.
The Strategic Importance of Pyrazole Synthesis
The pyrazole ring system is a privileged scaffold due to its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor. This has led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory celecoxib and the kinase inhibitor sildenafil. The challenge for the synthetic chemist is not simply how to make a pyrazole, but how to do so in a way that is scalable, cost-effective, and sustainable. This analysis will dissect three primary, industrially relevant strategies: the classic Knorr synthesis, the atom-economical [3+2] cycloaddition, and modern microwave-assisted protocols.
Classical Approach: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the workhorse of pyrazole synthesis. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While venerable, its utility endures due to the low cost and wide availability of the starting materials.
Mechanism and Experimental Causality
The reaction proceeds via an initial condensation of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of solvent and catalyst is critical. An acidic catalyst (often acetic acid, which can also serve as the solvent) is typically required to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine. The key challenge in the Knorr synthesis is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl, as two different product isomers can be formed.
Cost-Benefit Analysis
-
Cost: This is arguably the most cost-effective route for simple pyrazoles. Starting materials like ethyl acetoacetate (~
40-60/kg) are commodity chemicals. -
Yield & Scalability: Yields are typically moderate to good (60-85%). The reaction is highly scalable and is used in industrial production.
-
Safety & Environmental: The primary concern is the use of hydrazine, which is a highly toxic and suspected carcinogen. Waste streams often contain acidic solvents and organic byproducts, requiring careful neutralization and disposal.
-
Versatility: The method is robust and tolerates a wide variety of functional groups on both the dicarbonyl and hydrazine components.
Workflow Diagram: Knorr Synthesis
Caption: Workflow for the Knorr Pyrazole Synthesis.
Modern Approach: [3+2] Dipolar Cycloaddition
The [3+2] cycloaddition route, particularly using diazo compounds as the 3-atom component and alkynes or alkenes as the 2-atom component, represents a more modern, atom-economical approach. The reaction of diazomethane with an alkyne is a classic example that forms the pyrazole ring in a single, concerted step.
Mechanism and Experimental Causality
This reaction is a pericyclic process where the π systems of the 1,3-dipole (the diazo compound) and the dipolarophile (the alkyne) interact to form a five-membered ring. The primary advantage is its high degree of atom economy, as all atoms from the reactants are incorporated into the product. The main challenge is the handling of diazo compounds, especially diazomethane, which is both toxic and explosive. This has led to the development of safer, in-situ generation methods or the use of more stable diazo precursors like trimethylsilyldiazomethane.
Cost-Benefit Analysis
-
Cost: The starting materials can be more expensive. While simple alkynes are affordable, functionalized alkynes and diazo precursors can significantly increase costs. The operational costs associated with safety protocols for handling diazomethane are also non-trivial.
-
Yield & Scalability: Yields are often excellent (>90%), and the reaction is typically very clean, simplifying purification. However, scaling up reactions involving highly energetic compounds like diazomethane presents significant safety challenges, often limiting its industrial applicability to high-value products.
-
Safety & Environmental: This is the route's major drawback. Diazomethane is a potent poison and can detonate unexpectedly. The reaction itself is "green" in terms of atom economy, but the hazards of the reagents require stringent engineering controls.
-
Versatility: The reaction is extremely powerful for accessing highly substituted and complex pyrazoles that may be difficult to obtain via condensation methods.
Workflow Diagram: [3+2] Cycloaddition
Caption: Workflow for [3+2] Cycloaddition Pyrazole Synthesis.
Green Chemistry Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For pyrazole synthesis, it often involves the same Knorr-type precursors but dramatically reduces reaction times and can increase yields.
Mechanism and Experimental Causality
Microwave irradiation directly heats the reactants and solvent through dielectric heating. This rapid and efficient energy transfer can lead to reaction rates that are orders of magnitude faster than conventional heating. For pyrazole synthesis, this often allows for solvent-free "dry media" reactions or the use of greener solvents like ethanol or water. The result is a process with a significantly reduced environmental footprint.
Cost-Benefit Analysis
-
Cost: The initial capital investment for a scientific microwave reactor is required. However, the operational costs are often lower due to significant reductions in reaction time (minutes vs. hours) and energy consumption. Reagent costs are similar to the Knorr synthesis.
-
Yield & Scalability: Yields are frequently higher than conventional methods, often exceeding 90%. While lab-scale microwave reactors are common, scaling up to industrial production requires specialized continuous-flow microwave reactors, which can be a significant engineering investment.
-
Safety & Environmental: This is a major advantage. The reduction or elimination of hazardous organic solvents like acetic acid or benzene makes the process much greener. The speed of the reaction also minimizes the formation of thermal degradation byproducts.
-
Versatility: The microwave approach is applicable to a wide range of Knorr-type reactions and has been shown to be effective for many different substituted pyrazoles.
Comparative Data Summary
| Parameter | Knorr Synthesis | [3+2] Dipolar Cycloaddition | Microwave-Assisted Knorr |
| Starting Material Cost | Low | Moderate to High | Low |
| Typical Yield | 60-85% | >90% | >90% |
| Reaction Time | 2-24 hours | 1-12 hours | 5-30 minutes |
| Key Reagent Hazard | Hydrazine (Toxic, Carcinogen) | Diazomethane (Explosive, Toxic) | Hydrazine (Toxic, Carcinogen) |
| Scalability | Excellent | Poor to Moderate (Safety limited) | Moderate (Requires special equipment) |
| Atom Economy | Moderate | Excellent | Moderate |
| Environmental Impact | Moderate (Solvent waste) | Low (but hazardous reagents) | Low (Often solvent-free) |
| Primary Advantage | Low cost and proven scalability | High purity and atom economy | High speed and yield, "Green" |
Detailed Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 3,5-Dimethylpyrazole
-
Trustworthiness: This protocol is a standard, validated procedure widely used in educational and industrial settings. All steps include safety warnings.
-
Methodology:
-
Warning: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine is toxic.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (10.0 g, 0.1 mol).
-
Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise via a dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, add 50 mL of ethanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield 3,5-dimethylpyrazole. (Expected yield: ~80-85%).
-
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrazole
-
Trustworthiness: This is a representative protocol based on published green chemistry procedures. It highlights the speed and efficiency of MAOS.
-
Methodology:
-
Warning: Only use a dedicated scientific microwave reactor. Do not use a domestic microwave oven. Hydrazine is toxic.
-
In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1.1 mmol), and a catalytic amount of acetic acid (2 drops).
-
If performing under solvent-free conditions, ensure the reactants are well-mixed. Alternatively, add 2 mL of ethanol as a solvent.
-
Seal the vessel with a septum cap.
-
Place the vessel in the cavity of the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes with magnetic stirring.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Transfer the reaction mixture to a beaker, add 10 mL of cold water, and stir.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry. (Expected yield: >90%).
-
Conclusion and Recommendation
The optimal pyrazole synthesis route is dictated by the specific goals of the project.
-
For large-scale, cost-sensitive production of simple pyrazoles, the Knorr Synthesis remains the undisputed champion due to its low-cost reagents and proven scalability, despite its environmental and safety drawbacks related to hydrazine.
-
For the synthesis of complex, high-value molecules where purity and atom economy are paramount, and where cost is a secondary concern, the [3+2] Cycloaddition is a powerful, albeit hazardous, option. It is best suited for smaller-scale research and development where stringent safety measures can be implemented.
-
For rapid lead optimization, academic research, and process development focused on green chemistry principles, Microwave-Assisted Synthesis offers an outstanding balance of speed, high yield, and reduced environmental impact. It represents the future of efficient and sustainable pyrazole synthesis.
Ultimately, the modern chemist must be proficient in all these methods, selecting the right tool for the job based on a holistic analysis of cost, safety, efficiency, and environmental stewardship.
References
-
Title: Hydrazine - The National Institute for Occupational Safety and Health (NIOSH) Source: Centers for Disease Control and Prevention URL: [Link]
-
Title: Committee for Risk Assessment Opinion on Racemic-2-(2,4-Dichlorophenyl)-1-(1h-1,2,4-Triazol-1-Yl)Hexan-2-Ol Source: European Chemicals Agency URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition Source: Wikipedia URL: [Link]
-
Title: Diazomethane Source: Wikipedia URL: [Link]
-
Title: Microwave-assisted synthesis of pyrazole derivatives Source: ResearchGate URL: [Link]
A Senior Application Scientist's Guide to Cross-Referencing NMR Data with Pyrazole Literature Values
Introduction: The Structural Challenge of Pyrazoles
Pyrazoles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. For researchers in drug development and synthetic chemistry, the unambiguous structural confirmation of novel pyrazole derivatives is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. However, the unique electronic nature of the pyrazole ring, particularly its propensity for annular tautomerism, can lead to complex or ambiguous spectra.
This guide provides a practical, in-depth methodology for acquiring high-quality NMR data for pyrazole-containing compounds and systematically cross-referencing it with established literature values. We will move beyond simple data listing to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Foundational Knowledge: The NMR Signature of the Pyrazole Core
Before acquiring experimental data, it is crucial to understand the expected NMR landscape of a pyrazole. The electronic environment of the five-membered ring gives rise to characteristic chemical shifts and coupling patterns.
Annular Tautomerism: A Key Consideration
For N-unsubstituted or 3(5)-monosubstituted pyrazoles, the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N2). This is known as annular tautomerism. If this exchange is fast on the NMR timescale (which is common at room temperature), the C3 and C5 positions become chemically equivalent, leading to averaged signals.[1] This phenomenon is the most common source of confusion in pyrazole NMR interpretation. The equilibrium position is influenced by the electronic nature of substituents, with electron-withdrawing groups often favoring position 3.[2]
Typical ¹H NMR Spectral Data
The protons of the pyrazole ring typically resonate in the aromatic region. For the parent pyrazole, the spectrum is deceptively simple due to tautomeric averaging.
-
H3/H5 Protons: These protons are adjacent to the nitrogen atoms. In cases of rapid tautomerism, they appear as a single, time-averaged signal. They typically resonate downfield due to the deshielding effect of the adjacent nitrogen atoms.
-
H4 Proton: This proton is situated between two carbons and generally appears upfield relative to H3/H5. It often appears as a triplet due to coupling with both H3 and H5.[3]
Typical ¹³C NMR Spectral Data
Carbon chemical shifts are highly sensitive to the electronic environment and the presence of tautomerism.
-
C3/C5 Carbons: These carbons, bonded to nitrogen, are the most downfield signals in the pyrazole ring. Their chemical shifts are significantly influenced by substituents and tautomeric equilibrium.[2][4] In the absence of tautomerism or when the equilibrium is slowed, two distinct signals will be observed.
-
C4 Carbon: This carbon is the most upfield of the ring carbons. Its chemical shift is less affected by tautomerism compared to C3 and C5.[2]
Data Summary: Unsubstituted Pyrazole
The following table provides a summary of typical literature values for unsubstituted pyrazole. Note that values can vary slightly based on solvent and concentration.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | J-Coupling (Hz) |
| ¹H | H3 / H5 | ~7.66 | ~7.60 | d (doublet) | J₃,₄ ≈ J₅,₄ ≈ 2.1 Hz |
| ¹H | H4 | ~6.37 | ~6.30 | t (triplet) | J₄,₃ ≈ J₄,₅ ≈ 2.1 Hz |
| ¹H | N-H | Highly variable, often broad (~12-13) | Highly variable, often broad (~12.8) | br s (broad s) | - |
| ¹³C | C3 / C5 | ~134.8 | ~135.2 | - | - |
| ¹³C | C4 | ~105.8 | ~105.5 | - | - |
Data compiled from various sources, including references[2],[3], and[5].
The Cross-Referencing Workflow: From Sample to Structure
A systematic approach is essential for accurate structural validation. This workflow integrates robust data acquisition with meticulous literature comparison.
Caption: Workflow for NMR data cross-referencing.
Experimental Protocols for Robust Data Acquisition
Protocol 1: Sample Preparation
-
Analyte Purity: Ensure the pyrazole derivative is of high purity. Residual solvents or reaction impurities will complicate spectral analysis.
-
Solvent Selection: The choice of deuterated solvent is critical.
-
CDCl₃ (Deuterated Chloroform): A good first choice for many organic molecules. It is relatively non-polar.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for pyrazoles. Its high polarity and hydrogen-bond accepting nature can slow down N-H proton exchange, often resulting in a sharper N-H signal. Many literature reports use DMSO-d₆, facilitating direct comparison.[4][6]
-
Protic Solvents (D₂O, CD₃OD): Avoid these unless necessary. The N-H proton will rapidly exchange with the solvent's deuterium, rendering the N-H signal invisible.[1]
-
-
Concentration: Prepare a sample of approximately 5-10 mg in 0.6-0.7 mL of deuterated solvent. A reasonably concentrated sample is important for obtaining a good signal-to-noise ratio, especially for ¹³C and 2D NMR experiments.[1]
-
Internal Standard: Use a solvent containing an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]
Protocol 2: Unambiguous Signal Assignment using 2D NMR
For substituted pyrazoles, 1D spectra are often insufficient for complete assignment. Heteronuclear Multiple Bond Correlation (HMBC) is an indispensable tool.[1] It reveals correlations between protons and carbons that are typically 2 or 3 bonds away, allowing you to piece together the molecular skeleton.
Caption: Logical workflow for signal assignment using 2D NMR.
Experimental Protocol: HMBC Spectroscopy
-
Sample Preparation: Use the same sample prepared for 1D NMR. Ensure it is well-dissolved and homogeneous.
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization: The key parameter is the long-range coupling constant for which the experiment is optimized. A value of 8-10 Hz is standard and effective for detecting typical ²J(C,H) and ³J(C,H) correlations in aromatic systems.[1]
-
Acquisition: The HMBC experiment may require several hours to acquire, depending on the sample concentration and the spectrometer's sensitivity.
-
Processing and Analysis: Process the 2D data. Look for key correlations:
-
The H4 proton should show cross-peaks to both the C3 and C5 carbons.
-
The H5 proton should show cross-peaks to the C4 and C3 carbons.
-
If observable, the N-H proton can show correlations to C3 and C5, providing definitive proof of their identity.[1]
-
Troubleshooting Common Challenges
-
Broad or Averaged C3/C5 Signals: This is the classic sign of annular tautomerism.[1] To resolve this, you can perform a low-temperature NMR experiment. By lowering the temperature (e.g., in decrements of 20 K), you can slow the rate of proton exchange. If successful, the single averaged signal will resolve into two distinct signals for C3 and C5, allowing you to determine the major tautomer in solution.[1]
-
Invisible or Very Broad N-H Proton: This can occur for two main reasons. First, in protic solvents, the proton exchanges with deuterium and disappears.[1] Second, the ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of the attached proton, leading to significant signal broadening.[1] Using a dry, aprotic solvent like DMSO-d₆ often yields the best results for observing the N-H proton.
Conclusion
Cross-referencing NMR data for pyrazole derivatives is a systematic process that combines foundational knowledge of their spectral characteristics with rigorous experimental technique. By understanding the impact of tautomerism, acquiring both 1D and 2D NMR data, and methodically comparing experimental parameters with literature values, researchers can achieve unambiguous structural confirmation. The use of advanced techniques like HMBC and low-temperature NMR are not merely supplementary; for substituted pyrazoles, they are essential components of a self-validating and trustworthy analytical workflow.
References
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
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Al-Bayati, R. H., & Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
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Alkorta, I., Elguero, J., & Jokisaari, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 418-422. [Link]
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Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(10), 1362-1368. [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
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Rees, R. G., & Green, M. J. (1968). Carbon-13 N.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387-388. [Link]
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Santa Maria, M. D., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 49(10), 637-646. [Link]
-
Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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A Comparative Guide to the Bioactivity of Pyrazole and Imidazole Derivatives
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrazole and imidazole derivatives stand out as "privileged scaffolds" due to their versatile binding properties and presence in numerous biologically active molecules.[1][2][3] This guide provides an in-depth, objective comparison of the bioactivities of these two important classes of compounds, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: The Foundation of Bioactivity
Pyrazole and imidazole are both five-membered aromatic heterocycles containing two nitrogen atoms. However, the arrangement of these nitrogen atoms imparts distinct electronic and steric properties, which in turn dictates their biological interactions.
-
Pyrazole: A 1,2-diazole, with adjacent nitrogen atoms. This arrangement leads to a unique dipole moment and hydrogen bonding capability, with one nitrogen acting as a hydrogen bond donor (pyrrolic-type) and the other as a hydrogen bond acceptor (pyridinic-type).[4]
-
Imidazole: A 1,3-diazole, with nitrogen atoms separated by a carbon. This configuration is a key component of the amino acid histidine, enabling it to participate in a wide range of biological interactions through hydrogen bonding and coordination with metal ions.[1][5] The imidazole ring's electron-rich nature facilitates binding with various enzymes and receptors.[5]
These structural nuances are fundamental to the diverse pharmacological profiles of their derivatives.
Comparative Bioactivity Analysis
Anticancer Activity
Both pyrazole and imidazole scaffolds are integral to the design of novel anticancer agents.[6][7][8][9] Their derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.
Comparative Insights:
While both classes exhibit potent anticancer effects, their mechanisms often diverge. Pyrazole derivatives, such as Celecoxib, are well-known for their selective inhibition of COX-2, an enzyme overexpressed in many tumors.[10] Other pyrazole-containing compounds have been shown to inhibit cyclin-dependent kinases (CDKs), disrupt microtubule formation, or inhibit crucial signaling pathways.[7][8]
Imidazole derivatives, on the other hand, have demonstrated anticancer activity through mechanisms like inhibition of topoisomerase II, Aurora kinase, and focal adhesion kinase (FAK).[5] The imidazole core is also found in drugs that stabilize G-quadruplex DNA structures, leading to the suppression of oncogenes like c-MYC.[5]
Quantitative Comparison of Anticancer Activity (IC50 Values)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Pyrazole | Pyrazole-thiazolidinone hybrid | Lung Cancer | Moderate Inhibition (31.01%) | Not specified |
| Pyrazole | 3,5-diarylpyrazoles | Not specified | 0.01 | COX-2 Inhibition |
| Pyrazole | Ferrocene-pyrazole hybrid | HCT-116 | 3.12 | EGFR Tyrosine Kinase Inhibition |
| Imidazole | Benzimidazole-pyrazole hybrid (Compound 22) | A549 (Lung) | 0.15 | Not specified |
| Imidazole | Benzimidazole-pyrazole hybrid (Compound 22) | HeLa (Cervical) | 0.21 | Not specified |
| Imidazole | Benzimidazole-pyrazole hybrid (Compound 22) | HepG2 (Liver) | 0.33 | Not specified |
| Imidazole | Benzimidazole-pyrazole hybrid (Compound 22) | MCF-7 (Breast) | 0.17 | Not specified |
| Imidazole | Imidazole derivative (Compound C15) | A375 (Melanoma) | 16.1 | Not specified |
Note: This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison should be made with caution due to differing experimental conditions.
Antimicrobial Activity
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, with pyrazole and imidazole derivatives emerging as promising candidates.[11][12][13]
Comparative Insights:
Imidazole derivatives are famously represented by the "azole" class of antifungal agents (e.g., ketoconazole, miconazole).[13] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[14][15] This disruption leads to increased membrane permeability and ultimately, cell death.[14]
Pyrazole derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi.[16][17][18] Some pyrazole-containing compounds have shown potent activity against multidrug-resistant strains.[11][16] For instance, certain pyrazole derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against resistant bacteria, outperforming standard antibiotics like gatifloxacin.[11][16]
Quantitative Comparison of Antimicrobial Activity (MIC Values)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) |
| Pyrazole | Pyrazole derivative (21c) | Multi-drug resistant bacteria | 0.25 |
| Pyrazole | Pyrazole derivative (23h) | Multi-drug resistant bacteria | 0.25 |
| Pyrazole | Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa | <1 |
| Pyrazole | Thiazolo-pyrazole derivative | MRSA | 4 |
| Imidazole | Imidazole-based antifungals | Various fungi | Varies (Mechanism-based) |
Note: This table presents a selection of data from various sources. MIC values are highly dependent on the specific microbial strain and testing methodology.
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous diseases, and both pyrazole and imidazole derivatives have been extensively explored for their anti-inflammatory potential.[10][19][20][21]
Comparative Insights:
The anti-inflammatory properties of pyrazole derivatives are most notably exemplified by the selective COX-2 inhibitors like celecoxib.[10] By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.[10] More recent research has shown that pyrazole hybrids can exhibit dual COX-2/5-LOX inhibition, offering a broader anti-inflammatory profile.[10]
Imidazole derivatives also exert anti-inflammatory effects through various mechanisms, including the inhibition of COX-2, reduction of reactive oxygen species (ROS) generation, and inhibition of neutrophil degranulation.[5] Some studies have highlighted that in certain hybrid molecules, the pyrazole series was more active than the imidazopyrazole counterparts in anti-inflammatory and antioxidant assays.[19][20][22]
Quantitative Comparison of Anti-inflammatory Activity
| Compound Class | Derivative Example | Assay | Result |
| Pyrazole | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM |
| Pyrazole | 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | IC50 = 4.5 µM |
| Pyrazole | Pyrazole-thiazole hybrid | COX-2 Inhibition | IC50 = 0.03 µM |
| Pyrazole | Pyrazole-thiazole hybrid | 5-LOX Inhibition | IC50 = 0.12 µM |
| Imidazole | Imidazole derivatives | Various | Inhibition of COX-2, ROS production, neutrophil degranulation |
Note: This table showcases the potency and selectivity of some derivatives. A direct comparison of different assays is not always feasible.
Experimental Protocols for Bioactivity Assessment
To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the bioactivities discussed.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[23][24] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[23][25]
Experimental Workflow Diagram
Caption: Workflow for the Zone of Inhibition (Kirby-Bauer) test.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
From a pure culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted microbial suspension.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. [26]
-
-
Application of Test Compounds:
-
Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the pyrazole and imidazole derivatives.
-
Using sterile forceps, place the discs onto the surface of the inoculated agar plate. [26]Ensure firm contact with the agar.
-
Include positive (standard antibiotic) and negative (solvent) control discs.
-
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited.
-
A larger zone of inhibition indicates greater antimicrobial activity. [26][28]The results can be categorized as susceptible, intermediate, or resistant based on standardized charts. [28]
-
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. [29]Fluorometric or colorimetric methods are commonly used to detect the products of the COX reaction. [30] Experimental Workflow Diagram
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validating reaction completion with thin-layer chromatography (TLC)
Initiating TLC Research
I'm now starting my research into using thin-layer chromatography (TLC) to validate reaction completion. I'm focusing my Google searches on fundamental TLC principles and standard protocols.
Gathering Foundational Data
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Deepening Research & Planning
I'm now conducting a more focused search to specifically validate reaction completion using TLC. I'm exploring standard protocols and refining the guide's structure. I intend to compare TLC to HPLC and GC, incorporating a hypothetical case study to illustrate the process. Visualizations are planned, and citations and a references section will be developed.
Expanding Scope & Structure
I'm now expanding my research to include mobile phase optimization for TLC, as well as considering multiple visualization techniques, particularly UV light and chemical stains. The structure now incorporates an introductory section on reaction monitoring's importance, focusing on TLC as a cost-effective method. I've also added sections on defining TLC terminology and factors influencing separation. The plan also includes an experimental protocol with rationale. I'm focusing on citations.
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Expanding Detail and Scope
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Refining & Detailing Plan
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Detailing and Structuring
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A Comparative Guide to Catalysts for Pyrazole Synthesis: From Classical Approaches to Green Innovations
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in pharmaceuticals like the anti-inflammatory drug Celecoxib and various agrochemicals.[1][2] The synthetic efficiency of pyrazole-containing molecules is intrinsically linked to the choice of catalyst, a decision that profoundly impacts reaction rates, yields, regioselectivity, and overall process sustainability. This guide offers a comparative analysis of catalytic systems for pyrazole synthesis, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to navigate this critical aspect of their work.
The Enduring Relevance of Catalysis in Pyrazole Synthesis
The classical Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, often facilitated by an acid catalyst.[3][4] While foundational, this method can present challenges in regioselectivity and may require harsh reaction conditions. Modern synthetic chemistry has ushered in a diverse array of catalytic systems to overcome these limitations, improve efficiency, and align with the principles of green chemistry.[5][6]
This guide will dissect and compare the performance of various catalysts, categorized as follows:
-
Homogeneous Catalysts: Soluble catalysts that operate in the same phase as the reactants.
-
Heterogeneous Catalysts: Solid-phase catalysts that are easily separable from the reaction mixture, offering advantages in recyclability.
-
Nanocatalysts: Catalysts with dimensions in the nanometer range, often exhibiting unique reactivity and high surface area.
-
Biocatalysts: Enzymes that offer high selectivity under mild, environmentally benign conditions.
A central theme of this guide is the emphasis on not just what catalyst to use, but why a particular choice is advantageous for a specific synthetic challenge. We will explore the mechanistic underpinnings of catalytic activity and provide detailed experimental protocols to ensure the reproducibility of the discussed methods.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst is a multifactorial decision. The following table summarizes the performance of representative catalysts for pyrazole synthesis, offering a direct comparison of their efficacy.
| Catalyst Type | Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [7] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [2][7] | |
| Molecular Iodine | Sulfonyl Hydrazides, 1,3-Diketones, Sodium Sulfinates | Catalytic | Not Specified | Mild | Varies | Good | Not Reported | [2] | |
| Heterogeneous | Amberlyst-70 | Hydrazines, 1,3-Diketones | Not Specified | Water | Room Temp | Varies | Good | Yes | [2] |
| CeO2/ZrO2 | Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate, Aldehydes | 50 mg | Ethanol | Room Temp | 15 min | 88-98% | Yes | [8] | |
| Nickel-based | Hydrazine, Ketone, Aldehyde | 10 mol% | Ethanol | Room Temp | 3 h | Good-Excellent | Up to 7 cycles | [9] | |
| Nanocatalyst | ZnO Nanoparticles | Phenylhydrazone, Ethyl Acetoacetate | Not Specified | Not Specified | Microwave | Short | 95% | Yes | [10][11] |
| Fe3O4 Nanoparticles | Ethyl Acetoacetate, Hydrazine Hydrate, Aldehydes, Malononitrile | 6 mol% | Water | Room Temp | 15 min | Excellent | Up to 14 cycles | [12] | |
| Biocatalyst | Aspergillus niger Lipase (ANL) | Hydrazine Hydrate, Malononitrile, Ethyl Acetoacetate, Aldehyde/Ketone | 20 mg | Ethanol | 30°C | 1 h | 70-98% | Up to 3 cycles | [8] |
Delving into the Catalytic Mechanisms and Experimental Design
Homogeneous Catalysis: Precision in Solution
Homogeneous catalysts, by virtue of their solubility, offer excellent contact with reactants, often leading to high reaction rates and yields under mild conditions.
Mechanism of Acid-Catalyzed Knorr Pyrazole Synthesis:
The Knorr synthesis, in the presence of an acid catalyst, proceeds through a well-established mechanism. The acid protonates a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. Subsequent intramolecular condensation and dehydration lead to the formation of the pyrazole ring.[3][4]
Caption: Mechanism of the acid-catalyzed Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole using Ammonium Chloride as a Green Catalyst [1]
This protocol highlights the use of a mild and environmentally benign homogeneous catalyst.
-
Reactant Preparation: In a round-bottom flask, combine acetylacetone (1,3-dicarbonyl compound) and hydrazine hydrate in equimolar amounts.
-
Solvent and Catalyst Addition: Add ethanol as a green solvent and a catalytic amount of ammonium chloride.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is worked up, typically involving removal of the solvent and purification of the product by crystallization.[1]
Heterogeneous Catalysis: The Advantage of Recyclability
Heterogeneous catalysts are a cornerstone of sustainable chemistry, offering straightforward separation from the reaction mixture and the potential for multiple reuse cycles.[8] This simplifies product purification and reduces waste.
Workflow for Heterogeneous Catalyst Application:
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A Comparative Guide to the Stability of Methyl 1-Methyl-1H-pyrazole-3-carboxylate and Homologous Esters
Introduction
In the landscape of drug discovery and development, the pyrazole nucleus is a cornerstone heterocyclic motif, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties often enhance biological activity and improve pharmacokinetic profiles.[1] When the pyrazole ring is functionalized with an ester moiety, as in the case of methyl 1-methyl-1H-pyrazole-3-carboxylate, the stability of this ester bond becomes a critical determinant of the compound's overall viability as a drug candidate. Ester hydrolysis, whether through chemical or enzymatic pathways, can prematurely convert a therapeutic agent into its less active—or entirely inactive—carboxylic acid metabolite, profoundly impacting its efficacy, pharmacokinetics, and shelf-life.
This guide provides a comprehensive assessment of the stability of methyl 1-methyl-1H-pyrazole-3-carboxylate, comparing it with its ethyl and tert-butyl ester analogues. We will delve into the fundamental mechanisms of ester degradation, provide detailed experimental protocols for a robust stability assessment, and present expected comparative data based on established chemical principles and analogous systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the stability of pyrazole-based ester compounds.
The Underpinnings of Ester Stability: A Mechanistic Overview
The susceptibility of an ester to cleavage is not a random event; it is governed by predictable chemical and biological principles. The primary routes of degradation are chemical hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis: The Influence of pH
Chemical hydrolysis of esters is typically catalyzed by acid or base.[2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible and often requires elevated temperatures to proceed at a significant rate.
-
Base-Catalyzed Hydrolysis (Saponification): This is often the more relevant pathway under physiological conditions. The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon.[2] This reaction proceeds via a tetrahedral intermediate and is generally irreversible, as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group.[2] The rate of this reaction is directly proportional to the hydroxide ion concentration, making it significantly faster at higher pH values.[3][4]
The structure of the alcohol moiety (the "-OR" group) plays a pivotal role in stability. Steric hindrance around the carbonyl carbon can shield it from nucleophilic attack. Therefore, we can hypothesize a stability trend based on the size of the alkyl group:
Methyl < Ethyl << tert-Butyl
The bulky tert-butyl group is expected to provide substantial steric protection to the carbonyl center, drastically slowing the rate of hydrolysis compared to the smaller methyl and ethyl groups.
Enzymatic Hydrolysis: The Biological Factor
In vivo, ester stability is primarily dictated by metabolic enzymes, particularly carboxylesterases (CES) found in high concentrations in the liver, plasma, and small intestine.[5] These enzymes efficiently catalyze the hydrolysis of a wide range of ester-containing drugs. The structural features that influence chemical stability, such as sterics, also affect enzyme recognition and catalytic turnover. Highly hindered esters, like the tert-butyl ester, are often poor substrates for carboxylesterases, leading to significantly enhanced metabolic stability.[5]
A Framework for Stability Assessment: Experimental Design
To rigorously compare the stability of methyl, ethyl, and tert-butyl 1-methyl-1H-pyrazole-3-carboxylates, a forced degradation study is essential.[6][7] This involves subjecting the compounds to stress conditions to accelerate degradation, allowing for the identification of degradation products and the elucidation of degradation pathways.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative stability assessment.
Protocol 1: Chemical Stability via Forced Degradation
This protocol outlines the methodology for assessing stability under hydrolytic, oxidative, and thermal stress conditions.
1. Materials and Reagents:
- Methyl 1-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-methyl-1H-pyrazole-3-carboxylate
- tert-Butyl 1-methyl-1H-pyrazole-3-carboxylate
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Trifluoroacetic acid (TFA)
- HPLC system with UV or PDA detector
2. Stock Solution Preparation:
- Prepare individual 1 mg/mL stock solutions of each ester in acetonitrile.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C.
- Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
- Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
- Thermal Degradation: Store a known quantity of the solid compound in an oven at 60°C.
4. Sampling and Analysis:
- Withdraw aliquots from the acidic, basic, and oxidative solutions at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
- For thermal stress, dissolve a portion of the solid in acetonitrile at each time point.
- Immediately quench the reaction for the hydrolytic samples by neutralizing the aliquot (add an equimolar amount of base for the acid sample, and acid for the base sample).
- Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
- Analyze each sample by a validated stability-indicating RP-HPLC method (see Section 4).
Protocol 2: Enzymatic Stability in Rat Liver Microsomes
This protocol assesses the metabolic stability in the presence of liver enzymes.
1. Materials and Reagents:
- Rat Liver Microsomes (RLM), pooled
- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Acetonitrile (containing an internal standard, e.g., Verapamil)
- Test compounds (10 mM stock in DMSO)
2. Incubation Procedure:
- Prepare an incubation mixture containing phosphate buffer, RLM (final protein concentration 0.5 mg/mL), and the NADPH regenerating system. Pre-warm at 37°C for 5 minutes.
- Initiate the reaction by adding the test compound (final concentration 1 µM).
- Incubate at 37°C in a shaking water bath.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard.
3. Sample Processing and Analysis:
- Vortex the quenched samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial.
- Analyze by LC-MS/MS to determine the percentage of the parent compound remaining over time. The half-life (t½) can be calculated from the slope of the natural log of the percent remaining versus time plot.
Analytical Methodology: A Stability-Indicating RP-HPLC Method
A robust analytical method is crucial for accurately separating the parent ester from all potential degradation products.[1][8]
1. Chromatographic Conditions (Typical):
- Column: C18 column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[1]
- Mobile Phase: Isocratic or gradient elution. A common starting point is a mixture of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Methanol or Acetonitrile (Solvent B).[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 25-30°C.[8]
- Detection: UV detection at a suitable wavelength (e.g., 210 nm or λmax of the pyrazole chromophore).[1]
- Injection Volume: 10 µL.
2. Method Validation:
- The method must be validated according to ICH guidelines to ensure it is stability-indicating .[6] This involves demonstrating specificity (no interference from degradants), linearity, accuracy, and precision.[1]
Expected Results and Discussion
While direct experimental data for methyl 1-methyl-1H-pyrazole-3-carboxylate is not publicly available, we can predict the stability profile based on established chemical principles and data from analogous ester series.[5]
Predicted Chemical Stability
Under basic hydrolysis conditions, the degradation rate is expected to be highly dependent on the steric bulk of the alcohol moiety.
Table 1: Predicted Half-Life (t½) under Basic Hydrolysis (0.1 M NaOH, 25°C)
| Compound | Predicted Half-Life (t½) | Expected Rationale |
| Methyl 1-methyl-1H-pyrazole-3-carboxylate | ~ 2-4 hours | Smallest alkyl group, minimal steric hindrance, allowing for relatively rapid nucleophilic attack by OH⁻. This serves as the baseline for comparison. |
| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | ~ 1-2 hours | Slightly larger than methyl, but still offers little steric protection. Studies on benzoate esters show ethyl esters hydrolyze faster than methyl esters under similar conditions.[5] |
| tert-Butyl 1-methyl-1H-pyrazole-3-carboxylate | > 48 hours | The bulky tert-butyl group provides significant steric shielding of the carbonyl carbon, drastically reducing the rate of nucleophilic attack. |
Predicted Enzymatic Stability
A similar trend is expected for enzymatic hydrolysis by liver microsomes, as the steric hindrance that blocks chemical attack also prevents efficient binding to the active site of carboxylesterase enzymes.
Table 2: Predicted Half-Life (t½) in Rat Liver Microsomes (RLM)
| Compound | Predicted Half-Life (t½) | Expected Rationale |
| Methyl 1-methyl-1H-pyrazole-3-carboxylate | 20 - 40 minutes | Methyl esters are generally good substrates for carboxylesterases. The stability is expected to be moderate. Analogous methyl esters show this range of stability.[5] |
| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | 10 - 20 minutes | Ethyl esters are often hydrolyzed more rapidly than methyl esters by plasma and liver esterases.[5] The slightly larger group may fit better into the enzyme's active site. |
| tert-Butyl 1-methyl-1H-pyrazole-3-carboxylate | > 120 minutes | The significant steric bulk of the tert-butyl group is expected to make it a very poor substrate for carboxylesterases, leading to high metabolic stability against hydrolytic enzymes. |
Degradation Pathway
The primary degradation pathway for all three esters under hydrolytic conditions (acidic, basic, and enzymatic) is the cleavage of the ester bond to yield the parent carboxylic acid and the corresponding alcohol.
Caption: Primary degradation pathway of pyrazole esters via hydrolysis.
Conclusion
This guide outlines a comprehensive strategy for assessing and comparing the stability of methyl 1-methyl-1H-pyrazole-3-carboxylate against its ethyl and tert-butyl analogues. Based on fundamental principles of chemical kinetics and enzymatic metabolism, a clear stability trend is predicted: tert-butyl > methyl > ethyl . The significant steric hindrance provided by the tert-butyl group is expected to confer exceptional resistance to both chemical and enzymatic hydrolysis, making it a potentially valuable modification for enhancing the in vivo half-life of pyrazole-based drug candidates. The provided experimental protocols offer a robust framework for obtaining the empirical data needed to validate this hypothesis and make informed decisions in the drug development process. By systematically evaluating the stability of different ester prodrugs, researchers can strategically tune the pharmacokinetic properties of lead compounds to optimize therapeutic outcomes.
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Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-820. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38385-38392. [Link]
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Hughes, E. D. (1935). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed), 255-261. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573176, 1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(12), 596-606. [Link]
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Hilal, S. H., et al. (2003). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. [Link]
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Anseth, K. S., et al. (2013). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia, 9(10), 8449-8456. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 1-methyl-1H-pyrazole-3-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical laboratory experience to ensure that waste streams containing this pyrazole derivative are managed with the highest degree of care. The procedures outlined are designed to be self-validating, ensuring protection for personnel, facilities, and the environment.
Hazard Characterization and Regulatory Imperative
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for methyl 1-methyl-1H-pyrazole-3-carboxylate was not available, data from structurally similar pyrazole derivatives, such as Methyl 1H-pyrazole-3-carboxylate and 1-Methyl-1H-pyrazole-3-carboxylic acid, establish a clear hazard profile that mandates its treatment as regulated hazardous waste.[1][2]
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Category | Description | Authoritative Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2][3] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [4][5] |
Regulatory Context: Due to these characteristics, this chemical waste falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This legislation governs the management of hazardous materials from "cradle-to-grave," meaning the generator of the waste is responsible for its safe handling and disposal.[6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication, employee training, and the use of appropriate personal protective equipment (PPE).[7][8][9]
Pre-Disposal Safety Protocol: PPE and Handling
Safe disposal begins with safe handling. Adherence to the following engineering controls and PPE is mandatory when handling methyl 1-methyl-1H-pyrazole-3-carboxylate in any form—pure, in solution, or as waste.
-
Engineering Controls : All handling of the compound and its waste should occur within a certified chemical fume hood to mitigate inhalation risks.[10] Eyewash stations and safety showers must be readily accessible.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects against splashes and contact with airborne particulates, preventing serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling. |
| Protective Clothing | Standard laboratory coat. | Minimizes the risk of contamination to personal clothing.[11] |
Waste Segregation and Containment: A Critical Step
Improper segregation of chemical waste is a primary cause of laboratory incidents. To prevent dangerous reactions, waste containing methyl 1-methyl-1H-pyrazole-3-carboxylate must be collected in a dedicated, properly labeled container and must not be mixed with incompatible materials.[12][13]
Protocol for Waste Collection:
-
Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene).[14] The original chemical container is often the best choice for waste accumulation.[14]
-
Affix a Hazardous Waste Label : The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("methyl 1-methyl-1H-pyrazole-3-carboxylate"), and an indication of the hazards (e.g., "Irritant," "Toxic").[12]
-
Keep the Container Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[13]
-
Store in a Designated Area : Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory and away from general traffic.[12]
Chemical Incompatibility Chart:
| Waste Class | Do NOT Mix With | Rationale |
| Methyl 1-Methyl-1H-pyrazole-3-carboxylate | Strong Oxidizing Agents, Strong Bases, Amines, Strong Reducing Agents | Based on data for similar compounds, mixing can lead to vigorous, exothermic, and potentially dangerous reactions.[2] |
Step-by-Step Disposal Procedure
The final disposal of this chemical waste must be carried out through your institution's established hazardous waste management program, which ensures regulatory compliance.
Operational Workflow:
-
Waste Characterization : As established, any material (liquid, solid, or debris) contaminated with methyl 1-methyl-1H-pyrazole-3-carboxylate is considered hazardous waste.
-
Accumulation : Collect the waste in your labeled, sealed container within the lab's Satellite Accumulation Area.
-
Request for Pickup : Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.
-
Transportation and Final Disposal : The EHS department will work with a licensed hazardous waste disposal facility for proper transportation and final disposition, which typically involves high-temperature incineration.[12][15] All steps are tracked using a hazardous waste manifest to maintain the "cradle-to-grave" chain of custody as required by the EPA.[16]
Disposal Decision Workflow
Caption: Workflow for proper disposal of generated waste.
Management of Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Labware : Disposable items such as gloves, weighing paper, pipette tips, and contaminated wipes must be collected in a designated solid hazardous waste container (e.g., a lined box or drum) and disposed of through the EHS office.
-
Empty Containers : An empty container that held methyl 1-methyl-1H-pyrazole-3-carboxylate must still be managed carefully.[14]
-
Decontamination : The best practice is to triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate : The solvent rinsate from each rinse must be collected and disposed of as liquid hazardous chemical waste.[14]
-
Container Disposal : After triple-rinsing, the container can typically be disposed of as non-hazardous waste (e.g., broken glass box).[14] Deface or remove the original label to prevent confusion.[13][14]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental impact.
For Small, Contained Spills (Manageable by Lab Personnel):
-
Alert & Evacuate : Alert personnel in the immediate area. If there is any risk of respiratory exposure, evacuate the lab.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Collect Debris : Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Clean Area : Wipe the spill area with a suitable solvent and paper towels. Collect the towels as solid hazardous waste.
-
Document : Report the spill to the laboratory supervisor or EHS office, as per institutional policy.
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate : Immediately evacuate the laboratory, closing the doors behind you.
-
Isolate : Prevent others from entering the area.
-
Notify : Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any other relevant details from a safe location.
All materials used for spill cleanup must be treated as hazardous waste.[14]
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and ensure that your research activities are conducted in full compliance with environmental and occupational health regulations.
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Comprehensive Safety and Handling Guide for Methyl 1-Methyl-1H-Pyrazole-3-Carboxylate
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of methyl 1-methyl-1H-pyrazole-3-carboxylate. As a trusted partner in your research and development endeavors, we are committed to providing in-depth technical guidance that prioritizes the safety and success of your scientific pursuits. The following procedures are based on the known hazards of structurally analogous pyrazole derivatives and are designed to ensure best practices in a laboratory setting.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][3][4]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is non-negotiable when handling methyl 1-methyl-1H-pyrazole-3-carboxylate. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[7] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][11] This is to prevent contact with the eyes, which can cause serious irritation.[1][4] |
| Skin | Chemical-resistant gloves (Nitrile or neoprene recommended) and a laboratory coat.[7] | Inspect gloves for any signs of degradation or puncture before use. Protective clothing should be worn to prevent skin contact, as the compound is expected to be a skin irritant.[1] |
| Respiratory | A NIOSH-approved respirator with a particle filter may be necessary if engineering controls are insufficient or if dust or aerosols are generated.[7] | Handling should primarily occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12] |
Operational Plan: Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial for minimizing exposure risk and maintaining the integrity of the compound.
Engineering Controls
-
Ventilation: Always handle methyl 1-methyl-1H-pyrazole-3-carboxylate in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[12]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Conduct weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use spark-proof tools and equipment to prevent electrostatic discharge.[12]
-
Avoid creating dust. If the compound is a solid, handle it gently.
-
-
Post-Handling:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4]
-
Keep the container away from heat and sources of ignition.[1][2]
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: Unused methyl 1-methyl-1H-pyrazole-3-carboxylate and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, labeled, and closed container.
-
Disposal Route: Dispose of the waste through a licensed chemical waste disposal company.[3][12] Do not dispose of it down the drain or in regular trash.[12]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of methyl 1-methyl-1H-pyrazole-3-carboxylate, from preparation to disposal.
Caption: Safe handling workflow for methyl 1-methyl-1H-pyrazole-3-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
